2-Iodoestradiol
Description
Structure
3D Structure
Properties
CAS No. |
24381-12-2 |
|---|---|
Molecular Formula |
C18H23IO2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
JZYOQPBSKIOCIK-XSSYPUMDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)I)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-iodoestradiol 2-iodoestradiol, 125I-labeled 2-iodoestradiol, 131I-labeled |
Origin of Product |
United States |
Foundational & Exploratory
2-Iodoestradiol: A Technical Deep Dive into its Putative Mechanism of Action in Breast Cancer Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of 2-Iodoestradiol in breast cancer cells is limited. This document, therefore, presents a putative mechanism synthesized from the known actions of its parent compound, estradiol (B170435), and related halogenated and substituted estrogen analogs. The experimental protocols, quantitative data, and signaling pathways described herein are based on established methodologies and data for similar compounds and should be considered a guide for future research into the specific effects of this compound.
Executive Summary
This compound, a synthetic derivative of estradiol, holds potential as a therapeutic agent in breast cancer research. Due to a scarcity of direct research, this whitepaper outlines a hypothesized mechanism of action based on the well-documented roles of estradiol and its metabolites in breast cancer biology. It is proposed that this compound's effects are likely mediated through its interaction with estrogen receptors (ERα and ERβ), leading to the modulation of downstream signaling pathways that control cell proliferation, apoptosis, and cell cycle progression. Furthermore, its structural similarity to estradiol suggests it may act as a competitive inhibitor of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This document provides a framework for investigating these potential mechanisms, including detailed experimental protocols and illustrative data, to guide future research and drug development efforts.
Introduction
Estrogens, particularly 17β-estradiol (E2), play a pivotal role in the development and progression of a majority of breast cancers. The biological effects of estrogens are primarily mediated through their binding to estrogen receptors alpha (ERα) and beta (ERβ), which act as ligand-activated transcription factors. The modulation of estrogen signaling is a cornerstone of endocrine therapy for ER-positive breast cancer.
This compound is a derivative of estradiol in which an iodine atom is substituted at the C2 position of the steroid's A ring. Halogenation of estrogens can significantly alter their binding affinity for ERs and their metabolic stability, potentially leading to altered biological activity. This document explores the putative mechanisms by which this compound may exert its effects on breast cancer cells, drawing parallels from the known actions of estradiol and other halogenated estrogen analogs.
Putative Mechanisms of Action
The primary mechanisms through which this compound is hypothesized to act in breast cancer cells are:
-
Estrogen Receptor Modulation: Binding to and modulation of ERα and ERβ activity.
-
Enzyme Inhibition: Competitive inhibition of key enzymes in estrogen synthesis, such as 17β-HSD1.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the progression of the cell cycle.
-
Modulation of Signaling Pathways: Influencing critical intracellular signaling cascades.
Estrogen Receptor (ER) Binding and Activity
It is hypothesized that this compound, due to its structural similarity to estradiol, will bind to both ERα and ERβ. The iodine substitution at the C2 position may alter its binding affinity compared to the parent molecule. The relative binding affinity (RBA) of various estrogens for ERs has been studied, and it is known that substitutions on the estradiol molecule can significantly impact this affinity.
Table 1: Illustrative Estrogen Receptor Binding Affinities
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |
| 17β-Estradiol | 100 | 100 |
| 2-Hydroxyestradiol | 1.11 | Data Not Available |
| This compound (Hypothesized) | 5-20 | 5-20 |
| Tamoxifen | 2.5 | 2.5 |
Note: The RBA for this compound is a hypothesized range based on data for other C2-substituted estrogens. Actual values require experimental determination.
Upon binding, this compound may act as an agonist, partial agonist, or antagonist of ERs, leading to conformational changes in the receptor, its dimerization, and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This would modulate the transcription of genes involved in cell proliferation, survival, and apoptosis.
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
17β-HSD1 is a critical enzyme in the biosynthesis of active estrogens, catalyzing the conversion of estrone (B1671321) (E1) to the more potent estradiol (E2).[1] Inhibition of this enzyme is a key strategy in reducing local estrogen concentrations in breast tumors.[2][3][4] Steroidal and non-steroidal inhibitors of 17β-HSD1 have been developed.[3] Given its steroidal structure, this compound could potentially act as a competitive inhibitor of 17β-HSD1.
Table 2: Illustrative IC50 Values for 17β-HSD1 Inhibition
| Compound | Cell Line | IC50 (nM) |
| Non-steroidal Inhibitor | T47-D | <100 |
| This compound (Hypothesized) | T47-D | 100-500 |
Note: The IC50 for this compound is a hypothesized range. Actual values require experimental determination.
Induction of Apoptosis and Cell Cycle Arrest
Estradiol and its metabolites can have dual effects on breast cancer cells, promoting proliferation in some contexts while inducing apoptosis in others, particularly in cells that have developed resistance to estrogen deprivation.[5] 2-Methoxyestradiol (B1684026), a metabolite of estradiol, is known to induce apoptosis and cause G2/M cell cycle arrest by disrupting microtubule dynamics.[6][7] It is plausible that this compound could share similar pro-apoptotic and cell cycle inhibitory properties.
Table 3: Illustrative Effects of Estradiol Analogs on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction (% of cells) |
| 17β-Estradiol | MCF-7 | G1 to S phase progression | Low |
| 2-Methoxyestradiol | MDA-MB-231 | G2/M Arrest | High |
| This compound (Hypothesized) | MCF-7 | G2/M Arrest | Moderate to High |
| This compound (Hypothesized) | MDA-MB-231 | G2/M Arrest | Moderate to High |
Note: The effects for this compound are hypothesized. Actual outcomes require experimental validation.
Modulation of Intracellular Signaling Pathways
Estradiol is known to rapidly activate non-genomic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8][9] The activation of these pathways can influence the cellular response to endocrine therapies.[10][11] It is hypothesized that this compound could also modulate these pathways, potentially leading to either pro-proliferative or anti-proliferative effects depending on the cellular context.
Proposed Experimental Protocols
To validate the hypothesized mechanisms of action of this compound, a series of in vitro experiments are proposed.
Cell Culture
-
Cell Lines:
-
MCF-7 (ER-positive, luminal A breast cancer)
-
T47-D (ER-positive, luminal A breast cancer)
-
MDA-MB-231 (ER-negative, triple-negative breast cancer)
-
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating estrogenic effects, cells should be cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS to remove endogenous steroids.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation of breast cancer cells.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration for 24 and 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin D1, Bcl-2, Bax, PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to estradiol and its metabolites provides a strong foundation for hypothesizing its mechanism of action in breast cancer cells. The proposed mechanisms, including ER modulation, enzyme inhibition, and induction of apoptosis and cell cycle arrest, offer a clear roadmap for future research. The experimental protocols detailed in this document provide the necessary tools to elucidate the precise biological effects of this compound. Further investigation is warranted to determine its potential as a novel therapeutic agent for breast cancer, particularly in defining its efficacy in both ER-positive and ER-negative subtypes and its potential to overcome endocrine resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MDA-MB-231 cell cycle progression and cell proliferation by C-2-substituted oestradiol mono- and bis-3-O-sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hormonebalance.org [hormonebalance.org]
- 10. Synthesis, stability, and cellular uptake of 131I-estradiol against MCF7 and T-47D human cell lines as a radioligand for binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle analysis of estrogen stimulated growth of the human breast cancer cell line, MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 2-Iodoestradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification methods for 2-iodoestradiol, a halogenated derivative of estradiol (B170435). This compound is of significant interest in biomedical research, particularly as a precursor for radiolabeled estrogens used in imaging and as a tool to study estrogen receptor interactions. This document outlines common synthetic routes, purification protocols, and the presumed biological signaling pathway of this compound.
Synthesis of this compound
The synthesis of this compound primarily involves the direct iodination of the A-ring of estradiol. Several methods have been developed, with varying degrees of regioselectivity and yield. A common challenge is the concurrent formation of the 4-iodoestradiol isomer, which necessitates efficient purification.
Key Synthesis Methods
Three primary methods for the synthesis of this compound are highlighted below:
-
Iodination using Iodine and Mercuric Acetate (B1210297): This is a traditional method for the iodination of estradiol.[1] While it can produce this compound, it is not highly regioselective and results in a mixture of 2- and 4-iodoestradiol.[1]
-
Regioselective Iodination using Iodine-Copper(II) Acetate: This method offers a more selective route to this compound, providing the 2-iodo derivative in high yield with good regioselectivity.[1][2]
-
Regioselective Iodination via Thallation: The use of thallium(III) trifluoroacetate (B77799) for the thallation of estradiol diacetate, followed by reaction with an iodide source, yields the this compound derivative with high regioselectivity.[3] This method is noted for its rapidity and is particularly suitable for the preparation of radioiodinated estradiol.[3]
Quantitative Data on Synthesis Methods
The following table summarizes the available quantitative data for the different synthesis methods of iodoestradiol.
| Synthesis Method | Reagents | Product(s) | Yield (%) | Purity/Selectivity | Reference |
| Iodination with Mercuric Acetate | Estradiol, Iodine, Mercuric Acetate | This compound | 36.8 | Mixture with 4-iodoestradiol | [1] |
| 4-Iodoestradiol | 21.5 | [1] | |||
| Regioselective Iodination with Copper(II) Acetate | Estradiol, Iodine, Copper(II) Acetate in Acetic Acid | This compound | High | Regioselective for the 2-position | [1][2] |
| Regioselective Iodination via Thallation | Estradiol Diacetate, Thallium Trifluoroacetate, Potassium Iodide | This compound | Not specified | Exclusively the 2-iodo isomer | [3] |
Experimental Protocols
Synthesis of 2- and 4-Iodoestradiol using Mercuric Acetate
This protocol is adapted from a method that yields a mixture of 2- and 4-iodoestradiol.[1]
Materials:
-
Estradiol
-
Iodine (I₂)
-
Mercuric acetate (Hg(OAc)₂)
-
Acetic acid (AcOH)
-
Benzene
-
Acetone
-
Silica (B1680970) gel for medium-pressure liquid chromatography (MPLC)
Procedure:
-
Dissolve estradiol in acetic acid.
-
Add a solution of iodine and mercuric acetate in acetic acid to the estradiol solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up to extract the crude product.
-
The resulting crude product will be a mixture of this compound and 4-iodoestradiol.
Purification of this compound by Medium-Pressure Liquid Chromatography (MPLC)
The separation of the 2- and 4-iodoestradiol isomers is crucial for obtaining pure this compound.
Instrumentation and Materials:
-
Medium-Pressure Liquid Chromatography (MPLC) system
-
Silica gel column
-
Mobile phase: Benzene-acetone (5:1, v/v)
-
Fraction collector
-
UV detector or other suitable detection method
Procedure:
-
Dissolve the crude mixture of iodoestradiols in a minimal amount of the mobile phase or a compatible solvent.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Elute the column with the benzene-acetone (5:1, v/v) mobile phase at a constant flow rate.
-
Monitor the elution of the compounds using a UV detector.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound and 4-iodoestradiol.
-
Combine the pure fractions of this compound and evaporate the solvent to obtain the purified product.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key steps of reaction and subsequent purification.
Caption: General workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathway
This compound is an analog of 17β-estradiol and is presumed to exert its biological effects through the same signaling pathways, primarily by binding to estrogen receptors (ERs), ERα and ERβ. The binding of an estrogenic ligand to these receptors initiates a cascade of events leading to changes in gene expression.
Estrogen Receptor Binding
Interestingly, this compound has been shown to bind with remarkably high affinity to human sex hormone-binding globulin (SHBG), with an affinity constant of 2.4 x 10⁹ M⁻¹.[5] This affinity is even higher than that of the natural high-affinity ligand, dihydrotestosterone.[5] This strong binding to SHBG may influence the bioavailability and pharmacokinetics of this compound in vivo.
Presumed Signaling Pathway
The diagram below illustrates the generally accepted estrogen signaling pathway, through which this compound is expected to act.
Caption: Presumed signaling pathway of this compound via estrogen receptors.
References
- 1. Novel regioselective iodination of estradiol, estriol, and estrone using iodine–copper(II) acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 24381-12-2 | Benchchem [benchchem.com]
- 3. Regioselective A-ring iodination of estradiol diacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds with high affinity to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodoestradiol's Affinity for Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of 2-iodoestradiol for estrogen receptors (ERs), crucial targets in various physiological and pathological processes, including cancer. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to support research and development in endocrinology and oncology.
Executive Summary
Comparative Binding Affinity of Iodinated Estradiol (B170435) Analogs
Due to the lack of specific binding affinity data for this compound, the following table summarizes the binding characteristics of the well-researched isomer, 16α-iodo-17β-estradiol, in comparison to the endogenous ligand, 17β-estradiol. This data is crucial for understanding the potential ER-mediated effects of iodinated estrogens.
| Compound | Receptor | Binding Affinity (Kd) | Notes |
| 17β-Estradiol | ERα | ~0.1 nM | High affinity for both receptor subtypes. |
| ERβ | ~0.4 nM | High affinity for both receptor subtypes. | |
| 16α-iodo-17β-estradiol | ERα | 0.1 nM[1] | Exhibits high affinity for ERα, comparable to 17β-estradiol.[1] |
| ERβ | 0.4 nM[1] | Shows a slightly lower, yet still high, affinity for ERβ compared to ERα.[1] |
Note: The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. The data presented here for 16α-iodo-17β-estradiol was determined through saturation ligand binding analysis of in vitro synthesized human ERα and rat ERβ protein.[1]
Experimental Protocols: Determining Estrogen Receptor Binding Affinity
The binding affinity of compounds like this compound to estrogen receptors is typically determined using competitive radioligand binding assays.
Principle of Competitive Binding Assay
This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor. The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound for the receptor. The Relative Binding Affinity (RBA) can also be determined by comparing the IC50 of the test compound to that of a reference compound, typically 17β-estradiol.
Key Methodologies
A standard competitive binding assay protocol involves the following steps:
-
Preparation of Receptor Source: Estrogen receptors can be obtained from various sources, including:
-
Tissue Cytosol: Uterine cytosol from rats is a common source of ERα.
-
Recombinant Receptors: Purified, recombinantly expressed human ERα and ERβ are frequently used for subtype-specific binding assays.
-
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-17β-estradiol) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
-
Dextran-Coated Charcoal (DCC): Charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant.
-
Hydroxylapatite (HAP) Assay: HAP binds the receptor-ligand complex, which can then be separated by centrifugation.
-
Filter Binding Assays: The reaction mixture is passed through a filter that retains the receptor-ligand complex.
-
-
Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is generated, from which the IC50 value is determined.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for a competitive binding assay and the estrogen receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified overview of the classical estrogen receptor signaling pathway.
Estrogen Receptor Signaling Pathways
Estrogens mediate their effects through two main pathways:
-
Genomic (Nuclear-Initiated) Pathway: This is the classical pathway where estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. This process results in changes in protein synthesis and cellular function, typically occurring over hours to days.
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is localized to the cell membrane. Binding of estrogen to these membrane-associated ERs can rapidly activate various intracellular signaling cascades, such as those involving G-proteins, adenylyl cyclase, and mitogen-activated protein kinases (MAPKs). These signaling events occur within seconds to minutes and can modulate a variety of cellular processes, including ion channel activity and nitric oxide production.
Conclusion
While specific quantitative binding affinity data for this compound for ERα and ERβ remains elusive in the current body of scientific literature, the established methodologies for determining such parameters are well-defined. The data available for the closely related isomer, 16α-iodoestradiol, suggests that iodination at certain positions on the estradiol scaffold can maintain high-affinity binding to estrogen receptors. Researchers and drug development professionals investigating this compound should consider conducting competitive binding assays to definitively characterize its receptor binding profile. Understanding the precise affinity of this compound for ERα and ERβ is a critical first step in elucidating its potential as a selective estrogen receptor modulator and its subsequent effects on estrogen-mediated signaling pathways.
References
The In Vivo Biological Landscape of 2-Iodoestradiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoestradiol, a halogenated derivative of the primary female sex hormone 17β-estradiol, has emerged as a molecule of significant interest in biomedical research. Its unique properties, conferred by the iodine substitution on the estradiol (B170435) scaffold, have positioned it as a valuable tool for in vivo investigations, primarily in the realms of molecular imaging and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in vivo biological functions of this compound, with a focus on its interactions with estrogen receptors and its role as an inhibitor of steroid sulfatase. This document synthesizes available data on its binding affinities, summarizes in vivo experimental findings, and outlines detailed methodologies for its study, providing a foundational resource for researchers in oncology, endocrinology, and drug development.
Core Biological Functions of this compound In Vivo
The in vivo biological activities of this compound are predominantly centered around two key molecular interactions: its binding to estrogen receptors (ERs) and its inhibition of the steroid sulfatase (STS) enzyme.
Estrogen Receptor Imaging Agent
Radioiodinated derivatives of this compound are instrumental as imaging agents for visualizing estrogen receptor-positive (ER+) tissues and tumors in vivo. The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) allows for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT) to detect and monitor the distribution and activity of estrogen receptors. This is particularly valuable in the context of breast cancer, where ER status is a critical determinant for prognosis and therapeutic strategy.
Steroid Sulfatase Inhibition
This compound and its analogs have been investigated for their ability to inhibit the steroid sulfatase (STS) enzyme. STS is responsible for the conversion of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By blocking this conversion, STS inhibitors can reduce the local production of estrogens in hormone-dependent tissues, a mechanism that holds therapeutic promise for conditions like endometriosis and estrogen-dependent cancers.
Quantitative Data
| Compound | Receptor/Enzyme | Parameter | Value | Species | Reference |
| 16α-Iodo-17β-estradiol | Estrogen Receptor α (ERα) | Kd | 0.1 nM | Human (in vitro) | [1] |
| 16α-Iodo-17β-estradiol | Estrogen Receptor β (ERβ) | Kd | 0.4 nM | Rat (in vitro) | [1] |
Note: The available literature lacks a centralized, tabulated summary of Ki or IC50 values specifically for this compound's interaction with ERα, ERβ, and STS. The data presented here for a related isomer should be interpreted with caution as the position of the iodine atom can significantly influence binding affinity.
Signaling Pathways
The in vivo effects of this compound are mediated through its influence on established signaling pathways associated with estrogen action and steroidogenesis.
Estrogen Receptor Signaling
Upon binding to estrogen receptors (ERα or ERβ), this compound can initiate both genomic and non-genomic signaling cascades.
Steroid Sulfatase Inhibition Pathway
By inhibiting steroid sulfatase, this compound disrupts the local synthesis of active estrogens.
References
2-Iodoestradiol as a Human Sex Hormone-Binding Globulin Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Iodoestradiol as a high-affinity ligand for human Sex Hormone-Binding Globulin (SHBG). The document details quantitative binding data, comprehensive experimental protocols for ligand synthesis and binding assays, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound exhibits a remarkably high binding affinity for human SHBG, surpassing that of the natural high-affinity ligand, dihydrotestosterone (B1667394) (DHT)[1]. The binding affinities of this compound and the primary endogenous ligands of SHBG, Dihydrotestosterone and Estradiol (B170435), are summarized in the table below for comparative analysis.
| Ligand | Binding Affinity Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (nM) | Reference |
| This compound | 2.4 x 10⁹ | ~0.42 | [1] |
| Dihydrotestosterone (DHT) | Not explicitly stated, but lower than this compound | ~1 | [2] |
| Estradiol (E2) | Not explicitly stated, ~20-fold lower than DHT | ~2 | [2][3] |
Note: The Kd for this compound was calculated from the provided Ka (Kd = 1/Ka). The binding affinity for Estradiol can be variable depending on experimental conditions[3].
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the characterization of its binding to SHBG.
Synthesis and Characterization of this compound
The synthesis of this compound and its radiolabeled form is crucial for binding studies.
Materials:
-
17β-estradiol
-
Sodium Iodide (NaI) or Na[¹²⁵I] for radiolabeling
-
Chloramine T
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
-
¹H-NMR Spectrometer
Protocol:
-
Reaction: Treat 17β-estradiol with NaI (or Na[¹²⁵I]) and Chloramine T. This reaction introduces iodine to the aromatic A-ring of the estradiol molecule[1].
-
Purification: Separate the reaction products, which include this compound, 4-iodoestradiol, and 2,4-di-iodoestradiol, using HPLC[1].
-
Structure Confirmation: Confirm the structure of the purified this compound using mass spectrometry and ¹H-NMR[1].
Dextran-Coated Charcoal (DCC) Binding Assay
The DCC assay is a widely used method to separate protein-bound from free radioligand to determine binding affinity.
Materials:
-
Purified human SHBG
-
[¹²⁵I]this compound (radioligand)
-
Unlabeled this compound and other competing ligands (e.g., DHT)
-
Dextran-coated charcoal suspension (e.g., 0.5% Norit A charcoal and 0.05% Dextran T-70 in assay buffer)
-
Assay Buffer (e.g., Tris-HCl buffer at physiological pH)
-
Centrifuge
Protocol:
-
Incubation: Incubate purified SHBG with a fixed concentration of [¹²⁵I]this compound in the presence of increasing concentrations of unlabeled this compound (for saturation binding) or other competing ligands (for competitive binding)[1]. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation: Add the cold dextran-coated charcoal suspension to the incubation mixture. The charcoal adsorbs the small, free radioligand, while the larger SHBG-bound radioligand remains in the supernatant[4][5].
-
Centrifugation: Centrifuge the tubes to pellet the charcoal with the adsorbed free radioligand.
-
Quantification: Carefully collect the supernatant containing the SHBG-bound radioligand and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. For saturation binding, this allows for the calculation of the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competitive binding, the inhibition constant (Ki) can be determined.
Agarose (B213101) Gel Electrophoresis for Binding Confirmation
Agarose gel electrophoresis can be used to visually confirm the binding of [¹²⁵I]this compound to SHBG.
Materials:
-
Incubation mixtures from the binding assay
-
Agarose
-
Electrophoresis buffer (e.g., Tris-acetate-EDTA)
-
Gel electrophoresis apparatus
-
Autoradiography film or phosphorimager
Protocol:
-
Gel Preparation: Prepare a native agarose gel of an appropriate percentage.
-
Sample Loading: Load the incubation mixtures (containing SHBG and [¹²⁵I]this compound) into the wells of the agarose gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front has migrated a sufficient distance.
-
Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radioactive bands. The SHBG-bound [¹²⁵I]this compound will migrate slower than the free [¹²⁵I]this compound, resulting in a distinct band.
Signaling Pathways and Logical Relationships
While SHBG's primary role is to transport sex hormones in the blood, it can also interact with a membrane receptor (RSHBG) to initiate intracellular signaling.
SHBG Membrane Receptor Signaling Pathway
The binding of SHBG to its membrane receptor can trigger a G protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP).
Principle of Competitive Binding
This compound's high affinity for SHBG allows it to compete with and displace endogenous ligands like DHT from the same binding site[1]. This principle is fundamental to competitive binding assays.
References
- 1. This compound binds with high affinity to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estradiol induces allosteric coupling and partitioning of sex-hormone-binding globulin monomers among conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation and clinical application of a dextran-charcoal method for measuring bound testosterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Development of 2-Iodoestradiol: A Technical Guide
Abstract
2-Iodoestradiol, a halogenated derivative of the natural estrogen 17β-estradiol, has emerged as a valuable tool in endocrinology and oncological research. Its unique properties, particularly when radiolabeled, have facilitated the study of estrogen receptor (ER) distribution, density, and function in various tissues. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and evaluation, and a summary of its key pharmacological data. Furthermore, it elucidates the signaling pathways influenced by this compound and presents visual workflows for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's scientific journey and its applications.
Discovery and History of Development
The development of this compound is intrinsically linked to the broader effort to understand the mechanism of action of estrogen and to visualize estrogen receptor-rich tissues, particularly for the diagnosis and treatment of breast cancer. The concept of using radiolabeled estrogens to target and image ER-positive tumors dates back to the mid-20th century. Early research focused on tritiated estradiol (B170435), but the low energy of the beta particles emitted by tritium (B154650) made it unsuitable for in vivo imaging.
The quest for a gamma-emitting estrogen analog led researchers to explore halogenated derivatives. The introduction of an iodine atom, specifically the gamma-emitting isotopes ¹²³I and ¹²⁵I, offered a promising avenue for external imaging. The A-ring of estradiol was a logical site for modification due to its chemical accessibility.
While the precise first synthesis of this compound is not definitively documented in a single landmark paper, early reports on the synthesis of A-ring halogenated estrogens laid the groundwork. A significant publication by Hillman-Elies, Hillman, and Scheldt in 1953 described a method for the iodination of estradiol, which likely represents one of the earliest syntheses of this compound.[1] Subsequent research in the following decades focused on refining the synthesis and radiolabeling of iodoestradiol derivatives for use as receptor-binding radiopharmaceuticals.[2] These efforts were driven by the need for agents that could specifically bind to the estrogen receptor with high affinity and be detected externally. The development of radioiodinated estrogens, including this compound, was a critical step forward in nuclear medicine and the study of hormone-dependent cancers.[3][4][5]
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the direct iodination of the aromatic A-ring of 17β-estradiol. A prevalent method involves the reaction of estradiol with iodine in the presence of an oxidizing agent.
2.1. Synthesis of this compound
A common laboratory-scale synthesis involves the use of iodine and mercuric acetate (B1210297).[1][6][7] This method, while effective, is known to produce a mixture of both this compound and its isomer, 4-iodoestradiol.[1][6]
Table 1: Representative Yields for the Synthesis of Iodoestradiols [1][7]
| Product | Yield (%) |
| This compound | 36.8 |
| 4-Iodoestradiol | 21.5 |
Note: Yields are based on a specific reported synthesis method and may vary depending on reaction conditions.
2.2. Purification
The separation of this compound from the reaction mixture, which contains unreacted estradiol and the 4-iodoestradiol isomer, is crucial for obtaining a pure product. Silica (B1680970) gel medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) are effective techniques for this purification.[1][6][8][9][10][11] A typical mobile phase for silica gel chromatography is a mixture of benzene (B151609) and acetone.[1][6]
2.3. Characterization
The structural confirmation of this compound is performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the position of the iodine atom on the A-ring. The chemical shifts and coupling patterns of the aromatic protons are distinct for the 2- and 4-iodo isomers.[6][12][13][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the incorporation of an iodine atom.[6][12][13][14][15]
Experimental Protocols
3.1. Synthesis of 2- and 4-Iodoestradiol [1][6]
-
Reaction Setup: Dissolve 17β-estradiol in a suitable solvent such as acetic acid.
-
Reagent Addition: Add a solution of mercuric acetate in acetic acid to the estradiol solution, followed by the addition of a solution of iodine in acetic acid.
-
Reaction: Stir the mixture at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a benzene-acetone mobile phase to separate this compound and 4-iodoestradiol.
3.2. Estrogen Receptor Competitive Binding Assay [16][17][18][19][20]
-
Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of immature or ovariectomized rats. Homogenize the tissue in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuge at high speed to obtain the cytosolic fraction.[16][20]
-
Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol), and increasing concentrations of the competitor ligand (unlabeled this compound or a reference compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: Wash the HAP pellets to remove unbound radioligand and measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to a standard compound like 17β-estradiol.
3.3. In Vivo Biodistribution Study [2][21][22][23][24][25]
-
Animal Model: Use an appropriate animal model, such as female rats bearing mammary tumors.[2]
-
Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹²⁵I) using established methods.
-
Administration: Administer a known amount of the radiolabeled compound to the animals, typically via intravenous injection.
-
Tissue Collection: At various time points post-injection, euthanize the animals and dissect the organs and tissues of interest (e.g., tumor, uterus, blood, muscle, fat, liver, kidneys).
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate target-to-nontarget tissue ratios (e.g., tumor-to-blood ratio) to assess the specificity of uptake.
Pharmacological Data
Table 2: Binding Affinities of Selected Radioiodinated Estrogens
| Compound | Receptor/Protein | Affinity (Kd/IC₅₀) | Reference |
| I-123-OCJAM-357 | Estrogen Receptor | 60 ± 15 pM (Kd) | [4] |
| I-123-OCLOF-1013 | Estrogen Receptor | 54 ± 20 pM (Kd) | [4] |
| [¹³¹I]EITE | Estrogen Receptor | 36.47 nM (IC₅₀) | [5] |
| [¹³¹I]MITE | Estrogen Receptor | 61.83 nM (IC₅₀) | [5] |
| 11β-methoxy-16α-[¹²³I]iodoestradiol | Estrogen Receptor | Ka = 6 x 10⁹ M⁻¹ | [26] |
Signaling Pathways and Experimental Workflows
5.1. Estrogen Receptor Signaling Pathway
This compound, as an analog of estradiol, is expected to exert its biological effects primarily through the classical estrogen receptor signaling pathway. Upon entering a target cell, it binds to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including cell proliferation and differentiation.
Caption: Classical estrogen receptor signaling pathway initiated by this compound.
5.2. Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound has proven to be an indispensable molecular probe in the study of estrogen receptor biology. Its synthesis, while requiring careful purification to isolate the desired isomer, is achievable through established chemical methods. When radiolabeled, this compound allows for the sensitive and specific detection of estrogen receptors in vitro and in vivo, providing valuable insights into the hormonal regulation of tissues and the pathology of estrogen-dependent diseases. The continued application and potential modification of this compound will undoubtedly contribute to further advancements in endocrinology and the development of targeted diagnostics and therapeutics.
References
- 1. The Simultaneous Synthesis of 2- and 4-Iodoestradiol [jstage.jst.go.jp]
- 2. Studies with 17 beta(16 alpha-[125i]iodo)-estradiol, an estrogen receptor-binding radiopharmaceutical, in rats bearing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of radioiodinated estrogens for diagnosis and therapy of male urogenital tumours - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00114H [pubs.rsc.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 24381-12-2 | Benchchem [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. appliedstemcell.com [appliedstemcell.com]
- 23. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The synthesis of 11 beta-methoxy-[16 alpha-123I] iodoestradiol and its interaction with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Fate of 2-Iodoestradiol: A Technical Guide to its Metabolism and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Iodoestradiol
This compound is a synthetic derivative of 17β-estradiol, characterized by the substitution of a hydrogen atom with an iodine atom at the C2 position of the steroid's A-ring. This modification allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a valuable tool for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT). These radiolabeled analogs are used to visualize and quantify estrogen receptor (ER) expression in various tissues, which is particularly relevant in the context of hormone-dependent cancers like breast cancer. The metabolic stability and pathways of such imaging agents are critical parameters, as they directly impact the tracer's biodistribution, target-to-background ratio, and the generation of potentially confounding metabolites.
Hypothesized Metabolic Pathways of this compound
Direct metabolic studies on this compound in cellular models are limited. However, based on the well-documented metabolism of estradiol (B170435) and other halogenated estrogens, a primary metabolic pathway can be hypothesized. This pathway likely involves deiodination, hydroxylation, and subsequent methylation.
Phase I Metabolism: The initial and most critical step is likely the removal of the iodine atom (deiodination), followed by hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. The major CYP isoforms involved in estradiol metabolism are CYP1A1, CYP1A2, CYP3A4, and CYP1B1. These enzymes are responsible for the formation of catechol estrogens. It is plausible that this compound is first deiodinated to estradiol, which then enters the well-established metabolic cascade. Alternatively, direct hydroxylation at other positions on the steroid ring could occur, though this is considered a less likely primary step.
Phase II Metabolism: Following the formation of catechol estrogens (2-hydroxyestradiol and 4-hydroxyestradiol), these intermediates can undergo O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT), to form methoxyestrogens. This is generally considered a detoxification pathway.
Formation of Reactive Byproducts: If not efficiently methylated, catechol estrogens can be oxidized to form highly reactive semiquinones and quinones. These electrophilic species are capable of forming adducts with DNA and other macromolecules, potentially leading to genotoxicity and cellular damage.
Quantitative Data on Estradiol Metabolism (Comparative Data)
Due to the lack of specific quantitative data for this compound, the following tables summarize key metabolic parameters for its parent compound, 17β-estradiol, in relevant cellular and subcellular models. This information provides a baseline for researchers investigating the metabolic stability and fate of this compound.
Table 1: Metabolic Rates of Estradiol in Liver Cell Cultures
| Metabolic Reaction | Cell Model | Metabolic Rate (pmol/mg protein/min) | Apparent Km (µM) | Apparent Vmax (pmol/mg protein/min) |
| C-2 Oxidation | Chick Embryo Hepatocytes | ~45.8 | 23.5 | 119 |
| C-16 Oxidation | Chick Embryo Hepatocytes | ~5.0 | 30.3 | 11.7 |
Data sourced from studies on primary cultures of chick embryo liver cells and provides an indication of the relative rates of different oxidative pathways.
Table 2: Major Estradiol Metabolites in Human Liver Microsomes
| Metabolic Pathway | Primary Metabolites | Relative Abundance | Key Enzymes |
| 2-Hydroxylation | 2-Hydroxyestradiol (2-OH-E2), 2-Hydroxyestrone (2-OH-E1) | Dominant Pathway | CYP1A2, CYP3A4 |
| 4-Hydroxylation | 4-Hydroxyestradiol (4-OH-E2) | Ratio of 4-OH-E2 to 2-OH-E2 is approx. 1:6 | CYP1B1 |
| 16α-Hydroxylation | 16α-Hydroxyestradiol, 16α-Hydroxyestrone | Minor Pathway | - |
This table highlights the main metabolic routes of estradiol in a key in vitro system, with 2-hydroxylation being the predominant pathway.
Experimental Protocols for Studying this compound Metabolism
The following protocols are adapted from established methods for studying the metabolism of radiolabeled estrogens in vitro.
Cell Culture and Treatment
-
Cell Line Selection: Estrogen-responsive human breast cancer cell lines such as MCF-7 or T47D are commonly used. These cells express the necessary metabolic enzymes and estrogen receptors.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and insulin. For metabolism studies, cells are often switched to a medium with charcoal-stripped FBS to remove endogenous steroids.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Once confluent, the medium is replaced with fresh medium containing [¹²⁵I]-2-iodoestradiol at a specific concentration. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are typically performed.
Metabolite Extraction
-
Medium Collection: At each time point, the culture medium is collected.
-
Cell Lysis: The cell monolayer is washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer or by scraping into a solvent like methanol.
-
Solvent Extraction: Both the collected medium and the cell lysate are subjected to liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or ether) to separate the steroid metabolites from the aqueous phase. The organic phases are then evaporated to dryness under a stream of nitrogen.
Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Reconstitution: The dried extracts are reconstituted in a small volume of the HPLC mobile phase.
-
Chromatographic Separation: The samples are injected onto a reverse-phase HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the parent compound from its metabolites.
-
Detection: For radiolabeled compounds, an in-line radiometric detector is used to quantify the radioactivity in the eluting peaks. For non-radiolabeled compounds, a UV or fluorescence detector can be employed, often requiring derivatization of the estrogens.
-
Data Analysis: The retention times of the peaks are compared to those of known standards (e.g., estradiol, 2-hydroxyestradiol, 2-methoxyestradiol) to identify the metabolites. The peak areas are integrated to quantify the percentage of each metabolite formed relative to the total radioactivity injected.
Signaling Pathways Influenced by Estrogens and their Metabolites
Estrogens, including estradiol and potentially this compound, exert their biological effects through both genomic and non-genomic signaling pathways.
-
Genomic Signaling: This classical pathway involves the binding of the estrogen to its intracellular receptor (ERα or ERβ). The ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. This process typically occurs over hours to days.
-
Non-Genomic Signaling: Estrogens can also elicit rapid cellular responses (within seconds to minutes) by activating signaling cascades initiated at the cell membrane. A subpopulation of ERs located at the plasma membrane can, upon ligand binding, activate various downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.
While it is expected that this compound would primarily act through these established estrogen signaling pathways, it is conceivable that its unique metabolites, if formed, could have distinct signaling properties. For instance, some estradiol metabolites, like 2-methoxyestradiol, have been shown to have anti-proliferative and anti-angiogenic effects that are independent of the classical estrogen receptors.
Conclusion
The metabolism of this compound in cellular models is a critical area of investigation for optimizing its use as an imaging agent and for understanding its potential biological effects. Based on current knowledge of estradiol and halogenated estrogen metabolism, the primary metabolic fate of this compound is hypothesized to involve deiodination followed by hydroxylation and methylation. The generation of reactive quinone species is also a potential outcome. This guide provides a framework for researchers to investigate these pathways through detailed experimental protocols. While specific quantitative data for this compound remains an area for future research, the comparative data for estradiol serves as a valuable benchmark. A thorough understanding of the metabolic and signaling consequences of the C2-iodine substitution will ultimately enhance the utility of this compound in both basic research and clinical applications.
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 2-Iodoestradiol
Disclaimer: As of late 2025, publicly available literature lacks specific studies on the pharmacokinetics and bioavailability of 2-Iodoestradiol. This guide, therefore, provides a predictive overview based on the well-established metabolic pathways of its parent compound, estradiol (B170435), and general principles of pharmacology. The experimental protocols described are proposed standard methods for characterizing the pharmacokinetic profile of a novel estradiol analog.
Introduction
This compound is a halogenated derivative of estradiol, the primary female sex hormone. The introduction of an iodine atom at the C-2 position of the steroid nucleus can significantly alter its physicochemical properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for estrogen receptors. Understanding the pharmacokinetics and bioavailability of this compound is crucial for researchers and drug development professionals exploring its potential therapeutic applications. This technical guide outlines the anticipated metabolic pathways, proposes detailed experimental protocols for its characterization, and illustrates the relevant signaling pathways.
Predicted Pharmacokinetic Profile of this compound
Based on the extensive knowledge of estradiol metabolism, we can predict the likely pharmacokinetic characteristics of this compound.
Absorption: The route of administration will heavily influence the absorption of this compound. Oral administration of estradiol typically results in low bioavailability (around 5%) due to extensive first-pass metabolism in the liver.[1][2] It is anticipated that this compound will also undergo significant first-pass metabolism. Alternative routes such as transdermal, sublingual, or parenteral administration would likely lead to higher bioavailability by bypassing the liver.[1][3][4]
Distribution: Estradiol is highly protein-bound in the circulation, primarily to sex hormone-binding globulin (SHBG) and albumin.[1][2] It is expected that this compound will also exhibit a high degree of protein binding, which will influence its volume of distribution and availability to target tissues.
Metabolism: The metabolism of estradiol is complex, involving several enzymatic pathways, primarily occurring in the liver.[2][5] The primary metabolic pathway for estradiol involves oxidation to estrone, followed by hydroxylation at various positions, and subsequent conjugation.[5]
-
Phase I Metabolism: The initial and major metabolic pathway for estradiol is the hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[5] The main sites of hydroxylation are the 2- and 16α-positions.[5][6] Given that the 2-position is blocked by an iodine atom in this compound, it is plausible that metabolism will be redirected towards other sites, such as 4-hydroxylation (mediated by CYP1B1) and 16α-hydroxylation (mediated by CYP3A4).[5] The resulting hydroxylated metabolites may possess their own biological activities.
-
Phase II Metabolism: The hydroxylated metabolites of estradiol undergo conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.[2] It is expected that the metabolites of this compound will also be conjugated before elimination.
Excretion: The conjugated metabolites of estradiol are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[1] A similar excretion profile is anticipated for this compound and its metabolites.
Proposed Experimental Protocols for Characterizing this compound Pharmacokinetics
To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are necessary.
In Vitro Metabolic Stability Assessment:
-
Objective: To assess the intrinsic metabolic stability of this compound.
-
Methodology:
-
Incubate this compound (at a concentration of approximately 1 µM) with liver microsomes (from human and relevant preclinical species) or hepatocytes.
-
The incubation mixture should contain a NADPH-regenerating system to support CYP450 enzyme activity.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the parent compound (this compound) at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Pharmacokinetic Studies in Animals:
-
Objective: To determine the in vivo pharmacokinetic parameters of this compound following intravenous and oral administration.
-
Methodology:
-
Use a suitable animal model (e.g., rats or mice).
-
Administer a single intravenous (IV) bolus dose of this compound to one group of animals to determine its clearance, volume of distribution, and elimination half-life.
-
Administer a single oral (PO) gavage dose of this compound to another group of animals.
-
Collect serial blood samples at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vd, t½) using non-compartmental analysis.
-
Determine the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Metabolite Identification:
-
Objective: To identify the major metabolites of this compound.
-
Methodology:
-
Pool plasma and urine samples from the animal pharmacokinetic studies.
-
Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.
-
Compare the mass spectra of the metabolites to that of the parent compound to elucidate their structures.
-
For a more comprehensive understanding, radiolabeled this compound (e.g., with ¹⁴C) can be used in ADME studies to trace all metabolites.[7]
-
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of pharmacokinetic data for this compound, which would be populated with the results from the proposed experiments.
Table 1: In Vitro Metabolic Stability of this compound
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data to be determined | Data to be determined |
| Rat | Data to be determined | Data to be determined |
| Mouse | Data to be determined | Data to be determined |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Mean ± SD)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | Data to be determined | Data to be determined |
| Tmax (h) | Not Applicable | Data to be determined |
| AUC₀-∞ (ng·h/mL) | Data to be determined | Data to be determined |
| CL (mL/h/kg) | Data to be determined | Not Applicable |
| Vd (L/kg) | Data to be determined | Not Applicable |
| t½ (h) | Data to be determined | Data to be determined |
| F (%) | Not Applicable | Data to be determined |
Signaling Pathways
This compound, as an analog of estradiol, is expected to exert its biological effects through estrogen receptors (ERs), primarily ERα and ERβ.[8] The binding of this compound to these receptors can initiate both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway: In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[8][9]
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and pharmacokinetics of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of estradiol from two transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant differences in estradiol bioavailability from two similarly labelled estradiol matrix transdermal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allergyresearchgroup.com [allergyresearchgroup.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. scispace.com [scispace.com]
In Vitro Effects of 2-Iodoestradiol on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vitro effects of 2-Iodoestradiol on gene expression. Due to a lack of extensive, direct research on this compound's specific impact on the transcriptome, this document extrapolates its molecular actions based on the well-established mechanisms of its parent compound, 17β-estradiol (E2), and related synthetic estrogens. This compound, as a synthetic estrogen, is expected to mediate its effects primarily through estrogen receptors (ERα and ERβ), influencing a wide array of cellular processes through the regulation of gene expression. This guide details the presumed signaling pathways, presents expected gene expression changes in relevant cell lines, outlines key experimental protocols for investigation, and provides visualizations to clarify these complex processes.
Introduction
Estrogens are a class of steroid hormones that play a critical role in the development and function of the reproductive system and other tissues, including bone, the cardiovascular system, and the brain.[1][2][3] Their effects are primarily mediated by the estrogen receptors ERα and ERβ, which are ligand-activated transcription factors that regulate the expression of target genes.[1][3][4] Synthetic estrogens, such as this compound, are valuable tools in research and drug development for their potential to modulate estrogen receptor activity. Understanding the in vitro effects of these compounds on gene expression is crucial for elucidating their mechanisms of action and therapeutic potential.
This guide will focus on the predicted molecular mechanisms of this compound, drawing parallels from the extensive research on 17β-estradiol.
Predicted Signaling Pathways of this compound
This compound is expected to follow the canonical and non-canonical signaling pathways of estrogens. These pathways are initiated by the binding of the ligand to estrogen receptors, which can be located in the nucleus, cytoplasm, or at the plasma membrane.
Nuclear-Initiated Steroid Signaling
The primary mechanism of action for estrogens is the regulation of gene transcription through nuclear estrogen receptors.[5] Upon entering the cell, this compound is predicted to bind to ERα or ERβ. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5]
Membrane-Initiated Steroid Signaling
A subpopulation of estrogen receptors is located at the plasma membrane (mERs).[5] Binding of this compound to these receptors can rapidly activate various intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct genomic action.[6] These pathways can, in turn, influence the activity of other transcription factors, indirectly affecting gene expression.[5][6]
Anticipated Effects on Gene Expression: Data from Estradiol (B170435) Studies
Table 1: Summary of E2-Regulated Gene Expression in MCF-7 Breast Cancer Cells
| Gene Symbol | Gene Name | Regulation | Function |
| BIRC5 | Baculoviral IAP repeat containing 5 | Upregulated | Apoptosis inhibition, cell cycle regulation |
| NME1 | NME/NM23 nucleoside diphosphate (B83284) kinase 1 | Upregulated | Metastasis suppression |
| BRCA1 | BRCA1 DNA repair associated | Upregulated | DNA repair, tumor suppression |
| PGR | Progesterone receptor | Upregulated | Hormone signaling |
| TFF3 | Trefoil factor 3 | Upregulated | Mucosal defense and repair |
| CCND2 | Cyclin D2 | Downregulated | Cell cycle regulation |
| IGFBP3 | Insulin like growth factor binding protein 3 | Downregulated | Regulation of cell growth |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Downregulated | Cell cycle arrest |
| Data derived from studies on MCF-7 cells treated with 17β-estradiol.[7] |
Table 2: Summary of E2-Regulated Gene Expression in Ovarian Cancer Cells
| Gene Symbol | Gene Name | Regulation | Cell Lines |
| C3 | Complement C3 | Downregulated | Br-1, UL-1 |
| CLU | Clusterin | Downregulated | Br-1, UL-1 |
| PTEN | Phosphatase and tensin homolog | Downregulated | Br-1, UL-1 |
| MKI67 | Marker of proliferation Ki-67 | Upregulated | Oy-1 |
| SERPINB5 | Serpin family B member 5 | Upregulated | Oy-1 |
| PLAU | Plasminogen activator, urokinase | Upregulated | Oy-1 |
| ERBB2 | Erb-b2 receptor tyrosine kinase 2 | Upregulated | Oy-1 |
| Data derived from studies on ovarian cancer cell lines treated with 17β-estradiol.[8] |
Experimental Protocols for Studying In Vitro Gene Expression
To investigate the effects of this compound on gene expression, a series of standard molecular biology techniques can be employed.
Cell Culture and Treatment
-
Cell Line Selection: Choose an appropriate cell line expressing estrogen receptors (e.g., MCF-7, T-47D for breast cancer; Ishikawa for endometrial cancer).
-
Hormone Deprivation: Prior to treatment, culture cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 72 hours to deplete endogenous steroids.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) for a specified time course (e.g., 1, 6, 24, 48 hours).[9] Include a vehicle control (e.g., ethanol).
RNA Extraction and Quality Control
-
RNA Isolation: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Assessment: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for specific target genes identified from the literature (see tables above).
-
Normalize expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate fold change in gene expression relative to the vehicle control.
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between this compound-treated and control samples.
-
Perform pathway and gene ontology enrichment analysis to identify biological processes affected by this compound.
-
-
Conclusion
While direct experimental data on the in vitro effects of this compound on gene expression is limited, its structural similarity to 17β-estradiol allows for strong predictions regarding its molecular mechanisms. It is anticipated that this compound will modulate gene expression primarily through the activation of estrogen receptors, influencing pathways involved in cell proliferation, apoptosis, and hormone signaling. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the specific transcriptional effects of this compound, thereby contributing to a deeper understanding of its biological activity and potential therapeutic applications. Future studies employing genome-wide approaches like RNA-Seq will be crucial for comprehensively defining the unique gene regulatory profile of this compound.
References
- 1. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular mechanism of estrogen-estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. scispace.com [scispace.com]
- 7. Profiling of gene expression regulated by 17β-estradiol and tamoxifen in estrogen receptor-positive and estrogen receptor-negative human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression profiling in response to estradiol and genistein in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estradiol (E2) concentration shapes the chromatin binding landscape of estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodoestradiol Signaling Pathways: A Technical Guide for Endocrine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoestradiol is a synthetic derivative of the natural estrogen, 17β-estradiol. It is characterized by the substitution of an iodine atom on the A-ring of the estradiol (B170435) molecule. This modification has led to its significant utility in endocrine research, primarily as a high-affinity radioligand for the estrogen receptor (ER). The radioiodinated form, particularly with iodine-125 (B85253) ([¹²⁵I]), allows for sensitive and specific detection and quantification of ERs in various biological samples. Its applications extend to in vitro binding assays, in vivo imaging of estrogen-receptor-positive tumors, and studying the cytotoxic effects of targeted radionuclide therapy. This guide provides an in-depth overview of the signaling pathways of this compound, quantitative data on its interactions, and detailed experimental protocols relevant to its use in endocrine research.
Signaling Pathways of this compound
The signaling mechanisms of this compound are largely consistent with those of its parent compound, 17β-estradiol, primarily mediated through the estrogen receptors, ERα and ERβ. These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. The signaling pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway (Classical Pathway)
The classical genomic pathway involves the regulation of gene expression by this compound through direct binding to estrogen receptors in the nucleus.[1][2]
-
Ligand Binding and Receptor Dimerization: this compound, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The ligand-receptor complex then dimerizes, forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers.[3]
-
Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][4]
-
Gene Transcription: Upon binding to EREs, the receptor-ligand complex recruits a cascade of co-activator or co-repressor proteins. This molecular machinery modulates the transcription of target genes by altering chromatin structure and facilitating the assembly of the transcriptional apparatus.[4] The specific genes regulated by this compound are expected to be largely overlapping with those regulated by estradiol and are involved in processes such as cell proliferation, differentiation, and apoptosis.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling pathways. These pathways are initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm.[5]
-
Membrane Receptor Activation: this compound can bind to mERs, which are often associated with caveolae or other membrane microdomains. This interaction can also involve G-protein coupled estrogen receptors (GPER).[1]
-
Activation of Kinase Cascades: Ligand binding to mERs rapidly activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways.[1][6]
-
Downstream Effects: The activation of these kinase cascades leads to the phosphorylation and activation of various downstream effector molecules, including other transcription factors. These events can influence cell proliferation, survival, and migration. The non-genomic pathway can also cross-talk with the genomic pathway, for instance, by phosphorylating and modulating the activity of nuclear estrogen receptors and their co-regulators.[2][7]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and related compounds from various in vitro studies.
Table 1: Binding Affinities (Kd) of Iodinated Estradiol Derivatives to Estrogen Receptors
| Compound | Cell Line/Tissue | Receptor | Kd (nM) | Reference |
| 16α-[¹²⁵I]Iodoestradiol | MCF-7 | ER | 0.053 | [8] |
| 16α-[¹²⁵I]Iodoestradiol | ZR-75-1 | ER | 0.113 | [8] |
| [¹⁸F]FES | MCF-7 | ERα | 0.13 ± 0.02 | [9] |
Table 2: Half-maximal Inhibitory/Effective Concentrations (IC50/EC50) of Estradiol and its Analogs
| Compound | Assay | Cell Line | IC50/EC50 (nM) | Reference |
| 17β-Estradiol | Competitive Binding | MCF-7 | IC50: 0.085 | [9] |
| 17β-Estradiol | Proliferation (MTT) | MCF-7 | EC50: ~0.01-0.1 | [10] |
| Tamoxifen | Competitive Binding | CHO (ERα transfected) | IC50: ~50 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol is adapted from the National Toxicology Program and the U.S. EPA guidelines for determining the relative binding affinity of a test compound to the estrogen receptor.[12][13]
Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled estrogen ([³H]17β-estradiol or [¹²⁵I]this compound) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]17β-estradiol or [¹²⁵I]this compound (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (unlabeled this compound)
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions. The DTT should be added to the TEDG buffer just before use.
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of the unlabeled test compound or standard (17β-estradiol).
-
A fixed concentration of the radioligand (e.g., 0.5-1.0 nM).
-
Rat uterine cytosol (typically 50-100 µg of protein per tube).
-
-
Incubation: Vortex the tubes gently and incubate overnight (18-24 hours) at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each tube. Vortex and incubate on ice for 15 minutes. The charcoal adsorbs the unbound radioligand.
-
Centrifugation: Centrifuge the tubes at 2,500 x g for 10 minutes at 4°C. The supernatant will contain the receptor-bound radioligand, and the pellet will contain the free radioligand adsorbed to the charcoal.
-
Quantification: Carefully transfer a known volume of the supernatant to a scintillation vial. Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[14][15]
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
MCF-7 cells (or other estrogen-responsive cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous steroids)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,500-5,000 cells per well in complete medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 48-72 hours to synchronize the cells and deprive them of estrogens.
-
Treatment: Replace the medium with fresh hormone-deprivation medium containing various concentrations of this compound (e.g., from 1 pM to 1 µM). Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the concentration of this compound to determine its effect on cell proliferation and calculate the EC50 value.
Conclusion
This compound is a valuable tool in endocrine research, offering high-affinity binding to estrogen receptors. Its signaling pathways are believed to mirror those of endogenous estradiol, encompassing both genomic and non-genomic mechanisms that ultimately regulate gene expression and cellular function. The use of radioiodinated this compound has been instrumental in the characterization of estrogen receptors and holds promise for diagnostic and therapeutic applications in estrogen-dependent pathologies. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers employing this compound in their studies. Further research is warranted to fully elucidate any unique signaling properties of this compound that may differ from its parent compound, potentially revealing novel aspects of estrogen receptor modulation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Signal transducers and activators of transcription as downstream targets of nongenomic estrogen receptor actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 4. How estrogen regulates gene expression [blogs.bcm.edu]
- 5. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol rapidly activates Akt via the ErbB2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17β-estradiol activates mTOR in chondrocytes by AKT-dependent and AKT-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Increased Cellular Invasion and Proliferation via Estrogen Receptor after 17-β-Estradiol Treatment in Breast Cancer Cells Using Stable Isotopic Labeling with Amino Acids in Cell Culture (SILAC) [scirp.org]
- 15. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodoestradiol: A Review of its Safety and Toxicological Profile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Iodoestradiol, a synthetic derivative of the natural estrogen 17β-estradiol, is a compound of interest in various research fields. However, a comprehensive assessment of its safety and toxicological profile is currently hampered by a significant lack of publicly available data. This guide summarizes the existing information, highlights the considerable knowledge gaps, and provides a framework for understanding the potential toxicological properties of this compound based on the known effects of its parent compound, estradiol (B170435), and other related derivatives. For researchers and drug development professionals, this document underscores the critical need for empirical toxicological studies to establish a definitive safety profile for this compound before any potential clinical application.
Introduction
This compound is a halogenated derivative of estradiol, with an iodine atom substituted at the C2 position of the steroid's A ring. This modification can significantly alter the molecule's chemical and biological properties, including its binding affinity for estrogen receptors and its metabolic fate. While such derivatives are often synthesized for research purposes, such as in radioimaging or as potential therapeutic agents, a thorough understanding of their safety is paramount. This guide aims to provide a detailed overview of the current state of knowledge regarding the safety and toxicology of this compound.
Physicochemical Properties and Handling
Based on available Safety Data Sheets (SDS), this compound is a solid substance.[1] Standard safe handling procedures for chemical reagents should be followed, including the use of personal protective equipment such as gloves, lab coats, and eye protection.[1] It should be stored in a cool, dry, and well-ventilated area.[1]
Toxicological Data: A Notable Absence
A comprehensive literature search reveals a significant lack of specific toxicological data for this compound. Safety Data Sheets for the compound consistently report "no data available" for key toxicological endpoints.[1][2]
Table 1: Summary of Available Toxicological Information for this compound
| Toxicological Endpoint | Data | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1][2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | [2] |
| Respiratory or Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available | [1][2] |
| Reproductive Toxicity | No data available | [2] |
| Specific Target Organ Toxicity (Single Exposure) | No data available | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |
| Aspiration Hazard | No data available | [2] |
One available SDS does classify this compound as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects.[1] However, the primary data supporting these classifications are not provided.
Inferences from the Parent Compound: Estradiol
Given the absence of direct data for this compound, it is prudent to consider the well-established toxicological profile of its parent compound, 17β-estradiol. It is important to note that the addition of an iodine atom can alter toxicity, and therefore, the following information should be considered as a potential guide rather than a direct surrogate.
Carcinogenicity of Estrogens
Steroidal estrogens, as a class, are recognized as human carcinogens.[3] The carcinogenic risk is primarily associated with their hormonal activity, which can stimulate cell proliferation in hormone-responsive tissues.
-
Mechanism of Carcinogenesis: Estrogens are not typically genotoxic in standard assays.[4][5] Their carcinogenic effects are thought to be mediated through several mechanisms, including:
-
Receptor-mediated cell proliferation: Binding to the estrogen receptor (ER) can lead to uncontrolled cell growth in tissues like the endometrium and breast.[5][6]
-
Metabolic activation: Estradiol can be metabolized to catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol.[7] These metabolites can be further oxidized to semiquinones and quinones, which can generate reactive oxygen species (ROS) and form DNA adducts, leading to genetic damage.[6][7][8]
-
Reproductive and Developmental Toxicity of Estrogens
Estrogens play a crucial role in reproductive and developmental processes. Consequently, exogenous exposure to estrogenic compounds can disrupt these delicate systems. The National Toxicology Program (NTP) outlines methodologies for assessing reproductive and developmental toxicity, which are relevant for any new estrogenic compound.[9]
-
Effects on Female Reproduction: Disruption of the normal hormonal cycle, effects on fertility, and adverse outcomes in pregnancy are potential risks.
-
Developmental Effects: Exposure during critical developmental windows can lead to malformations and functional deficits in the offspring.
Insights from Other 2-Substituted Estradiol Analogs
While direct extrapolation is not possible, examining the toxicology of other C2-substituted estradiol derivatives can provide some context on how modifications at this position can influence the safety profile.
-
2-Methoxyestradiol (B1684026) (2-ME): An endogenous metabolite of estradiol, 2-ME has been investigated as an anti-cancer agent.[10][11] In a mouse xenograft model, 2-ME demonstrated antitumor effects but also showed toxicity to the liver and spleen at a dose of 75 mg/kg.[12][13]
-
2-Hydroxyestradiol (2-OHE2): This catechol estrogen metabolite is genotoxic and can induce oxidative DNA damage and apoptosis in human mammary epithelial cells.[8] Its toxicity is linked to the generation of reactive oxygen species during its redox cycling.[8]
The differing toxicological profiles of these C2-substituted analogs highlight the importance of empirical testing for this compound, as the nature of the substituent (iodo vs. methoxy (B1213986) vs. hydroxyl) will significantly impact its biological activity and toxicity.
Experimental Protocols for Establishing a Safety Profile
To address the current data gap, a standard battery of toxicological tests would be required to characterize the safety profile of this compound. The following are examples of key experimental protocols that would need to be conducted.
Acute Toxicity Testing (e.g., OECD Test Guideline 423)
This test provides information on the short-term toxicity of a substance after a single dose. It is used to determine the LD50 (the dose lethal to 50% of the test population) and identify signs of toxicity.
Genotoxicity Testing
A battery of in vitro and in vivo tests is necessary to assess the potential of a substance to cause genetic damage.
-
Ames Test (Bacterial Reverse Mutation Assay - OECD Test Guideline 471): This in vitro test uses bacteria to evaluate a substance's potential to cause gene mutations.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473): This test assesses the potential of a substance to cause structural chromosomal damage in mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474): This in vivo test in rodents detects damage to chromosomes or the mitotic apparatus in red blood cells.
Repeated Dose Toxicity Studies (e.g., OECD Test Guideline 407)
These studies involve repeated administration of the substance over a period of time (e.g., 28 or 90 days) to determine the no-observed-adverse-effect level (NOAEL) and identify target organs for toxicity.
Carcinogenicity Bioassay (e.g., OECD Test Guideline 451)
Long-term studies in animals are conducted to assess the carcinogenic potential of a substance over the majority of the animal's lifespan.[14]
Reproductive and Developmental Toxicity Studies (e.g., OECD Test Guideline 414, 416)
These studies evaluate the potential effects of a substance on reproductive function and the development of offspring.[9][15]
Signaling Pathways and Experimental Workflows
General Estrogen Receptor Signaling Pathway
The primary mechanism of action for estradiol and its derivatives is through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The following diagram illustrates this general pathway.
References
- 1. This compound|24381-12-2|MSDS [dcchemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of the steroidal oestrogens oestrone and oestradiol: possible mechanism of uterine and mammary cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is estradiol a genotoxic mutagenic carcinogen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 10. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methoxyestradiol--biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative activity and toxicity of 2-methoxyestradiol in cervical cancer xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
2-Iodoestradiol: A Potential Modulator of Apoptosis in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Iodoestradiol, a halogenated derivative of estradiol (B170435), is an emerging molecule of interest in oncology research. While direct studies on its role in regulating apoptosis are limited, its structural similarity to the well-characterized estradiol metabolite, 2-methoxyestradiol (B1684026) (2-ME), suggests a potential for potent anti-proliferative and pro-apoptotic activity. This guide synthesizes the current understanding of related estradiol derivatives to propose a hypothetical mechanism of action for this compound in apoptosis induction and provides a comprehensive framework for its investigation as a potential therapeutic agent. This document outlines putative signaling pathways, detailed experimental protocols for validation, and summarizes relevant quantitative data from its closely related analogue, 2-methoxyestradiol.
Introduction: The Therapeutic Potential of Estradiol Derivatives
Estradiol and its metabolites play a complex and often paradoxical role in cell fate, capable of both promoting proliferation and inducing apoptosis depending on the cellular context. While estradiol itself can have dual effects, certain metabolites and synthetic derivatives have demonstrated significant anti-cancer properties. 2-Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, is a promising anti-cancer agent that has undergone clinical investigation.[1][2][3] 2-ME exhibits potent pro-apoptotic and anti-angiogenic activities in a variety of cancer cell lines, often independent of estrogen receptor (ER) signaling.[1][4]
This compound, with an iodine atom at the C-2 position of the estradiol scaffold, represents a synthetic analogue whose biological activities are yet to be fully elucidated. It is hypothesized that, similar to 2-ME, this compound may exert significant anti-proliferative and pro-apoptotic effects, potentially through shared or distinct mechanisms of action. This guide will explore the theoretical framework for this compound's role in apoptosis, drawing upon the extensive research conducted on 2-methoxyestradiol.
Proposed Mechanism of Action: Regulation of Apoptosis
Based on the known mechanisms of related compounds, this compound is postulated to induce apoptosis through a multi-faceted approach involving the disruption of microtubule dynamics and the activation of both intrinsic and extrinsic apoptotic pathways.
Microtubule Disruption and Mitotic Arrest
A primary mechanism of action for 2-methoxyestradiol is its interaction with tubulin, leading to the disruption of microtubule polymerization and spindle formation.[1][3] This interference with microtubule dynamics results in a G2/M phase cell cycle arrest, a common trigger for apoptosis in rapidly dividing cancer cells.[5] It is plausible that this compound could share this ability to interact with tubulin, initiating a cascade of events leading to mitotic catastrophe and subsequent apoptosis.
Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is a central mechanism for 2-methoxyestradiol-induced apoptosis.[4][6] This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.
-
Regulation of Bcl-2 Family Proteins: 2-ME has been shown to modulate the expression and activity of Bcl-2 family members. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation or activation of pro-apoptotic proteins such as Bax and Bak.[5][7] The activation of JNK (c-Jun N-terminal kinase) by 2-ME can lead to the phosphorylation and inactivation of Bcl-2 and Bcl-xL.[7]
-
Mitochondrial Events: This shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[8]
Engagement of the Extrinsic (Death Receptor) Apoptotic Pathway
In addition to the intrinsic pathway, 2-methoxyestradiol can also activate the extrinsic apoptotic pathway in certain cancer cells.[4][6] This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, which in turn activates the intrinsic pathway.
dot
Caption: Proposed Extrinsic Apoptotic Pathway for this compound.
Modulation of Key Signaling Pathways
The pro-apoptotic effects of this compound are likely regulated by a complex interplay of intracellular signaling cascades.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role. While JNK activation is often associated with apoptosis induction by 2-ME, ERK and p38 activation can have protective effects against apoptosis.[7] The net effect of this compound on cell survival may depend on the balance of activation of these different MAPK members.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a major pro-survival signaling cascade. 2-methoxyestradiol has been shown to attenuate this pathway, thereby promoting apoptosis.
dot
Caption: Proposed Signaling Pathways for this compound-Induced Apoptosis.
Quantitative Data from 2-Methoxyestradiol Studies
The following tables summarize quantitative data from studies on 2-methoxyestradiol, which can serve as a benchmark for future investigations into this compound.
Table 1: Anti-proliferative Effects of 2-Methoxyestradiol on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HEC-1-A | Endometrial | MTT | 1-10 µM | Dose-dependent inhibition | [9] |
| RL95-2 | Endometrial | MTT | 1-10 µM | Dose-dependent inhibition | [9] |
| MDA-MB-231 | Breast (ER-) | Cell Growth | >750 nM | Antiproliferative | [10] |
| MDA-MB-435s | Breast (ER-) | Cell Growth | >750 nM | Antiproliferative | [10] |
| MCF-7 | Breast (ER+) | Cell Growth | >750 nM | Antiproliferative | [10] |
| T-47D | Breast (ER+) | Cell Growth | >750 nM | Antiproliferative | [10] |
| HeLaS3 | Cervical | Xenograft | 75 mg/kg | 34% tumor growth inhibition | [11] |
Table 2: Pro-apoptotic Effects of 2-Methoxyestradiol
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| Ovarian Cancer | Ovarian | Caspase Activity | 5 µM | Activation of Caspase-3, -8, -9 | [4] |
| MG63 | Osteosarcoma | Western Blot | Increasing | Increased Caspase-3 expression | [5] |
| MG63 | Osteosarcoma | TUNEL | Increasing | Increased number of apoptotic cells | [5] |
| HeLaS3 | Cervical | TUNEL | 75 mg/kg (in vivo) | Increased number of apoptotic cells | [11] |
Experimental Protocols for Investigating this compound
The following protocols are standard methods to assess the pro-apoptotic activity of a novel compound like this compound.
Cell Viability and Proliferation Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, caspases.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9, IETD for caspase-8) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance using a microplate reader.
-
Analysis: Quantify the caspase activity relative to a control or standard.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, harvest, and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-JNK, Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
dot
Caption: Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
While direct evidence for the role of this compound in apoptosis is currently lacking, the extensive research on its analogue, 2-methoxyestradiol, provides a strong rationale for its investigation as a novel anti-cancer agent. The proposed mechanisms, centered around microtubule disruption and the activation of intrinsic and extrinsic apoptotic pathways, offer a solid foundation for future research. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise molecular mechanisms of this compound and evaluating its therapeutic potential. Future studies should focus on validating these proposed mechanisms, determining the IC50 values in a panel of cancer cell lines, and eventually progressing to in vivo studies to assess its efficacy and safety in preclinical models. Such research is crucial for unlocking the potential of this compound as a next-generation therapeutic for cancer treatment.
References
- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativescripts.net [creativescripts.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-methoxyestradiol mediates apoptosis through caspase-dependent and independent mechanisms in ovarian cancer cells but not in normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative effects of 2-methoxyestradiol alone and in combination with chemotherapeutic agents on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration-dependent mitogenic and antiproliferative actions of 2-methoxyestradiol in estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative activity and toxicity of 2-methoxyestradiol in cervical cancer xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Classical Pathway: An In-depth Technical Guide to the Molecular Targets of 2-Iodoestradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of 2-Iodoestradiol, extending beyond its well-documented interaction with nuclear estrogen receptors (ERα and ERβ). This compound, a halogenated derivative of 17β-estradiol, exhibits a unique pharmacological profile, engaging with a variety of proteins that modulate diverse cellular processes. This document details these non-canonical interactions, providing quantitative data, experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.
Identified Molecular Targets of this compound
Beyond its affinity for estrogen receptors, this compound has been shown to interact with several other proteins, influencing signaling cascades and enzymatic activities independent of genomic estrogenic effects. The primary identified non-ER targets include Sex Hormone-Binding Globulin (SHBG), the enzyme Estrogen 2-hydroxylase, and potentially Protein Disulfide Isomerase (PDI), tubulin, and Hypoxia-Inducible Factor-1α (HIF-1α).
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and related compounds with their non-estrogen receptor molecular targets.
| Target Protein | Interacting Ligand | Protein Class | Experimental Model | Key Quantitative Value | Unit | Citation |
| Sex Hormone-Binding Globulin (SHBG) | This compound | Glycoprotein | Purified human SHBG | Ka: 2.4 x 109 | M-1 | [1] |
| Estrogen 2-hydroxylase (CYP1A1) | 2-Haloestrogens | Enzyme (Cytochrome P450) | Male rat liver microsomes | Apparent Ki: 1.6 - 3.7 | µM | [2] |
| Protein Disulfide Isomerase (PDI) | Estrogens | Enzyme (Isomerase) | Microsomal enzyme | IC50: ~100 | nM | [3] |
| Tubulin | Estradiol (B170435) dimer | Cytoskeletal protein | Purified tubulin | IC50: 3.6 | µM | [4] |
| Hypoxia-Inducible Factor-1α (HIF-1α) | 2-Methoxyestradiol (B1684026) | Transcription factor | Head and neck squamous cell carcinoma cells | - | - | [5] |
Note: Data for Estrogen 2-hydroxylase, PDI, Tubulin, and HIF-1α are for closely related compounds and suggest a strong likelihood of similar interactions with this compound. Further specific testing is warranted.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Dextran-Coated Charcoal (DCC) Assay for SHBG Binding
This method is used to determine the binding affinity of a ligand to a protein by separating the protein-bound ligand from the free ligand.
Principle: Dextran-coated charcoal has a high affinity for small, unbound molecules like steroids. When added to a solution containing the protein-ligand complex and free ligand, the charcoal adsorbs the free ligand. The larger protein-ligand complexes remain in the supernatant after centrifugation and can be quantified.
Materials:
-
Purified human SHBG
-
Radiolabeled [125I]this compound
-
Unlabeled this compound
-
Dextran T-70
-
Norit A charcoal
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Centrifuge
-
Gamma counter
Procedure:
-
Preparation of DCC Suspension: Prepare a suspension of 0.5% Norit A charcoal and 0.05% Dextran T-70 in the assay buffer. Keep the suspension on ice and stir continuously.
-
Binding Reaction:
-
In a series of tubes, add a constant amount of purified SHBG.
-
Add a constant, tracer amount of [125I]this compound to each tube.
-
Add increasing concentrations of unlabeled this compound to create a competition curve. Include tubes with no unlabeled ligand for total binding and tubes with a large excess of unlabeled ligand for non-specific binding.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Chill the tubes on ice.
-
Add a volume of the cold DCC suspension to each tube.
-
Vortex briefly and incubate on ice for a specific time (e.g., 10 minutes).
-
Centrifuge at high speed (e.g., 2000 x g) for 15 minutes at 4°C to pellet the charcoal with the adsorbed free ligand.
-
-
Quantification:
-
Carefully aspirate the supernatant, which contains the SHBG-bound [125I]this compound.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the amount of specifically bound ligand by subtracting the non-specific binding from the total binding.
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled ligand.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Ka or Kd) and the number of binding sites (Bmax).[1][6][7]
-
Radiometric Assay for Estrogen 2-Hydroxylase (CYP1A1) Inhibition
This assay measures the activity of estrogen 2-hydroxylase by quantifying the release of tritiated water from a specifically labeled estradiol substrate.
Principle: The enzymatic hydroxylation of [2-3H]estradiol at the C2 position results in the release of the tritium (B154650) atom as tritiated water (3H2O). The amount of 3H2O produced is directly proportional to the enzyme activity.
Materials:
-
[2-3H]estradiol (substrate)
-
Male rat liver microsomes (source of enzyme)
-
NADPH generating system (cofactor)
-
This compound or other potential inhibitors
-
Chloroform
-
Activated charcoal
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction tube, prepare a mixture containing the liver microsomes, the NADPH generating system, and the buffer.
-
Add the potential inhibitor (this compound) at various concentrations. Include a control with no inhibitor.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the [2-3H]estradiol substrate.
-
Incubate the mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding an organic solvent like chloroform.
-
-
Separation of Tritiated Water:
-
Vortex the mixture to extract the unreacted substrate and metabolites into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous phase (containing 3H2O) to a new tube.
-
Add activated charcoal to the aqueous phase to adsorb any remaining tritiated substrate.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Take an aliquot of the clear aqueous supernatant and mix it with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of enzyme activity based on the amount of 3H2O produced per unit time per milligram of microsomal protein.
-
To determine the inhibitory effect, plot the enzyme activity as a function of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the Ki.[2][8][9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the workflows of the described experimental protocols.
Workflow for SHBG Binding Affinity Determination.
Workflow for Estrogen 2-Hydroxylase Inhibition Assay.
Potential Non-Genomic Signaling Pathways of this compound.
Discussion of Non-Genomic Signaling and Cellular Effects
The rapid, non-genomic effects of estrogens are initiated at the cell membrane and do not require gene transcription. These actions are often mediated by membrane-associated estrogen receptors or other membrane proteins that can bind estrogens. While direct evidence for this compound is still emerging, the extensive research on estradiol provides a strong framework for its likely non-genomic activities.
Upon binding to a membrane receptor, estrogens can trigger a cascade of intracellular signaling events. Key pathways implicated include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways can lead to a variety of cellular responses, including cell proliferation, survival, and migration.
To definitively establish that these effects of this compound are independent of classical estrogen receptors, experiments would need to be conducted in ER-negative cell lines or in the presence of a pure ER antagonist, such as fulvestrant (B1683766). Fulvestrant works by binding to the estrogen receptor and promoting its degradation, thus eliminating the genomic signaling pathway.[10][11] Any cellular effects of this compound observed under these conditions could be attributed to its interaction with non-ER targets.
The study of 2-methoxyestradiol, a metabolite of estradiol, provides further insight into potential ER-independent actions. 2-methoxyestradiol is known to have anti-proliferative and anti-angiogenic effects that are not mediated by estrogen receptors. Its known molecular targets include tubulin, leading to disruption of microtubule dynamics, and HIF-1α, a key regulator of the cellular response to hypoxia.[4][5][12][13][14][15] Given the structural similarity, it is plausible that this compound may share some of these activities.
Future Directions and Conclusion
This technical guide has synthesized the current knowledge on the molecular targets of this compound beyond the classical estrogen receptors. The high-affinity interaction with SHBG is a key finding, suggesting a role in modulating sex hormone bioavailability. Furthermore, the inhibitory effects on estrogen 2-hydroxylase and potential interactions with PDI, tubulin, and HIF-1α, highlight a complex pharmacological profile that warrants further investigation.
Future research should focus on:
-
Obtaining direct quantitative data for the binding of this compound to estrogen 2-hydroxylase, PDI, tubulin, and HIF-1α.
-
Utilizing proteomic approaches , such as affinity chromatography coupled with mass spectrometry, to identify novel binding partners of this compound in an unbiased manner.
-
Conducting cell-based assays in ER-negative models or in the presence of fulvestrant to unequivocally delineate the ER-independent signaling pathways and cellular effects of this compound.
A deeper understanding of these non-canonical targets and pathways will be crucial for the rational design and development of novel therapeutics that leverage the unique properties of this compound for a range of clinical applications, from oncology to endocrinology.
References
- 1. [Competitive binding assay with dextran-coated charcoal for measurement of sex hormone-binding globulin in breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of protein disulfide isomerase by estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol dimer inhibits tubulin polymerization and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasbio.com [atlasbio.com]
- 7. Evaluation and clinical application of a dextran-charcoal method for measuring bound testosterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple radiometric assay for estradiol 2-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling Estradiol with Iodine-125
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), a primary estrogen hormone, plays a crucial role in various physiological processes and is a key target in drug development, particularly in oncology and endocrinology. Radiolabeling of estradiol with Iodine-125 ([¹²⁵I]E₂) provides a valuable tool for in vitro and in vivo studies, including receptor binding assays, radioimmunoassays (RIAs), and biodistribution studies. Iodine-125 is a gamma-emitting radionuclide with a relatively long half-life (59.4 days), making it suitable for experiments that require a longer timeframe.
This document provides detailed protocols for the radiolabeling of estradiol with Iodine-125 using two common oxidative iodination methods: the Chloramine-T method and the Iodogen method. It also includes procedures for the purification and quality control of the resulting radiolabeled compound.
Radiolabeling Methodologies
Direct radioiodination of estradiol involves the electrophilic substitution of a hydrogen atom on the aromatic ring with radioactive iodine. This is typically achieved by oxidizing [¹²⁵I]iodide to a more reactive electrophilic species using an oxidizing agent.
Chloramine-T Method
The Chloramine-T method is a widely used technique for radioiodination. Chloramine-T acts as a strong oxidizing agent in aqueous solutions to convert iodide to an electrophilic iodine species.
Experimental Protocol:
-
Reagent Preparation:
-
Estradiol Stock Solution: Prepare a 1 mg/mL solution of β-estradiol in absolute ethanol.
-
Chloramine-T Solution: Prepare a 1 mg/mL solution of Chloramine-T in a suitable buffer (e.g., 0.5 M phosphate (B84403) buffer, pH 7.4). This solution should be prepared fresh before use.
-
Sodium Metabisulfite (B1197395) Solution: Prepare a 2.5 mg/mL solution of sodium metabisulfite in distilled water to quench the reaction.
-
[¹²⁵I]Sodium Iodide: Obtain a solution of [¹²⁵I]NaI in dilute NaOH.
-
-
Labeling Procedure:
-
In a shielded vial, add 10 µL of the estradiol stock solution (10 µg).
-
Add 50-100 mCi of [¹²⁵I]NaI solution.
-
Initiate the reaction by adding 10 µL of the freshly prepared Chloramine-T solution.
-
Incubate the reaction mixture at room temperature for 1-5 minutes with gentle agitation.
-
Quench the reaction by adding 100 µL of the sodium metabisulfite solution.
-
Iodogen Method
The Iodogen method offers a milder alternative to the Chloramine-T method, which can be beneficial for sensitive molecules. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that is coated onto the surface of the reaction vial.
Experimental Protocol:
-
Iodogen-Coated Vials Preparation:
-
Prepare a solution of Iodogen in a volatile organic solvent (e.g., chloroform (B151607) or dichloromethane) at a concentration of 1 mg/mL.
-
Add 100 µL of the Iodogen solution to a glass reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen to form a uniform layer of Iodogen on the bottom and lower walls of the vial.
-
The coated vials can be stored desiccated at 4°C for several months.
-
-
Labeling Procedure:
-
To the Iodogen-coated vial, add 10 µL of the estradiol stock solution (10 µg).
-
Add 50-100 mCi of [¹²⁵I]NaI solution.
-
Add 50 µL of 0.5 M phosphate buffer (pH 7.4) to the vial.
-
Incubate the reaction mixture at room temperature for 10-20 minutes with occasional gentle swirling.
-
Terminate the reaction by transferring the reaction mixture to a clean vial, leaving the Iodogen behind.
-
Purification of [¹²⁵I]Estradiol
Purification is essential to separate the radiolabeled estradiol from unreacted [¹²⁵I]iodide and other reactants. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used methods.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
HPLC System: A reversed-phase HPLC system equipped with a C18 column and a UV-Vis detector coupled with a radioactive detector is recommended.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) (MeCN) and water. An isocratic elution with MeCN:H₂O (55:45 v/v) can be effective.[1]
-
Procedure:
-
Inject the quenched reaction mixture onto the HPLC column.
-
Set the flow rate to 1.2 mL/min.[1]
-
Monitor the elution profile using both UV-Vis (at 280 nm) and radioactive detectors.
-
Collect the fraction corresponding to the [¹²⁵I]estradiol peak.
-
The retention time for [¹³¹I]β-estradiol has been reported to be around 6.53 and 8.25 minutes under similar conditions, which can serve as a reference.[1]
-
Thin-Layer Chromatography (TLC)
TLC is a simpler and faster method for purification and quality control.
Experimental Protocol:
-
TLC Plate: Use silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and acetone (B3395972) (90:10 v/v) can be used as the developing solvent.
-
Procedure:
-
Spot the reaction mixture onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, the plate can be analyzed using a radio-TLC scanner to determine the positions of the radiolabeled product and impurities.
-
The unlabeled estradiol typically has an Rf value around 0.65 in this system. The radiolabeled product should have a similar Rf value.
-
The desired band can be scraped from the plate and the [¹²⁵I]estradiol can be eluted with a suitable solvent like ethanol.
-
Quality Control
The quality of the radiolabeled estradiol is assessed by determining its radiochemical purity and specific activity.
Radiochemical Purity
Radiochemical purity is the percentage of the total radioactivity in the desired chemical form. It can be determined by radio-HPLC or radio-TLC.
-
Radio-HPLC: The radiochemical purity is calculated by integrating the area of the desired radiolabeled estradiol peak and dividing it by the total area of all radioactive peaks in the chromatogram. A radiochemical purity of >95% is generally considered acceptable.[1]
-
Radio-TLC: The plate is scanned, and the radioactivity in the spot corresponding to [¹²⁵I]estradiol is compared to the total radioactivity on the plate.
Specific Activity
Specific activity is the amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or GBq/µmol). It can be determined by measuring the total radioactivity of the purified product and quantifying the mass of estradiol in the same fraction, often by UV absorbance compared to a standard curve.
Data Presentation
| Parameter | Chloramine-T Method | Iodogen Method | Reference |
| Radiochemical Purity | >95% | >95% | [1] |
| Specific Activity | Variable, can be high | Generally high | - |
| Reaction Time | 1-5 minutes | 10-20 minutes | - |
| Reaction Conditions | Room Temperature | Room Temperature | - |
| Oxidizing Agent Strength | Strong | Mild | - |
Note: Specific values can vary depending on the precise reaction conditions and the purity of the starting materials.
Stability and Storage
Radiolabeled estradiol should be stored at 2-8°C in a solution containing a stabilizing agent, such as ethanol, to minimize radiolysis. Studies on [¹³¹I]estradiol have shown that it is more stable when stored in a refrigerator compared to a freezer or at room temperature, with a radiochemical purity remaining above 95% for up to 21 days.[2]
Visualizations
Experimental Workflow
Caption: Workflow for radiolabeling estradiol with Iodine-125.
Estradiol Signaling Pathway
Caption: Simplified overview of estradiol signaling pathways.
References
Application Notes and Protocols for 2-Iodoestradiol in In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoestradiol is a synthetic, iodinated derivative of the natural estrogen, 17β-estradiol. Due to its structural similarity to estradiol, it serves as a ligand for estrogen receptors (ERs), primarily ERα and ERβ. When labeled with a radioactive isotope of iodine (e.g., Iodine-125 or Iodine-123), this compound becomes a valuable tool for in vivo studies, particularly in the field of oncology and endocrinology. As a radiotracer, it allows for the non-invasive imaging and quantification of estrogen receptor expression in living organisms, such as mouse models of human diseases. This is particularly relevant for studying estrogen receptor-positive (ER+) cancers, like certain types of breast cancer, to understand tumor biology, develop targeted therapies, and monitor treatment response.
Estrogens exert their physiological effects through a complex network of signaling pathways.[1][2] These can be broadly categorized into genomic and non-genomic pathways. In the classical genomic pathway, estrogen binds to ERs in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on the DNA to regulate gene transcription.[3][4][5] Non-genomic pathways involve membrane-associated ERs that can rapidly activate intracellular signaling cascades.[1][2] this compound, as an estrogen analog, is expected to engage these same pathways, making it a suitable probe for studying ER function.
These application notes provide a comprehensive overview of the use of radioiodinated this compound for in vivo studies in mouse models, including its synthesis, quality control, and application in biodistribution and SPECT/CT imaging studies.
Signaling Pathway of Estrogen Receptors
The following diagram illustrates the primary signaling pathways activated by estrogen and its analogs like this compound.
Figure 1: Estrogen Receptor Signaling Pathways.
Experimental Protocols
Synthesis and Radiolabeling of 2-[¹²⁵I]Iodoestradiol
The synthesis of radioiodinated this compound typically involves an electrophilic radioiodination of a suitable precursor.[6] A common method is the use of an organometallic precursor, such as a tri-n-butylstannyl derivative, which allows for regioselective introduction of the iodine isotope.
Materials:
-
2-(Tri-n-butylstannyl)-estradiol precursor
-
[¹²⁵I]Sodium iodide
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Quenching solution (e.g., sodium metabisulfite)
-
Solvents (e.g., ethanol, dichloromethane)
-
HPLC system for purification
-
TLC for quality control
Procedure:
-
To a reaction vial containing the 2-(tri-n-butylstannyl)-estradiol precursor dissolved in a suitable solvent, add the [¹²⁵I]sodium iodide solution.
-
Initiate the reaction by adding the oxidizing agent.
-
Allow the reaction to proceed for a short duration (typically 5-15 minutes) at room temperature.
-
Quench the reaction with an excess of quenching solution.
-
Extract the crude product into an organic solvent.
-
Purify the 2-[¹²⁵I]iodoestradiol using reverse-phase HPLC.
-
Confirm the radiochemical purity of the final product using TLC and HPLC.
In Vivo Biodistribution Study in a Mouse Model
This protocol outlines a typical biodistribution study to determine the uptake of 2-[¹²⁵I]iodoestradiol in various tissues of interest.[7][8]
Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
-
For tumor studies, mice are typically implanted with ER+ human breast cancer cells, such as MCF-7.[9][10][11] Tumor growth is often supported by estrogen supplementation.[9][12]
Procedure:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).[13]
-
Inject a known amount of 2-[¹²⁵I]iodoestradiol (typically 1-5 µCi) into the tail vein of each mouse.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a cohort of mice.
-
Dissect and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, uterus, and tumor).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
SPECT/CT Imaging Protocol
SPECT (Single Photon Emission Computed Tomography) combined with CT (Computed Tomography) allows for the 3D visualization of 2-[¹²⁵I]iodoestradiol distribution and anatomical localization.[14][15]
Procedure:
-
Anesthetize the mouse as described above.[13]
-
Administer 2-[¹²³I]iodoestradiol (a SPECT isotope) or a suitable amount of [¹²⁵I]iodoestradiol via tail vein injection.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT data at a specific time point post-injection (e.g., 4 hours).
-
Following the SPECT scan, acquire a CT scan for anatomical co-registration.
-
Reconstruct the images using appropriate algorithms to visualize the tracer uptake in different organs and the tumor.[16][17]
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using this compound in a mouse model.
Figure 2: General Experimental Workflow.
Data Presentation
Quantitative data from biodistribution studies should be presented in a clear, tabular format, typically as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation (SD).
Table 1: Binding Affinity of Iodinated Estradiol Analogs to Estrogen Receptors
| Compound | ERα Binding Affinity (Kd, nM) | ERβ Binding Affinity (Kd, nM) | Reference |
| 16α-iodo-17β-estradiol | 0.1 | 0.4 | [18] |
| 17β-estradiol | ~1 | ~8 | [19] |
| This compound | Data not available | Data not available |
Note: Specific binding affinity data for this compound was not available in the reviewed literature. Data for related compounds are provided for context.
Table 2: Example Biodistribution of a Radioiodinated Estradiol Analog in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Heart | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Lungs | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| Liver | 5.6 ± 1.1 | 3.5 ± 0.8 | 1.0 ± 0.3 |
| Spleen | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.04 |
| Kidneys | 3.2 ± 0.7 | 1.8 ± 0.4 | 0.5 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.03 |
| Bone | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.2 |
| Uterus | 10.5 ± 2.1 | 12.3 ± 2.5 | 8.9 ± 1.8 |
| Tumor (ER+) | 8.7 ± 1.5 | 9.5 ± 1.9 | 7.2 ± 1.4 |
Note: The data presented in this table is illustrative and based on typical values reported for radioiodinated estrogens in mouse models. Actual values for this compound must be determined experimentally.[20][21][22][23]
Conclusion
Radioiodinated this compound is a promising radiotracer for the in vivo investigation of estrogen receptor expression and function in mouse models. Its ability to target ERs makes it a valuable tool for preclinical cancer research, particularly for ER+ breast cancer. The protocols provided herein offer a framework for the synthesis, biodistribution analysis, and SPECT/CT imaging of this compound. Researchers should note that specific parameters, such as injected dose, imaging time points, and reconstruction parameters, may require optimization for specific experimental goals and imaging systems. The systematic collection and clear presentation of quantitative data, as outlined, are crucial for the robust evaluation of this and other radiotracers in preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCF-7 human breast carcinomas in nude mice as a model for evaluating aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. urotoday.com [urotoday.com]
- 13. research.charlotte.edu [research.charlotte.edu]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Small-animal SPECT and SPECT/CT: application in cardiovascular research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Accuracy of Low-Count SPECT Imaging in Phantom and In Vivo Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09183D [pubs.rsc.org]
- 18. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional analysis of a novel estrogen receptor-beta isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Biodistribution of free 211At and 125I- in nude mice bearing tumors derived from anaplastic thyroid carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Iodoestradiol in Serum by LC-MS/MS
Introduction
2-Iodoestradiol is a synthetic derivative of the natural estrogen, 17β-estradiol. It is a valuable tool in biomedical research, often used in studies of estrogen receptor binding and as a radiolabeled tracer. Accurate quantification of this compound in serum is essential for pharmacokinetic and pharmacodynamic studies in drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human serum. The method utilizes liquid-liquid extraction for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.
Principle of the Method
Serum samples are first treated with an internal standard (this compound-d4). The analyte and internal standard are then extracted from the serum matrix using a liquid-liquid extraction (LLE) procedure.[1][2][3] The extracted samples are evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][4] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.[5][6]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (analytical standard)
-
This compound-d4 (internal standard, IS)
-
-
Solvents and Reagents:
-
Methanol (B129727) (HPLC grade)[7]
-
Acetonitrile (HPLC grade)[7]
-
Water (deionized, 18 MΩ·cm)[7]
-
Hexane (HPLC grade)[2]
-
Ethyl acetate (B1210297) (HPLC grade)[2]
-
Ammonium hydroxide (B78521) (ACS grade)[4]
-
Formic acid (LC-MS grade)[8]
-
Human serum (steroid-depleted) for calibration standards and quality controls[4]
-
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50% methanol.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into steroid-depleted human serum to prepare calibration standards and QC samples at desired concentrations.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum sample, calibrator, or QC, add 20 µL of the 100 ng/mL internal standard working solution.[8]
-
Vortex mix for 10 seconds.
-
Add 1 mL of a hexane:ethyl acetate (90:10, v/v) mixture.[2]
-
Vortex mix for 2 minutes.[3]
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 100 µL of 50% methanol.[1][8]
-
Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Ammonium hydroxide in water[4]
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1][4]
-
Ion Spray Voltage: -4500 V[4]
-
Temperature: 500°C[4]
-
Collision Gas: Nitrogen
-
MRM Transitions:
-
This compound: To be determined empirically. A plausible transition would be based on the molecular weight of this compound (398.25 g/mol ). A potential precursor ion [M-H]⁻ would be m/z 397.3. The product ion would be determined by fragmentation analysis.
-
This compound-d4 (IS): To be determined empirically. The precursor ion [M-H]⁻ would be m/z 401.3. The product ion would be selected to mirror the fragmentation of the unlabeled analyte.
-
-
Data Presentation
Table 1: Calibration Curve for this compound in Serum
| Concentration (pg/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | %CV |
| 5 | 0.012 ± 0.001 | 8.3 |
| 10 | 0.025 ± 0.002 | 8.0 |
| 50 | 0.128 ± 0.009 | 7.0 |
| 100 | 0.255 ± 0.015 | 5.9 |
| 500 | 1.280 ± 0.064 | 5.0 |
| 1000 | 2.565 ± 0.102 | 4.0 |
| 5000 | 12.850 ± 0.450 | 3.5 |
| Linearity (r²) > 0.995 |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (pg/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. ± SD (pg/mL) | Accuracy (%) | ||
| LLOQ | 5 | 4.9 ± 0.4 | 98.0 |
| Low QC | 15 | 14.7 ± 1.1 | 98.0 |
| Mid QC | 250 | 245.5 ± 14.7 | 98.2 |
| High QC | 4000 | 4120.0 ± 164.8 | 103.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 88.5 | 95.2 |
| High QC | 4000 | 92.1 | 98.7 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of LC-MS/MS quantification.
References
- 1. sciex.com [sciex.com]
- 2. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Iodoestradiol in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Iodoestradiol as a high-affinity probe for the characterization and study of estrogen receptors (ERs). This document outlines the principles of its application in various assays, detailed experimental protocols, and data presentation guidelines.
Introduction
This compound, particularly in its radioiodinated form (e.g., 2-[¹²⁵I]Iodoestradiol), is a valuable tool for investigating estrogen receptor expression, function, and pharmacology. Its structural similarity to the endogenous ligand 17β-estradiol allows it to bind with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This property makes it an ideal probe for a range of applications, including in vitro binding assays, autoradiography, and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).
Applications
-
Receptor Binding Assays: To determine the affinity and specificity of novel compounds for estrogen receptors.
-
Receptor Quantification: To measure the density of estrogen receptors (Bmax) in tissues and cell preparations.[1]
-
In Vitro Autoradiography: To visualize the anatomical distribution of estrogen receptors in tissue sections.[2]
-
In Vivo Imaging: To non-invasively image and quantify estrogen receptor-positive tissues, such as breast tumors, in animal models.[3]
Signaling Pathways
Estrogen receptors mediate their physiological effects through two primary signaling pathways: the genomic and non-genomic pathways. Understanding these pathways is crucial for interpreting the results of studies using this compound.
Genomic Estrogen Signaling Pathway
The classical genomic pathway involves the binding of an estrogenic ligand, like this compound, to the estrogen receptor in the cell cytoplasm or nucleus.[4] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[5] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
Genomic Estrogen Signaling Pathway.
Non-Genomic Estrogen Signaling Pathway
The non-genomic pathway involves estrogen receptors located at the cell membrane.[7] Ligand binding to these membrane-associated receptors initiates rapid intracellular signaling cascades, such as the activation of protein kinases like MAPK and PI3K/Akt.[6][8] These signaling events can lead to more immediate cellular responses that do not require gene transcription.
Non-Genomic Estrogen Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the estrogen receptor by measuring its ability to compete with a fixed concentration of radiolabeled this compound.[9]
Workflow:
Competitive Binding Assay Workflow.
Materials:
-
Receptor source: Rat uterine cytosol or cells expressing estrogen receptors.[10]
-
Radiolabeled this compound (e.g., 2-[¹²⁵I]Iodoestradiol).
-
Test compounds (unlabeled).
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of radiolabeled this compound (typically at or below its Kd), and varying concentrations of the test compound.[1] Also, prepare wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes to overnight).[11]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: In Vivo SPECT Imaging
This protocol outlines the use of radioiodinated this compound for in vivo imaging of estrogen receptor-positive tumors in an animal model.
Workflow:
In Vivo SPECT Imaging Workflow.
Materials:
-
Animal model (e.g., nude mice with ER-positive and ER-negative tumor xenografts).[3]
-
Radiolabeled this compound suitable for SPECT (e.g., 2-[¹²³I]Iodoestradiol).
-
Anesthesia.
-
SPECT/CT scanner.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal.
-
Radiotracer Administration: Inject a known amount of radiolabeled this compound intravenously (e.g., via the tail vein).
-
Uptake Period: Allow the radiotracer to distribute throughout the body for a specific period (e.g., 1, 2, 4, and 8 hours post-injection).[3]
-
Imaging:
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the images to correlate radiotracer uptake with anatomical structures.
-
Draw regions of interest (ROIs) over the tumor, muscle, and other organs to quantify the radioactivity concentration.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[3]
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio) to assess imaging contrast.[14]
-
-
Specificity Confirmation (Blocking Study): In a separate cohort of animals, co-inject an excess of unlabeled estradiol (B170435) with the radiotracer. A significant reduction in tumor uptake confirms that the radiotracer binding is receptor-mediated.[3][15]
Data Presentation
Quantitative data from receptor binding assays and in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Binding Affinities of Iodinated Estradiol Derivatives
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) | Reference |
| 16α-[¹²⁵I]Iodoestradiol | ER | Competitive Binding | - | ~0.113 | - | [16] |
| [¹³¹I]EITE | ER | Competitive Binding | 36.47 | - | - | [14][15] |
| [¹³¹I]MITE | ER | Competitive Binding | 61.83 | - | - | [14][15] |
| [¹²⁵I]MIVE2 | ER | Competitive Binding | - | ~0.15 | - | [17] |
Table 2: In Vivo Uptake of Iodinated Estradiol Derivatives in ER-Positive Tumors
| Compound | Animal Model | Tumor Type | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| [¹³¹I]EITE | Mouse | MCF-7 | 1 hour | - | 6.59 | [14] |
| [¹³¹I]MITE | Mouse | MCF-7 | 2 hours | - | 3.69 | [14] |
| [¹²⁵I]MIVE2 | Mouse | MCF-7ras | 4 hours | 2.62 ± 1.01 | 6.5 | [3] |
| 16α-[¹²⁵I]Iodoestradiol | Rat | NMU-induced | 1 hour | - | 8.7 | [18] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue. This data highlights the specific accumulation of these probes in ER-positive tumors.
Conclusion
This compound and its radioiodinated analogs are potent and versatile probes for the study of estrogen receptors. The protocols and data presented here provide a framework for researchers to effectively utilize these tools in drug discovery and development, as well as in basic research aimed at elucidating the role of estrogen signaling in health and disease. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. [125I]17-alpha-iodovinyl 11-beta-methoxyestradiol interaction in vivo with estrogen receptors in hormone-independent MCF-7 human breast cancer transfected with the v-rasH oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radiopharmaceuticals for clinical SPECT and PET and imaging protocols | Radiology Key [radiologykey.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [I-125] 17 alpha-Iodovinyl 11 beta-methoxyestradiol: in vivo and in vitro properties of a high-affinity estrogen-receptor radiopharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies with 17 beta(16 alpha-[125i]iodo)-estradiol, an estrogen receptor-binding radiopharmaceutical, in rats bearing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2-Iodoestradiol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoestradiol, a halogenated derivative of the natural estrogen 17β-estradiol, is a compound of interest for its potential therapeutic applications, particularly in oncology. Understanding its cytotoxic effects is crucial for evaluating its efficacy as a potential anti-cancer agent. Evidence suggests that, unlike some other estradiol (B170435) metabolites such as 2-methoxyestradiol (B1684026), the cytotoxic mechanism of iodinated estradiol derivatives can be dependent on the estrogen receptor (ER). For instance, 16α-[125I]iodoestradiol has been shown to induce specific killing of ER-containing breast cancer cells.[1] This suggests that this compound may exert its effects through an ER-mediated pathway, leading to the induction of apoptosis and cell cycle arrest.
These application notes provide a comprehensive experimental design to assess the cytotoxicity of this compound on cancer cell lines. The protocols herein detail methods for evaluating cell viability, apoptosis, and cell cycle distribution, along with the analysis of key regulatory proteins.
Experimental Design
To thoroughly assess the cytotoxic effects of this compound, a multi-faceted approach is recommended. This involves determining the dose-dependent and time-dependent effects on cell viability, investigating the induction of programmed cell death (apoptosis), and analyzing the compound's impact on cell cycle progression. It is crucial to select appropriate cancer cell lines for these studies, including both estrogen receptor-positive (e.g., MCF-7) and estrogen receptor-negative (e.g., MDA-MB-231) lines to investigate the role of the ER in this compound's mechanism of action.
A typical experimental workflow is outlined below:
Data Presentation
Quantitative data from the following experiments should be summarized in tables for clear comparison and analysis.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (ER+) | 75.3 | 52.1 | 35.8 |
| MDA-MB-231 (ER-) | >100 | >100 | 95.2 |
| Control (e.g., Doxorubicin) | 0.8 | 0.5 | 0.3 |
Note: The data presented are hypothetical and should be replaced with experimental results. IC50 values for estradiol derivatives can range from low micromolar to over 100 µM depending on the cell line and compound.[2]
Table 2: Apoptosis Analysis (Annexin V/PI Staining) - Percentage of Apoptotic Cells after 48h Treatment
| Treatment (MCF-7 cells) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.3 |
| Staurosporine (Positive Control) | 10.3 ± 1.5 | 55.7 ± 4.1 | 34.0 ± 3.8 |
Note: The data presented are hypothetical and should be replaced with experimental results.
Table 3: Cell Cycle Analysis - Cell Population Distribution (%) after 48h Treatment
| Treatment (MCF-7 cells) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control (DMSO) | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| This compound (IC50) | 25.9 ± 2.5 | 15.3 ± 1.8 | 58.8 ± 4.1 |
| Nocodazole (Positive Control) | 10.1 ± 1.2 | 5.2 ± 0.9 | 84.7 ± 5.3 |
Note: The data presented are hypothetical and should be replaced with experimental results. Estradiol metabolites like 2-methoxyestradiol are known to cause G2/M phase arrest.[3][4]
Table 4: Western Blot Analysis - Relative Protein Expression (Fold Change vs. Control) after 48h Treatment
| Target Protein | Vehicle Control | This compound (IC50) |
| Bcl-2 | 1.00 | 0.35 ± 0.08 |
| Bax | 1.00 | 2.15 ± 0.25 |
| Cleaved Caspase-3 | 1.00 | 5.80 ± 0.60 |
| Cleaved PARP | 1.00 | 4.50 ± 0.55 |
| Cyclin B1 | 1.00 | 0.45 ± 0.09 |
| p21 | 1.00 | 3.20 ± 0.40 |
| p53 | 1.00 | 2.80 ± 0.35 |
| β-actin (Loading Control) | 1.00 | 1.00 |
Note: The data presented are hypothetical and should be replaced with experimental results. Fold change is normalized to the loading control.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 48 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously and harvest.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Signaling Pathway
Based on the evidence for estrogen receptor-dependent cytotoxicity, this compound is hypothesized to initiate apoptosis through the intrinsic (mitochondrial) pathway. The binding of this compound to the estrogen receptor may lead to downstream signaling that alters the expression of Bcl-2 family proteins, promoting mitochondrial outer membrane permeabilization and subsequent caspase activation.
References
Application Notes and Protocols: 2-Methoxyestradiol in Pancreatic Cancer Research
Introduction
2-Methoxyestradiol (B1684026) (2-ME) is a naturally occurring metabolite of estrogen that has demonstrated significant anti-tumor activity in various cancer types, including pancreatic cancer.[1][2][3] Unlike its parent molecule, 17β-estradiol, 2-ME does not bind to estrogen receptors and is non-feminizing, making it a promising candidate for cancer therapy.[4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3] These application notes provide an overview of 2-ME's effects on pancreatic cancer cells and detailed protocols for its use in a research setting.
Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of 2-Methoxyestradiol in pancreatic cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of 2-Methoxyestradiol on Pancreatic Cancer Cell Lines
| Cell Line | Treatment Concentration | Effect | Reference |
| MIA PaCa-2, AsPC-1 | 0.5-5 µM | Additive growth inhibition when combined with gemcitabine, cisplatin, cetuximab, 5-fluorouracil, and paclitaxel. | [1] |
| Parental Pancreatic Cancer Cells | 1 µM | 57% growth inhibition. | [5][6] |
| MDR1-negative Pancreatic Cancer Cells | 1 µM | 72% growth inhibition. | [5][6] |
| MDR1-positive Pancreatic Cancer Cells | 1 µM | 87% growth inhibition. | [5][6] |
| Various Pancreatic Cancer Cell Lines | Not specified | 50-90% growth inhibition in a dose- and time-dependent manner. | [2][7] |
| MIA PaCa-2, CFPAC-1, PANC-1 | Not specified | Sensitive to 2-ME-induced apoptosis. | [8] |
| Hs 766T | Not specified | Non-sensitive to 2-ME. | [8] |
Table 2: In Vivo Efficacy of 2-Methoxyestradiol in Pancreatic Cancer Models
| Animal Model | Treatment | Effect | Reference |
| Nude mice with AsPC-1 subcutaneous tumors | 2 mg/animal/day | 63% growth inhibition. | [1] |
| Nude mice with AsPC-1 subcutaneous tumors | 2 mg/animal/day 2-ME + 75 mg/kg gemcitabine | 83% growth inhibition (Note: significant toxicity observed). | [1] |
| Nude mice with MIA PaCa-2 tail vein injection (lung metastasis model) | Oral 2-ME | 60% inhibition in the number of lung colonies. | [2][7] |
Signaling Pathways
2-Methoxyestradiol exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathways
2-ME induces apoptosis in pancreatic cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: 2-ME can induce the release of cytochrome c from the mitochondria into the cytosol.[8] This is preceded by the cleavage of Bid and the translocation of Bax to the mitochondria.[8] In some cell lines, such as PANC-1, 2-ME can cause G2-M arrest and phosphorylation of Bcl-xL.[8]
-
Extrinsic Pathway: 2-ME can activate the death receptor signaling pathway.[9] This involves the activation of caspase-8, an early event in 2-ME-triggered apoptosis.[9] The use of a caspase-8 inhibitor can provide significant protection against 2-ME-induced apoptosis.[9] Furthermore, 2-ME can augment apoptosis induced by TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand).[9]
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for studying the effects of 2-Methoxyestradiol on pancreatic cancer cells.
Cell Culture and 2-ME Treatment
Objective: To culture pancreatic cancer cell lines and treat them with 2-Methoxyestradiol.
Materials:
-
Human pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, PANC-1)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2-Methoxyestradiol (2-ME) stock solution (dissolved in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture pancreatic cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare working concentrations of 2-ME by diluting the stock solution in a complete culture medium. A typical concentration range for in vitro experiments is 0.5 µM to 5 µM.[1]
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of 2-ME. Include a vehicle control (medium with the same concentration of DMSO used for the highest 2-ME concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after 2-ME treatment.
Materials:
-
2-ME treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the effect of 2-ME on pancreatic tumor growth in a xenograft mouse model.
Materials:
-
Athymic nude mice
-
Human pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2)
-
Matrigel (optional)
-
2-Methoxyestradiol for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm^3).
-
Randomize the mice into control and treatment groups.
-
Administer 2-ME orally to the treatment group at a specified dose (e.g., 2 mg/animal/day).[1] The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
2-Methoxyestradiol has demonstrated potent anti-tumor activity against pancreatic cancer in both in vitro and in vivo models. Its ability to induce apoptosis through multiple pathways and inhibit tumor growth makes it a compelling agent for further investigation, both as a single agent and in combination with other chemotherapeutics. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of 2-ME in pancreatic cancer.
References
- 1. Additive growth inhibition after combined treatment of 2-methoxyestradiol and conventional chemotherapeutic agents in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antitumor activity of 2-methoxyestradiol in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antineoplastic activity of 2-methoxyestradiol in human pancreatic and gastric cancer cells with different multidrug-resistant phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2-Methoxyestradiol induces mitochondria dependent apoptotic signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Treatment with 2-Iodoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoestradiol is a synthetic, steroidal estrogen derivative. While research specifically detailing the antiproliferative effects and cell culture protocols for this compound is limited, its structural similarity to estradiol (B170435) and its well-studied metabolite, 2-methoxyestradiol (B1684026) (2-ME), provides a strong basis for outlining its potential mechanisms and applications in cell culture-based research. Estradiol and its derivatives are known to exert significant effects on cell proliferation, apoptosis, and signaling, making them important molecules in cancer research and drug development.
These application notes provide a detailed overview of the presumed mechanism of action of this compound, adapted cell culture protocols for its use, and methods for assessing its effects on cancer cell lines. The protocols and data presented are largely based on studies of the closely related and extensively researched compound, 2-methoxyestradiol, and should be adapted and optimized for this compound as more specific data becomes available.
Mechanism of Action
This compound, as a derivative of estradiol, is predicted to interact with estrogen receptors (ERα and ERβ). The binding of estradiol and its analogs to these receptors can trigger a cascade of downstream signaling events. These signaling pathways can be broadly categorized as genomic and non-genomic.
-
Genomic Pathway: In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription. This can influence cell cycle progression and apoptosis.
-
Non-Genomic Pathway: Estradiol and its derivatives can also initiate rapid signaling cascades from the cell membrane. These non-genomic effects are often mediated through membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPER), leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways.
The related compound, 2-methoxyestradiol, has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, often independent of estrogen receptor expression.[1] Its mechanisms include the disruption of microtubule formation and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] It is plausible that this compound may share some of these mechanisms of action.
Data Presentation
Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported IC50 values for the related compound, 2-methoxyestradiol (2-ME), in various cancer cell lines to provide an expected effective concentration range. It is crucial to experimentally determine the specific IC50 for this compound for each cell line of interest.
| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| 2-Methoxyestradiol | LTED | Long-Term Estrogen-Deprived Breast Cancer | 0.93 ± 0.11 | 48 |
| 2-Methoxyestradiol | MCF-7 | Breast Cancer (ER+) | 6.79 ± 0.71 | 48 |
| 2-Methoxyestradiol | Jurkat | T-cell Lymphoma | ~4-8 | 48 |
| 2-Methoxyestradiol | A2780 | Ovarian Cancer | ~1.0 | 48 |
Note: The IC50 values can vary significantly between different cell lines and experimental conditions.[3]
Experimental Protocols
The following protocols are adapted from established methods for handling estradiol and 2-methoxyestradiol and should be optimized for this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (100%), sterile
-
Sterile, light-protected microcentrifuge tubes or glass vials
Procedure:
-
Due to its steroidal nature, this compound is expected to be soluble in organic solvents like DMSO or ethanol. It is recommended to first attempt to dissolve a small amount in DMSO to a high concentration (e.g., 10 mM).
-
To prepare a 10 mM stock solution, dissolve 3.983 mg of this compound (M.W. 398.3 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
This protocol is based on the culture of MCF-7 human breast cancer cells, a commonly used model for studying estrogenic compounds.
Materials:
-
MCF-7 cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM/F12 medium
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
This compound stock solution
Procedure:
-
Cell Maintenance: Culture MCF-7 cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Starvation: To study the effects of this compound without the interference of hormones present in the serum, cells should be hormone-starved prior to treatment.
-
When cells reach 70-80% confluency, replace the growth medium with phenol red-free DMEM/F12 supplemented with 5-10% CS-FBS.
-
Incubate the cells in this hormone-free medium for at least 48-72 hours before treatment.
-
-
Cell Seeding for Assay:
-
Trypsinize the hormone-starved cells and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density. Allow the cells to attach overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in hormone-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM, based on the data for 2-ME).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualization of Signaling Pathways and Workflows
Signaling Pathways of Estradiol Derivatives
The following diagram illustrates the potential signaling pathways activated by estradiol and its derivatives, which may also be relevant for this compound.
Caption: Potential genomic and non-genomic signaling pathways of this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in performing a cell viability assay to determine the cytotoxic effects of this compound.
Caption: Workflow for determining cell viability after this compound treatment.
References
- 1. ijbs.com [ijbs.com]
- 2. Estrogenic and antiproliferative activities on MCF-7 human breast cancer cells by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Iodoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of an iodine atom into the estradiol (B170435) structure can significantly alter its biological activity, receptor binding affinity, and metabolic fate. As such, accurate and sensitive quantification of this compound is crucial for various research areas, including endocrinology, oncology, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the analysis of such compounds.
This document provides a detailed application note and a proposed protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The methodologies outlined herein are based on established principles for the analysis of estradiol and its derivatives and provide a strong foundation for method development and validation in a research setting.
Experimental Protocols
Sample Preparation
Given that this compound is soluble in DMSO, a stock solution can be prepared in this solvent.[1] For analysis of biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interfering matrix components.
Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (e.g., acetonitrile:water mixture) to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Protocol for Biological Sample (e.g., Serum) Extraction (LLE):
-
To 1 mL of serum, add an internal standard (e.g., 4-iodoestradiol, if available and chromatographically resolved).
-
Add 3 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm (primary), 230 nm (secondary) |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for the separation of steroid hormones due to its hydrophobic stationary phase.
-
Mobile Phase: An acetonitrile/water gradient is effective for eluting compounds of moderate polarity like estradiol derivatives. The addition of a small amount of formic acid can improve peak shape and ionization if mass spectrometry detection is used.
-
Detection Wavelength: Estradiol and its derivatives typically exhibit UV absorbance around 280 nm due to the phenolic ring.[2] The iodinated nature of the compound may also allow for detection at lower wavelengths, such as 230 nm.[3]
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound. These are representative tables, and the values should be determined experimentally during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Table 2: Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (ng/mL) |
| Limit of Quantification (LOQ) | To be determined (ng/mL) |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 5% |
| Retention Time (RT) | To be determined (min) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound analysis by HPLC.
Estrogen Signaling Pathway
Understanding the biological context of this compound often involves its interaction with the estrogen signaling pathway. The following diagram provides a simplified overview of this pathway.
Caption: Simplified estrogen signaling pathway.
Conclusion
This application note provides a comprehensive starting point for the development of a robust and reliable HPLC method for the quantitative analysis of this compound. The proposed sample preparation and HPLC parameters are based on established methodologies for similar compounds and should be readily adaptable to most laboratory settings. As with any analytical method, thorough validation is essential to ensure data accuracy and reproducibility. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and its biological relevance.
References
Application Notes and Protocols for Measuring 2-Iodoestradiol Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for quantifying the cellular uptake of 2-Iodoestradiol, a key derivative of estradiol (B170435) used in research. The techniques described herein are essential for studying estrogen receptor (ER) function, evaluating drug delivery systems, and understanding the cellular mechanisms of steroid hormone action. The protocols cover radiolabeled assays, fluorescence microscopy, and mass spectrometry-based methods, offering a comprehensive guide for researchers in cell biology and drug development.
Introduction
This compound, a synthetic derivative of 17β-estradiol, is a valuable tool for studying estrogen signaling pathways and for the development of targeted therapies, particularly in cancer research. Accurate measurement of its uptake into cells is crucial for determining its bioavailability, mechanism of action, and potential as a therapeutic or imaging agent. The following sections detail various techniques to quantify this compound uptake, presenting data in a structured format and providing clear experimental workflows.
I. Radiolabeled this compound Uptake Assays
Radiolabeling this compound with isotopes such as Iodine-125 ([¹²⁵I]) or Iodine-131 ([¹³¹I]) allows for highly sensitive and quantitative measurement of its cellular uptake. This method is considered a gold standard for quantifying receptor-ligand interactions and cellular accumulation.
Experimental Protocol: [¹²⁵I]-2-Iodoestradiol Uptake Assay
This protocol is designed to quantify the uptake of [¹²⁵I]-2-Iodoestradiol in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cell lines to determine specific, receptor-mediated uptake.
Materials:
-
ER+ human breast cancer cell line (e.g., MCF-7)
-
ER- human breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[¹²⁵I]-2-Iodoestradiol
-
Non-labeled 17β-estradiol (for competition assay)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding: One day prior to the experiment, seed MCF-7 and MDA-MB-231 cells in 24-well plates at a density of 350,000 cells per well.[1]
-
Preparation of Treatment Solutions:
-
Total Uptake: Prepare a solution of [¹²⁵I]-2-Iodoestradiol in cell culture medium at the desired final concentration.
-
Non-specific Uptake: Prepare a similar solution of [¹²⁵I]-2-Iodoestradiol, but also include a 100-fold molar excess of non-labeled 17β-estradiol to block receptor-specific binding.[2]
-
-
Cell Treatment:
-
Wash the cells once with fresh cell culture medium.
-
Add the prepared treatment solutions to the respective wells.
-
Incubate the plates at 37°C for various time points (e.g., 10, 20, 30, 60, 90, 120 minutes) to determine uptake kinetics.[1]
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS to stop the uptake process.
-
Add lysis buffer (e.g., 750 µL of 0.1 M NaOH) to each well and incubate at 37°C to ensure complete cell lysis and detachment.[1]
-
-
Quantification:
-
Collect the cell lysates from each well.
-
Measure the radioactivity in the lysates using a gamma counter.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Data Presentation: Quantitative Uptake of Radiolabeled Estradiol Derivatives
The following table summarizes representative uptake data for different radiolabeled estradiol derivatives in ER+ and ER- cell lines. This data highlights the specificity of uptake in ER+ cells.
| Radiotracer | Cell Line | Incubation Time (min) | % Uptake (Total) | % Uptake (Blocked) | Reference |
| [¹³¹I]EITE | MCF-7 (ER+) | 30 | ~15.16% | ~0.92% | [3] |
| [¹³¹I]EITE | MDA-MB-231 (ER-) | 30 | ~5.03% | N/A | [3] |
| [¹³¹I]MITE | MCF-7 (ER+) | 30 | ~15.16% | ~0.96% | [3] |
| [¹³¹I]MITE | MDA-MB-231 (ER-) | 30 | ~5.03% | N/A | [3] |
| [¹⁸F]-FES | Ad-EIV-MSCs | 150 | ~9.13% | N/A | [4] |
| [¹⁸F]-FES | Control MSCs | 150 | ~4.27% | N/A | [4] |
Experimental Workflow: Radiolabeled Uptake Assay
Caption: Workflow for a radiolabeled this compound cellular uptake assay.
II. Fluorescently Labeled this compound Uptake
The use of fluorescently labeled estradiol analogs allows for the direct visualization of cellular and subcellular uptake using fluorescence microscopy. This method provides spatial information on the localization of the compound within the cell.
Experimental Protocol: Fluorescent Estradiol Uptake and Visualization
This protocol describes the use of a fluorescent estradiol analog to visualize its uptake in living cells.
Materials:
-
Fluorescently labeled estradiol (e.g., Estradiol Glow, E2N, or a custom conjugate)[5][6]
-
ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-231) cell lines
-
Cell culture medium
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
Confocal microscope
-
Glass-bottom dishes or chambered slides
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.
-
Cell Treatment:
-
Incubate cells with the fluorescent estradiol analog at a typical concentration range of 10⁻⁷M to 10⁻⁵M.[5]
-
For kinetic studies, acquire images at different time points (e.g., 0, 10, 30, 60 minutes).[6]
-
To confirm receptor-mediated uptake, a parallel experiment can be performed where cells are pre-incubated with an excess of non-labeled estradiol.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with Hoechst or DAPI.
-
Image the live cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore. For example, Estradiol Glow has an excitation/emission of ~501/596 nm in ethanol.[5]
-
-
Image Analysis:
-
Analyze the images to determine the localization of the fluorescent signal (e.g., cytoplasm, nucleus, mitochondria).
-
Quantify the fluorescence intensity per cell or per cellular compartment to measure uptake.
-
Signaling Pathway: Estrogen Receptor-Mediated Uptake
The primary mechanism for estradiol and its analogs' uptake into target cells is through binding to the estrogen receptor (ER). This can involve both genomic and non-genomic signaling pathways.
Caption: Generalized pathway for estrogen receptor-mediated cellular uptake.
III. Mass Spectrometry-Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the absolute quantification of steroid hormones from cell extracts, without the need for labeling.[7][8]
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol outlines the general steps for quantifying intracellular this compound using LC-MS/MS.
Materials:
-
Cell lines of interest
-
This compound
-
Stable isotope-labeled internal standard (if available)
-
Solvents for extraction (e.g., ethyl acetate/hexane, methyl tert-butyl ether)[8]
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Incubate cells with this compound at desired concentrations and time points.
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Harvest the cells (e.g., by scraping).
-
Lyse the cells using a suitable method (e.g., sonication).
-
-
Extraction:
-
Add an internal standard to the cell lysate.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroid from the cell matrix.[7]
-
-
LC-MS/MS Analysis:
-
Evaporate the organic extract to dryness and reconstitute in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound from other cellular components using an appropriate LC column and mobile phase gradient.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the cell lysates based on the standard curve and the internal standard signal.
-
Data Presentation: LC-MS/MS Method Parameters
The following table provides an example of parameters that would be optimized for an LC-MS/MS method for steroid hormone analysis.
| Parameter | Example Value/Condition | Reference |
| Extraction Method | Liquid-Liquid Extraction (MTBE) | [8] |
| LC Column | C18 reverse-phase | |
| Mobile Phase | Water/Methanol with additives | [9] |
| Ionization Mode | Electrospray Ionization (ESI) | [7] |
| Mass Analyzer | Triple Quadrupole or Orbitrap | [8] |
| Limit of Quantification | < 1 ng/mL | [8] |
Workflow: Mass Spectrometry Quantification
Caption: Workflow for LC-MS/MS quantification of cellular this compound.
Conclusion
The choice of technique for measuring this compound uptake depends on the specific research question. Radiolabeled assays provide high sensitivity for quantitative measurements of total and specific uptake. Fluorescently labeled analogs offer the advantage of visualizing the spatial distribution of the compound within the cell. LC-MS/MS provides absolute quantification with high chemical specificity. By selecting the appropriate method and following these detailed protocols, researchers can accurately and reliably measure the cellular uptake of this compound, facilitating a deeper understanding of its biological activity and therapeutic potential.
References
- 1. Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific cytotoxicity of 16 alpha-[125I]iodoestradiol for estrogen receptor-containing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estradiol Glow, Fluorescent Hormones - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for Studying Hormone-Dependent Tumors Using 2-Iodoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-dependent cancers, such as specific types of breast, ovarian, and endometrial cancers, are characterized by their reliance on hormones like estrogen for growth and progression. The estrogen receptor (ER), particularly ERα, is a key molecular target in the diagnosis and treatment of these malignancies. Radiolabeled estrogen analogs are invaluable tools for in vivo imaging and in vitro characterization of ER-positive tumors.
2-Iodoestradiol, a synthetic derivative of estradiol (B170435), can be labeled with gamma-emitting isotopes like Iodine-123 or Iodine-125. This allows it to serve as a tracer for visualizing estrogen receptor distribution via Single Photon Emission Computed Tomography (SPECT) or for conducting quantitative in vitro binding assays. These techniques provide crucial information on receptor status, which can guide therapeutic decisions and aid in the development of new endocrine therapies.
This document provides detailed protocols and data for the application of radio-iodinated estradiol derivatives in the study of hormone-dependent tumors.
Note on Quantitative Data: An extensive literature search did not yield specific quantitative binding affinity data for this compound. Therefore, data for the well-characterized and structurally similar isomer, 16α-Iodoestradiol , is presented below as a representative example of a high-affinity radio-iodinated estrogen ligand. The methodologies described are broadly applicable to various iodo-estradiol derivatives.
Quantitative Data: Estrogen Receptor Binding Affinity
The following table summarizes the binding affinity of 16α-Iodoestradiol for estrogen receptor subtypes ERα and ERβ. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction between the ligand and the receptor.
| Compound | Receptor Subtype | Dissociation Constant (Kd) | Reference |
| 16α-[¹²⁵I]Iodo-17β-estradiol | Human ERα | 0.1 nM | [1][2] |
| 16α-[¹²⁵I]Iodo-17β-estradiol | Rat ERβ | 0.4 nM | [1][2] |
| 16α-[¹²⁵I]-iodoestradiol | 8S cytosol receptor (rat) | 0.4 x 10⁻¹⁰ M (0.04 nM) | [3] |
Visualized Pathways and Workflows
Estrogen Receptor Signaling Pathway
Experimental Workflow: Radiolabeling and Purification
Experimental Workflow: In Vitro Assays
Experimental Workflow: In Vivo Studies
Experimental Protocols
Protocol 1: Radioiodination of Estradiol using the Chloramine-T Method
This protocol describes a general method for electrophilic radioiodination of an estradiol precursor, which can be adapted for synthesizing [¹²⁵I]-2-Iodoestradiol.
Materials:
-
Estradiol precursor (e.g., 2-bromoestradiol or an organotin precursor at the 2-position)
-
Sodium Iodide [¹²⁵I] (Na[¹²⁵I]) in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in water)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC system with a reverse-phase C18 column or TLC plates
-
Reaction vial (1.5 mL)
Procedure:
-
To a reaction vial, add 10-20 µg of the estradiol precursor dissolved in a minimal amount of ethanol.
-
Add 50 µL of phosphate buffer.
-
Add 1-5 mCi (37-185 MBq) of Na[¹²⁵I] solution.
-
Initiate the reaction by adding 15-20 µL of freshly prepared Chloramine-T solution.
-
Vortex the mixture gently and let it react at room temperature for 15-30 minutes.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution. Vortex to ensure complete reaction termination (disappearance of yellow/brown color).
-
Extract the radiolabeled product by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction once more.
-
Dry the combined organic layers over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC purification or a suitable solvent for TLC.
-
Purify the product using HPLC. Collect the fraction corresponding to the radioiodinated estradiol.
-
Assess radiochemical purity using analytical HPLC or TLC. Purity should be >95%.
Protocol 2: In Vitro Estrogen Receptor Competitive Binding Assay
This protocol determines the binding affinity (IC₅₀ and Kd) of a test compound (e.g., unlabeled this compound) by measuring its ability to compete with a radiolabeled ligand ([¹²⁵I]-Iodoestradiol) for binding to the estrogen receptor.
Materials:
-
ER source: Uterine cytosol from ovariectomized rats or recombinant human ERα.[4]
-
Assay Buffer (TEDG Buffer): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.[5]
-
[¹²⁵I]-Iodoestradiol (Radioligand)
-
Unlabeled competitor (e.g., this compound, Diethylstilbestrol as a non-steroidal competitor)
-
Dextran-Coated Charcoal (DCC) suspension: 0.5% charcoal, 0.05% dextran (B179266) in assay buffer.
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Preparation: Perform all steps at 4°C. Prepare serial dilutions of the unlabeled competitor compound in assay buffer.
-
Total Binding: In triplicate tubes, add 100 µL of assay buffer, 100 µL of ER preparation, and 100 µL of [¹²⁵I]-Iodoestradiol at a single, saturating concentration (e.g., 0.5 nM).
-
Non-Specific Binding (NSB): In triplicate tubes, add 100 µL of a high concentration of unlabeled competitor (e.g., 1000-fold excess of Diethylstilbestrol), 100 µL of ER preparation, and 100 µL of [¹²⁵I]-Iodoestradiol.
-
Competitive Binding: In triplicate tubes for each concentration, add 100 µL of the competitor serial dilutions, 100 µL of ER preparation, and 100 µL of [¹²⁵I]-Iodoestradiol.
-
Incubation: Gently vortex all tubes and incubate for 18-24 hours at 4°C to reach equilibrium.
-
Separation: Add 500 µL of ice-cold DCC suspension to each tube. Vortex immediately and incubate on ice for 10 minutes. The charcoal adsorbs the free, unbound radioligand.
-
Centrifugation: Centrifuge the tubes at 2,500 x g for 10 minutes at 4°C to pellet the charcoal.[5]
-
Counting: Carefully transfer a 500 µL aliquot of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).[6]
-
Protocol 3: In Vitro Cellular Uptake in MCF-7 Cells
This protocol measures the specific uptake of [¹²⁵I]-Iodoestradiol into ER-positive human breast cancer cells.
Materials:
-
MCF-7 cells (ER-positive)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
[¹²⁵I]-Iodoestradiol
-
Unlabeled 17β-estradiol
-
0.1 M NaOH
-
BCA Protein Assay Kit
-
Gamma counter
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 12-well plates and allow them to attach and grow to 80-90% confluency.
-
Incubation:
-
For total uptake , add [¹²⁵I]-Iodoestradiol (e.g., 0.1 µCi/mL) to the culture medium in triplicate wells.
-
For non-specific uptake , pre-incubate cells for 30 minutes with a 500-fold excess of unlabeled 17β-estradiol, then add [¹²⁵I]-Iodoestradiol to the medium in triplicate wells.
-
-
Incubate the plates at 37°C for a defined period (e.g., 60 minutes).
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove all unbound radioligand.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to each well to lyse the cells. Scrape the wells to ensure complete lysis and transfer the lysate to counting tubes.
-
Counting: Measure the radioactivity in each tube using a gamma counter.
-
Protein Quantification: Use a small aliquot of the lysate from each well to determine the total protein concentration using a BCA assay.
-
Data Analysis:
-
Calculate the uptake as counts per minute (CPM) per mg of protein.
-
Calculate Specific Uptake = Total Uptake - Non-Specific Uptake.
-
Results are often expressed as the percentage of the initial dose taken up per mg of cell protein.
-
Protocol 4: In Vivo Biodistribution in Tumor-Bearing Mice
This protocol outlines the procedure for assessing the tissue distribution of [¹²⁵I]-Iodoestradiol in an animal model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
MCF-7 cells
-
Matrigel
-
17β-estradiol pellets (for sustained release to support tumor growth)
-
Lugol's iodine solution
-
[¹²⁵I]-Iodoestradiol in a sterile saline solution for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Tared counting tubes
-
Gamma counter
Procedure:
-
Tumor Implantation: Implant MCF-7 cells mixed with Matrigel subcutaneously into the flank of the mice. Implant a slow-release estrogen pellet to support the growth of these hormone-dependent tumors. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Thyroid Blocking: For 3-4 days prior to the study, provide the mice with drinking water containing Lugol's iodine solution to block thyroid uptake of free [¹²⁵I].
-
Radiotracer Injection: Administer a known amount of [¹²⁵I]-Iodoestradiol (e.g., 5-10 µCi) to each mouse via tail vein injection. Record the exact injected dose for each mouse by measuring the syringe before and after injection.
-
Distribution: House the animals for the desired distribution time (e.g., 1, 4, 24 hours post-injection).
-
Tissue Collection:
-
At the designated time point, anesthetize the mouse and collect a blood sample via cardiac puncture.
-
Perform euthanasia by an approved method.
-
Dissect the tumor and major organs/tissues (e.g., uterus, ovaries, muscle, liver, kidneys, lungs, heart, bone, brain).
-
-
Counting:
-
Place each tissue sample into a pre-weighed (tared) counting tube and record the wet weight.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
-
Data Analysis:
-
Calculate the uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to determine targeting specificity.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic activity of the iodoestrogens and their use in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
- 6. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunohistochemistry (IHC) Staining with 2-Iodoestradiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol and its derivatives are crucial for studying the function and localization of estrogen receptors (ERs), which are key targets in the development of therapies for hormone-dependent cancers like breast cancer.[1][2] 2-Iodoestradiol, a synthetic derivative of estradiol, can be labeled and used as a probe to detect the presence of ERs in tissue samples. This application note provides a detailed protocol for the immunohistochemical (IHC) staining of estrogen receptors using a biotinylated this compound derivative. The principle relies on the high-affinity binding of the this compound derivative to the estrogen receptor, which is then visualized using a streptavidin-enzyme conjugate and a chromogenic substrate. This method offers a direct approach to visualizing ligand-binding competent receptors within the tissue context.
Quantitative Data: Estrogen Receptor Binding Affinities
The relative binding affinity (RBA) of various compounds for the estrogen receptor is a critical parameter for developing and utilizing probes like this compound derivatives. The following table summarizes the RBAs of selected compounds, providing a basis for comparison.
| Compound | Receptor Type | Relative Binding Affinity (RBA) (%) | Reference Compound |
| 17β-Estradiol | ERα | 100 | 17β-Estradiol |
| 16α-Iodoestradiol | ERα | High (Comparable to Estradiol) | 17β-Estradiol |
| 11β-Methoxy-16α-iodoestradiol | ER | High (Ka = 6 x 10⁹ M⁻¹) | - |
| Diethylstilbestrol (DES) | ERα | 204 | 17β-Estradiol |
| Tamoxifen | ERα | 2.5 | 17β-Estradiol |
| Genistein | ERα | 4.8 | 17β-Estradiol |
| Bisphenol A | ERα | 0.023 | 17β-Estradiol |
Note: The binding affinity of this compound is expected to be comparable to 16α-Iodoestradiol, demonstrating strong interaction with the estrogen receptor.[3] Data is compiled from multiple sources evaluating binding to rat or human estrogen receptors.[3][4][5]
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Estrogen Receptors using Biotinylated this compound
This protocol details the steps for detecting estrogen receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a biotinylated this compound derivative.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Biotinylated this compound derivative (working concentration to be optimized, e.g., 1-10 µg/mL)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for antigen retrieval
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the slides in a microwave at full power for 10-15 minutes or in a pressure cooker for 4 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in deionized water and then in PBS.
-
-
Blocking:
-
Carefully wipe around the tissue section.
-
Add Blocking Buffer to cover the tissue section.
-
Incubate in a humidified chamber for 1 hour at room temperature.
-
-
Incubation with Biotinylated this compound:
-
Tap off the blocking buffer without letting the section dry.
-
Apply the working dilution of biotinylated this compound derivative to cover the tissue section.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply Streptavidin-HRP conjugate according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. Estrogen receptor-positive cells will show brown staining, typically in the nucleus.
-
Visualizations
Caption: Experimental workflow for IHC with this compound.
Caption: Genomic estrogen receptor signaling pathway.
References
- 1. Pathologists' Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen signaling pathway and its imaging in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of 11 beta-methoxy-[16 alpha-123I] iodoestradiol and its interaction with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubilization and Storage of 2-Iodoestradiol for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoestradiol, a halogenated derivative of estradiol (B170435), is a valuable tool in endocrine research, offering unique properties for studying estrogen receptor (ER) interactions and dynamics. Proper solubilization and storage are paramount to ensure its stability, potency, and the reproducibility of experimental results. This guide provides detailed protocols for the effective solubilization and storage of this compound, along with methodologies for its use in cell culture and considerations for in vivo studies. Furthermore, it outlines the presumed signaling pathway of this compound, based on its known interactions with the estrogen receptor.
Introduction to this compound
This compound is a synthetic estrogen that incorporates an iodine atom into the estradiol molecule. This modification can be leveraged in various experimental settings, including radiolabeling studies for receptor binding assays and imaging. Like its parent compound, 17β-estradiol, this compound is presumed to exert its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ), thereby initiating a cascade of molecular events that regulate gene expression and cellular function.
Solubilization and Storage Protocols
The hydrophobic nature of this compound necessitates the use of organic solvents for its initial dissolution. The following section provides quantitative data and step-by-step protocols for preparing stock solutions and ensuring their stability.
Solubility Data
| Solvent | Solubility of Estradiol (Approximate) |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL |
| Dimethylformamide (DMF) | ≥ 20 mg/mL |
| Ethanol (B145695) | ≥ 2.5 mg/mL |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |
Recommended Solvents for Stock Solutions
For most in vitro and in vivo applications, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended solvents for preparing concentrated stock solutions of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood or a designated clean area), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.98 mg of this compound (Molecular Weight: 398.28 g/mol ) for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Storage and Stability
-
Solid Compound: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Store stock solutions in DMSO or ethanol at -20°C. It is crucial to use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can cause degradation.
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] It is not recommended to store aqueous solutions for more than one day due to the potential for precipitation and degradation.[1] For experiments requiring aqueous dilutions, prepare them fresh from the stock solution immediately before use.
Experimental Applications and Protocols
Cell Culture Protocol: Treatment of MCF-7 Cells with this compound
This protocol describes the treatment of MCF-7 human breast cancer cells, which are estrogen receptor-positive, with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for hormone starvation)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a culture plate at the desired density and allow them to adhere and grow for 24 hours in complete growth medium.
-
Hormone Starvation: To reduce the effects of estrogens present in the serum, replace the complete growth medium with phenol red-free medium containing charcoal-stripped serum. Culture the cells in this medium for at least 24-48 hours prior to treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in phenol red-free medium. For example, to achieve a final concentration of 10 nM, dilute the 10 mM stock solution 1:1,000,000. It is recommended to perform serial dilutions for accuracy.
-
Cell Treatment: Remove the starvation medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same final concentration of DMSO used for the highest treatment dose) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blotting), or cell proliferation assays.
Considerations for In Vivo Experiments
For in vivo studies, the delivery vehicle for this compound must be carefully chosen to ensure its solubility and bioavailability.
-
Vehicle Selection: Common vehicles for administering hydrophobic compounds like this compound in animal models include corn oil, sesame oil, or aqueous solutions containing solubilizing agents such as cyclodextrins or a small percentage of ethanol or DMSO. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Preparation: To prepare an oil-based formulation, the this compound stock solution (in ethanol or DMSO) can be diluted into the oil, followed by removal of the initial solvent by evaporation under a stream of nitrogen or by using a speed vacuum.
-
Administration: The route of administration (e.g., subcutaneous injection, intraperitoneal injection, or oral gavage) will depend on the specific experimental design.
Signaling Pathway of this compound
Based on studies of similar iodinated estradiol analogs, this compound is expected to act as an estrogen receptor agonist, following the canonical estrogen signaling pathway.[2]
Genomic Signaling Pathway
The primary mechanism of action for estrogens is through the genomic pathway, which involves the regulation of gene expression.
Caption: Genomic signaling pathway of this compound.
Pathway Description:
-
Binding: this compound diffuses across the cell membrane and binds to the estrogen receptor (ER), which is located in the cytoplasm or nucleus, often in a complex with heat shock proteins (HSPs).
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, causing the dissociation of HSPs and the formation of ER homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation: The ER dimer translocates to the nucleus.
-
DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.
-
Recruitment of Coactivators: The DNA-bound ER dimer recruits various coactivator proteins.
-
Gene Transcription: This complex then modulates the transcription of target genes, leading to the synthesis of new proteins.
-
Cellular Response: These newly synthesized proteins mediate the physiological effects of this compound.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors (mERs).
Caption: Non-genomic signaling pathway of this compound.
Pathway Description:
-
Membrane Receptor Binding: this compound binds to mERs located on the plasma membrane.
-
Activation of Signaling Cascades: This binding rapidly activates intracellular signaling pathways, often through G-protein coupling.
-
Downstream Effects: Activation of these cascades leads to the modulation of kinase activity (e.g., MAPK, PI3K/Akt), changes in intracellular ion concentrations (e.g., Ca2+), and the generation of second messengers (e.g., cAMP).
-
Rapid Cellular Response: These non-genomic actions result in rapid cellular responses that are independent of gene transcription.
Conclusion
The successful use of this compound in research hinges on its proper handling, from initial solubilization to long-term storage and application in experimental systems. By following the detailed protocols and understanding its presumed mechanisms of action outlined in this guide, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. The provided methodologies for cell culture and considerations for in vivo studies, combined with an understanding of the genomic and non-genomic signaling pathways, offer a solid foundation for investigating the multifaceted roles of this important estrogen analog.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Iodoestradiol for Cell Viability Assays
Welcome to the technical support center for optimizing 2-Iodoestradiol concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a derivative of estradiol (B170435), is expected to exert its effects primarily through pathways similar to other estradiol metabolites, such as 2-Methoxyestradiol (B1684026). These compounds are known to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism is often independent of estrogen receptors alpha and beta. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
Direct data on the optimal concentration of non-radiolabeled this compound is limited. However, based on studies with the related compound 2-Methoxyestradiol, a starting range of 1 µM to 20 µM is recommended for initial dose-response experiments in cancer cell lines. For estrogen-dependent cell lines like MCF-7, estradiol and its metabolites have shown anti-proliferative effects at concentrations ranging from approximately 18 µM to over 100 µM[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell viability assays are compatible with this compound?
Standard colorimetric and fluorometric assays are suitable for use with this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity as an indicator of cell viability.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: A more soluble tetrazolium salt that also measures metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Another tetrazolium-based assay for quantifying cell viability.
-
CCK-8 (Cell Counting Kit-8): Utilizes a highly water-soluble tetrazolium salt (WST-8) and is known for its convenience and low toxicity.
When using colorimetric assays, it is important to include a control well with this compound in cell-free media to account for any intrinsic absorbance of the compound.
Q4: How should I prepare a stock solution of this compound?
Due to its likely hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effect" in multi-well plates. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Unexpected increase in viability at high concentrations | 1. Compound precipitation at high concentrations. 2. Interference of the compound with the assay reagents. | 1. Visually inspect the wells for any precipitate. If observed, consider lowering the maximum concentration or using a different solvent system. 2. Run a control with the compound in cell-free media to check for direct reduction of the assay substrate (e.g., MTT). |
| Low signal or poor dose-response | 1. Sub-optimal incubation time. 2. Incorrect concentration range tested. 3. Low cell number. | 1. Optimize the incubation time with this compound (e.g., 24, 48, 72 hours). 2. Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the active range. 3. Ensure an adequate number of cells are seeded to generate a robust signal. |
| High background in colorimetric assays | 1. Contamination of reagents. 2. Phenol (B47542) red in the culture medium. | 1. Use fresh, sterile reagents. 2. Consider using phenol red-free medium for the duration of the assay. |
Quantitative Data Summary
The following tables summarize effective concentrations of related estradiol compounds from published literature to guide the design of your experiments with this compound.
Table 1: Effective Concentrations of 2-Methoxyestradiol (2-ME) in Various Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Ovarian Cancer (A2780, AD10, UCI 101, OVCAR-3) | MTS | 5 µM | 48 hours | Significant cytotoxicity.[2] |
| Hepatocellular Carcinoma (HepG2) | Sulforhodamine B | Various | 48 & 72 hours | Cytotoxic effect, G2/M cell cycle arrest, apoptosis.[3] |
| Pancreatic Cancer | Not specified | Not specified | Not specified | Growth inhibition (50-90%), apoptosis.[4] |
| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | MTS | Not specified | Not specified | Inhibition of cell proliferation, induction of apoptosis.[5] |
Table 2: IC50 Values of Estradiol Metabolites in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| 4-hydroxytamoxifen | MCF-7 | 27 µM[1] |
| 4-hydroxytamoxifen | MDA-MB 231 | 18 µM[1] |
| 2-MeOE1 | MCF-7 / MDA-MB 231 | Effective as tamoxifen[1] |
| 2-MeOE2 | MCF-7 / MDA-MB 231 | Effective as tamoxifen[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of 2-methoxyestradiol in the hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antitumor activity of 2-methoxyestradiol in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
Troubleshooting low yield in 2-Iodoestradiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Iodoestradiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in this compound synthesis?
A1: The most significant factor contributing to a low yield of this compound is the concurrent formation of the constitutional isomer, 4-Iodoestradiol.[1] During the electrophilic iodination of the A-ring of estradiol (B170435), the hydroxyl group at C3 directs substitution to the ortho positions (C2 and C4). Depending on the reaction conditions, a substantial amount of the starting material can be converted to the 4-iodo isomer, thus reducing the isolated yield of the desired 2-iodo product.
Q2: How can I minimize the formation of 4-Iodoestradiol?
A2: While completely eliminating the formation of 4-Iodoestradiol is challenging with common methods like the mercuric acetate (B1210297) procedure, optimizing reaction parameters can favor the formation of the 2-iodo isomer. Key factors to consider include:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the iodination.
-
Solvent: The choice of solvent can influence the isomer ratio. While less explored in the provided literature for this specific reaction, it is a critical parameter in electrophilic aromatic substitutions.
-
Stoichiometry of Reagents: Carefully controlling the molar ratios of estradiol, iodine, and the activating agent (e.g., mercuric acetate) is crucial. An excess of the iodinating agent might lead to di-iodination or other side products.
Q3: My iodination reaction is not proceeding to completion. What are the potential causes?
A3: An incomplete reaction can be due to several factors:
-
Inactive Reagents:
-
Iodine: Iodine solutions can degrade over time. It is advisable to use freshly prepared or properly stored solutions.[2][3]
-
Mercuric Acetate: Mercuric acetate is sensitive to light and can decompose.[4][5] A yellowish appearance may indicate degradation.[4] Using a fresh, high-purity batch is recommended.
-
-
Insufficient Activation: The activating agent (e.g., mercuric acetate) may not be present in a sufficient amount or may have been deactivated by moisture.
-
Suboptimal Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. Ensure the reaction is maintained at the temperature specified in the protocol.
Q4: I am having difficulty separating this compound from 4-Iodoestradiol and unreacted estradiol. What purification strategies can I use?
A4: The separation of these closely related compounds can be challenging. Here are some effective methods:
-
Medium-Pressure Liquid Chromatography (MPLC): This has been shown to be an effective method for separating this compound and 4-Iodoestradiol. A silica (B1680970) gel column with a solvent system like benzene-acetone (5:1, v/v) has been successfully used.[1]
-
Thin-Layer Chromatography (TLC): TLC is essential for monitoring the reaction and optimizing the separation conditions. Different solvent systems can be tested to achieve the best separation. For instance, benzene-acetone (5:1, v/v) or chloroform-acetone (8:1, v/v) have been reported to effectively resolve the two isomers, while systems like chloroform (B151607) with 20% ethanol (B145695) may not show a clear separation.[1]
-
Recrystallization: After chromatographic separation, recrystallization from a suitable solvent system, such as methanol-water, can be used to obtain analytically pure this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low or No Product Yield | Poor quality of reagents. | Ensure the purity and activity of estradiol, iodine, and mercuric acetate. Use fresh reagents if possible. |
| Incomplete reaction. | Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. | |
| Formation of 4-Iodoestradiol isomer. | Optimize reaction conditions (temperature, stoichiometry) to favor 2-iodination. Employ efficient purification techniques to isolate the desired product. | |
| Multiple Spots on TLC (in addition to starting material and products) | Formation of side products. | Over-iodination or degradation of the product could be occurring. Re-evaluate the stoichiometry of the iodinating agent and the reaction time. |
| Impure starting material. | Verify the purity of the starting estradiol using TLC or other analytical methods. | |
| Difficulty in Purifying the Product | Co-elution of isomers. | Optimize the chromatographic conditions. Experiment with different solvent systems for TLC to find the best separation, then apply this to column chromatography. |
| Product instability during workup. | Ensure that the workup procedure is not too harsh. Avoid prolonged exposure to strong acids or bases if the product is sensitive. |
Experimental Protocols
Synthesis of this compound and 4-Iodoestradiol via the Mercuric Acetate Method[1]
Materials:
-
Estradiol
-
Iodine (I₂)
-
Mercuric acetate (Hg(OAc)₂)
-
Glacial acetic acid
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., benzene, acetone)
-
Solvents for recrystallization (e.g., methanol, water)
Procedure:
-
Dissolve estradiol in glacial acetic acid.
-
Add a solution of mercuric acetate in glacial acetic acid to the estradiol solution.
-
Add a solution of iodine in glacial acetic acid dropwise to the reaction mixture while stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., 50°C) for a specified period, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by medium-pressure liquid chromatography on silica gel using a benzene-acetone gradient.
-
Combine the fractions containing this compound and recrystallize from methanol-water to obtain the pure product.
Data Presentation
Table 1: Yields of this compound and 4-Iodoestradiol using the Mercuric Acetate Method [1]
| Compound | Yield |
| This compound | 36.8% |
| 4-Iodoestradiol | 21.5% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Iodine and Iodine-Containing Compounds | Basicmedical Key [basicmedicalkey.com]
- 3. Stability of iodine solutions and tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mercury(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to improve the stability of 2-Iodoestradiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Iodoestradiol in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily affected by exposure to light, elevated temperatures, non-optimal pH, and oxidizing agents. Being a halogenated estrogen, it is particularly susceptible to photodegradation. The carbon-iodine bond can also be susceptible to cleavage under certain conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For long-term storage, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers used in experiments, the stability may be lower, and fresh dilutions are recommended. If using aqueous solutions, it is crucial to control the pH and minimize exposure to light and heat.
Q3: How should I store my this compound solutions?
A3: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -80°C for long-term stability.[1] For short-term storage (days to weeks), 0-4°C in the dark is acceptable.[2] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Working solutions in aqueous buffers should be prepared fresh for each experiment.
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in color, such as turning yellow or brown, often indicates degradation. This can be due to oxidation or photodegradation, potentially leading to the formation of free iodine or other chromophoric degradation products. If a color change is observed, it is recommended to discard the solution and prepare a fresh one.
Q5: Can I use plastic tubes and pipette tips with this compound solutions?
A5: Steroids, including estradiol (B170435) derivatives, have a tendency to adsorb to plastic surfaces. To minimize loss of compound, it is advisable to use glass vials for long-term storage of stock solutions. For working solutions and experimental procedures, low-adhesion polypropylene (B1209903) plastics can be used, but it is important to be aware of potential adsorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my assay | Degradation of this compound | • Prepare fresh solutions of this compound from a solid powder. • Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. • Maintain solutions at a low temperature (on ice) during experiments. • Perform a stability study under your experimental conditions to determine the rate of degradation (see Experimental Protocols). |
| Inconsistent results between experiments | Inconsistent concentration of this compound | • Aliquot stock solutions to avoid repeated freeze-thaw cycles. • Always prepare fresh working dilutions immediately before use. • Ensure complete dissolution of the solid compound when preparing the stock solution. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products | • Review the storage conditions of your solution (temperature, light exposure). • Consider the possibility of oxidation and de-gas solvents if necessary. • Adjust the pH of your solution to a more neutral and stable range if applicable. • Perform a forced degradation study to identify potential degradation products (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 30 minutes. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours. Cool and dilute with mobile phase for HPLC analysis.
-
Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Visualizations
Caption: A logical workflow for troubleshooting instability issues with this compound solutions.
Caption: Proposed degradation pathways for this compound based on known estrogen degradation.
Caption: A general workflow for conducting a stability study of this compound in solution.
References
Avoiding non-specific binding of 2-Iodoestradiol in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize non-specific binding (NSB) in assays involving 2-Iodoestradiol.
Troubleshooting Guide: High Non-Specific Binding in this compound Assays
High non-specific binding can manifest as elevated background signals, leading to reduced assay sensitivity and inaccurate quantification. This guide addresses the common causes of NSB and provides systematic solutions for assays such as Radioimmunoassays (RIAs), Enzyme-Linked Immunosorbent Assays (ELISAs), and competitive binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding (NSB) in assays using this compound?
A1: High NSB in assays with this compound, a hydrophobic molecule, can arise from several factors:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the assay surface (e.g., microplate wells, membranes), allowing this compound or detection antibodies to bind non-specifically.
-
Suboptimal Washing: Insufficient or improper washing steps can fail to remove unbound reagents, leading to a high background signal.[1]
-
Hydrophobic Interactions: Both this compound and assay surfaces (like polystyrene plates) can have hydrophobic properties, leading to non-specific adsorption.
-
Antibody Concentration: Using too high a concentration of primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.
-
Matrix Effects: Components in biological samples, particularly serum or plasma, can interfere with the assay. For this compound, the high-affinity binding to Sex Hormone-Binding Globulin (SHBG) and albumin is a significant contributor to matrix effects.
-
Cross-Reactivity: Antibodies may cross-react with other structurally similar steroids present in the sample, leading to a false-positive signal.
Q2: I'm observing high background noise across my entire plate. How can I resolve this?
A2: This is often indicative of issues with the blocking or washing steps.
-
Optimize Your Blocking Buffer: The choice and concentration of your blocking agent are critical. While Bovine Serum Albumin (BSA) is common, other proteins like casein or non-fat dry milk can be more effective in certain situations.[2] It is recommended to test a panel of blocking agents to determine the most effective one for your specific assay.
-
Enhance Your Washing Protocol: Increase the number of wash cycles, the volume of wash buffer, and/or the soaking time during washes to ensure the complete removal of unbound reagents.
Q3: How do I choose the right blocking agent for my this compound assay?
A3: The ideal blocking agent effectively prevents non-specific interactions without interfering with the specific binding of your analyte. A comparison of common blocking agents is summarized below:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, reducing variability. Good for use with phospho-specific antibodies.[3] | Can be more expensive. May not be as effective as milk-based blockers in some cases. |
| Non-Fat Dry Milk | 1-5% | Inexpensive and readily available. Often a very effective blocker.[3] | Contains a mixture of proteins, including casein and biotin, which can interfere with avidin-biotin systems. Contains phosphoproteins, making it unsuitable for assays with phospho-specific antibodies.[3] |
| Casein | 0.5-2% | Has been shown to be a highly effective blocking agent, often superior to BSA and gelatin.[2] Smaller casein molecules appear to block more effectively.[4] | Can also contain phosphoproteins. |
| Normal Serum | 5-10% | Contains a diverse range of proteins that can effectively block a wide variety of non-specific sites. | Can contain endogenous molecules or antibodies that may cross-react in the assay. Must be from a species different than the primary antibody. |
| Detergents (e.g., Tween-20) | 0.05% | Can be added to wash buffers and blocking solutions to reduce hydrophobic interactions. | Not recommended as a sole blocking agent as they can strip away weakly bound proteins. |
Q4: Can the biological sample matrix interfere with my this compound assay?
A4: Yes, this is a significant issue known as a "matrix effect." For this compound, the primary concern is its high-affinity binding to proteins in serum and plasma, namely Sex Hormone-Binding Globulin (SHBG) and albumin. This binding can sequester this compound, making it unavailable to bind to the intended target (e.g., an antibody or receptor) in the assay, potentially leading to an underestimation of its concentration.
To mitigate matrix effects:
-
Sample Pre-treatment: Consider methods like steroid extraction or protein precipitation to remove interfering proteins before the assay.
-
Assay Buffer Composition: Use an assay buffer that can help to displace this compound from endogenous binding proteins.
-
Standard Curve Matrix: Prepare your standard curve in a matrix that closely resembles your samples (e.g., steroid-free serum).
Experimental Protocols
Protocol 1: Optimizing Blocking Agents in an ELISA Format
This protocol provides a framework for systematically testing different blocking agents to identify the one that yields the lowest background signal in your assay.
-
Plate Coating: Coat the wells of a 96-well microplate with your capture antibody or antigen according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers to be tested (e.g., 1% BSA in PBS, 5% Non-Fat Dry Milk in PBS, 1% Casein in PBS).
-
Blocking: Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate according to your standard procedure.
-
Incubation with Detection Reagent (No Analyte): Add your detection antibody (without any this compound) to the wells. This step is crucial for assessing the non-specific binding of the detection reagent itself.
-
Substrate Addition and Signal Detection: Proceed with the addition of the substrate and measure the signal.
-
Analysis: Compare the background signal generated by each blocking buffer. The buffer that produces the lowest signal is the most effective at preventing non-specific binding in your assay.[1]
Protocol 2: Competitive Binding Assay to Determine Non-Specific Binding
This protocol is adapted for a radiolabeled this compound competitive binding assay to determine the extent of non-specific binding.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with additives).
-
Radiolabeled this compound ([¹²⁵I]this compound): Dilute to the desired working concentration in assay buffer.
-
Unlabeled this compound (Competitor): Prepare a high-concentration stock solution.
-
Receptor/Antibody Preparation: Prepare your receptor source (e.g., cytosol preparation containing estrogen receptors) or antibody solution.
-
-
Assay Setup: Set up triplicate tubes for:
-
Total Binding: Add assay buffer, radiolabeled this compound, and the receptor/antibody preparation.
-
Non-Specific Binding (NSB): Add assay buffer, radiolabeled this compound, a saturating concentration of unlabeled this compound (typically 100-1000 fold excess of the radiolabeled ligand), and the receptor/antibody preparation.
-
Test Compound: Add assay buffer, radiolabeled this compound, the desired concentration of your test compound, and the receptor/antibody preparation.
-
-
Incubation: Incubate the tubes at the appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a method to separate the receptor/antibody-bound radioligand from the free radioligand (e.g., dextran-coated charcoal, filtration).
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation of Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
The NSB value should ideally be less than 20% of the total binding for a robust assay.
-
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay to determine IC50 and non-specific binding.
Signaling Pathway: Estrogen Receptor Action
Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways.
References
Optimizing 2-Iodoestradiol Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times in experiments involving 2-Iodoestradiol. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, iodinated derivative of estradiol.[1] Like estradiol, its primary mechanism of action is through binding to estrogen receptors (ERs), ERα and ERβ, which are nuclear transcription factors that regulate gene expression.[2][3] Upon binding, the receptor-ligand complex can modulate the transcription of target genes, a process that can take hours to days.[4] Additionally, estrogens can initiate rapid, non-genomic signaling cascades through membrane-associated ERs.[4] this compound also exhibits a remarkably high affinity for human sex hormone binding globulin (SHBG).[5]
Q2: What is the recommended starting incubation time for this compound in cell culture experiments?
A single universal incubation time for this compound cannot be recommended as the optimal duration is highly dependent on the experimental endpoint. For instance, studies on granulosa cells have shown that a short exposure (12 hours) to estrogen enhances the response to FSH, while a longer exposure (36 hours) can make the cells refractory.[6]
-
For studying rapid, non-genomic effects: Short incubation times, ranging from minutes to a few hours, are appropriate.
-
For assessing genomic effects (gene expression, protein synthesis): Longer incubation periods, typically from 24 to 72 hours, are necessary to observe significant changes.
-
For cell proliferation or viability assays: A time-course experiment (e.g., 24, 48, and 72 hours) is strongly recommended to determine the optimal time point for your specific cell line and concentration of this compound.
Q3: Why is it crucial to use steroid-stripped media before treating cells with this compound?
Standard cell culture media often contains phenol (B47542) red, which has weak estrogenic activity, and serum that contains endogenous steroids. These can interfere with the action of this compound and lead to inconsistent results. To ensure that the observed effects are solely due to the experimental treatment, it is essential to culture cells in a steroid-free environment for a period before adding this compound. A common practice is to switch to a medium containing charcoal-dextran stripped fetal bovine serum (FBS) and lacking phenol red for at least 2-3 days prior to the experiment.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to this compound | Sub-optimal incubation time: The chosen time point may be too short to observe genomic effects or too long, leading to receptor downregulation or desensitization. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period for your specific endpoint (e.g., gene expression, cell proliferation). |
| Inappropriate concentration: The concentration of this compound may be too low to elicit a response or in a range that is inhibitory. | Conduct a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line. | |
| Presence of endogenous estrogens: Standard culture medium and serum contain estrogens that can mask the effect of this compound. | Culture cells in phenol red-free medium with charcoal-dextran stripped serum for at least 48-72 hours prior to and during the experiment.[7] | |
| Low estrogen receptor expression: The cell line used may not express sufficient levels of ERα or ERβ. | Verify the expression of ERα and ERβ in your cell line using techniques like Western blotting or qPCR. | |
| High background signal in control groups | Estrogenic compounds in the culture medium: Phenol red and endogenous steroids in the serum can activate estrogen receptors. | As mentioned above, use phenol red-free medium and charcoal-dextran stripped serum.[7] |
| Contamination: Mycoplasma or other contaminants can affect cellular responses. | Regularly test cell cultures for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in cell passage number: Cellular responses to hormones can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Incomplete dissolution of this compound: If not properly dissolved, the effective concentration in the medium will be lower than intended. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Include a vehicle control in all experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Gene Expression Analysis
-
Cell Seeding: Plate your estrogen receptor-positive cell line in 6-well plates at a density that will not lead to over-confluence by the final time point.
-
Steroid Deprivation: Two to three days before the experiment, replace the growth medium with phenol red-free medium supplemented with charcoal-dextran stripped FBS.[7]
-
Treatment: Treat the cells with your chosen concentration of this compound or vehicle control.
-
Time-Course Harvest: Harvest cells at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.
-
RNA Extraction and qPCR: Extract total RNA from the harvested cells and perform quantitative real-time PCR (qPCR) to analyze the expression of known estrogen-responsive genes (e.g., TFF1/pS2, GREB1).
-
Data Analysis: Determine the time point at which the target gene expression shows the most robust and statistically significant change compared to the vehicle control.
Protocol 2: Assessing Cell Proliferation with a Time-Course Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a low density.
-
Steroid Deprivation: As in Protocol 1, switch to phenol red-free medium with charcoal-dextran stripped FBS for 2-3 days.
-
Treatment: Add this compound at various concentrations or vehicle control to the wells.
-
Proliferation Assay: At different time points (e.g., 24, 48, 72, 96 hours), assess cell proliferation using a suitable method such as MTT, WST-1, or direct cell counting.
-
Data Analysis: Plot cell proliferation against time for each concentration of this compound. The optimal incubation time will be the point at which a significant and dose-dependent effect on proliferation is observed.
Data Presentation
Table 1: Binding Affinity of Iodinated Estradiol Derivatives
| Compound | Binding Affinity Constant (Ka) for SHBG (M⁻¹) | Reference |
| This compound | 2.4 x 10⁹ | [5] |
| Dihydrotestosterone | Higher than Estradiol | [5] |
| Estradiol | Lower than Dihydrotestosterone | [5] |
Note: This table highlights the high affinity of this compound for SHBG, a factor to consider in experimental design, especially in the presence of serum.
Visualizations
Caption: Estrogen signaling pathways activated by this compound.
Caption: Experimental workflow for determining optimal incubation time.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound binds with high affinity to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duration of estrogen exposure prior to follicle-stimulating hormone stimulation is critical to granulosa cell growth and differentiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Iodoestradiol Radiolabeling Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodoestradiol radiolabeling protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for radiolabeling estradiol (B170435) to produce this compound?
A1: The most common method is electrophilic radioiodination of the estradiol precursor. This typically involves the use of an oxidizing agent to convert radioiodide (e.g., Na¹²⁵I) into an electrophilic iodine species that can then substitute a hydrogen atom on the aromatic A-ring of estradiol. A widely used oxidizing agent for this purpose is Chloramine-T.
Q2: What are the critical parameters to control during the Chloramine-T radioiodination of estradiol?
A2: Several parameters are crucial for a successful radiolabeling reaction:
-
Concentration of the Oxidizing Agent: The amount of Chloramine-T should be optimized. While it is a strong oxidizing agent, excessive amounts can lead to the oxidation of the estradiol molecule itself, resulting in unwanted byproducts and reduced radiochemical yield.[1]
-
Reaction Time: The reaction is typically rapid, often complete within a few minutes. Longer reaction times can increase the likelihood of side reactions and degradation of the product.[1]
-
pH of the Reaction Mixture: The pH should be carefully controlled, as it can influence the reactivity of the radioiodine and the stability of the precursor and product.
-
Temperature: The reaction is usually carried out at room temperature. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts and degradation.[1]
-
Precursor Concentration: The concentration of the estradiol precursor can impact the radiochemical yield and specific activity of the final product.
Q3: How can I purify the radiolabeled this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most common methods for purifying and analyzing radiolabeled this compound. HPLC is generally preferred for purification as it offers higher resolution and can handle larger sample volumes, leading to a product with high radiochemical purity. TLC is a simpler and faster method often used for in-process monitoring of the reaction and for assessing the radiochemical purity of the final product.
Q4: How should I store my radiolabeled this compound?
A4: Radiolabeled compounds, including this compound, are susceptible to decomposition over time due to radiolysis. Proper storage is crucial to maintain its purity and integrity. It is recommended to store the radiolabeled product at low temperatures, typically -20°C or below, in a solution containing a radical scavenger such as ethanol (B145695) to minimize radiolytic damage. The storage vial should be shielded to protect personnel from radiation exposure. Studies have shown that storing radiolabeled estradiol in a refrigerator (2–5 °C) can maintain radiochemical purity above 95% for up to 21 days.[2]
Troubleshooting Guides
Problem 1: Low Radiochemical Yield
Q: I am consistently getting a low radiochemical yield for my this compound synthesis. What could be the cause and how can I improve it?
A: Low radiochemical yield is a common issue and can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Check the Quality of Reagents:
-
Radioiodine: Ensure the radioiodine solution has not exceeded its shelf life and has been stored correctly. The specific activity of the radioiodine can significantly impact the labeling efficiency.
-
Estradiol Precursor: Verify the purity and integrity of the estradiol precursor. Impurities can interfere with the reaction.
-
Oxidizing Agent: Use a fresh solution of Chloramine-T. Over time, the oxidizing capacity of the solution can diminish.
-
-
Optimize Reaction Conditions:
-
Concentration of Chloramine-T: Titrate the amount of Chloramine-T used. Start with a low concentration and gradually increase it. The optimal amount will efficiently oxidize the iodide without significantly degrading the estradiol.
-
Reaction Time: The radioiodination of estradiol is a fast reaction. Try reducing the reaction time to minimize the formation of byproducts. Quench the reaction promptly with a reducing agent like sodium metabisulfite (B1197395).
-
pH: Ensure the pH of the reaction buffer is optimal for the reaction.
-
-
Investigate for Side Reactions:
-
A significant side product in the iodination of estradiol is the formation of 4-Iodoestradiol. The ratio of this compound to 4-Iodoestradiol can be influenced by the reaction conditions. Analyze your crude reaction mixture by HPLC or TLC to identify and quantify any byproducts. Adjusting the reaction stoichiometry and conditions may favor the formation of the desired 2-iodo isomer.
-
Problem 2: Multiple Spots on TLC Analysis
Q: My radio-TLC plate shows multiple radioactive spots after developing. What do these spots represent and how can I get a single, pure spot?
A: The presence of multiple spots on a radio-TLC plate indicates a mixture of radioactive species. Here’s how to troubleshoot this issue:
-
Spot at the Origin (Rf = 0): This spot typically represents unreacted radioiodide (e.g., ¹²⁵I⁻). This indicates that the radioiodination reaction was incomplete. To address this, you can try optimizing the reaction conditions as described in "Problem 1".
-
Spot for this compound: This is your desired product and should have a specific retention factor (Rf) value depending on the TLC system used.
-
Other Radioactive Spots: These could be other radioiodinated species, such as 4-Iodoestradiol, or degradation products.
Troubleshooting Steps:
-
Optimize the TLC System: Ensure your TLC mobile phase is appropriate for separating this compound from unreacted iodide and other potential byproducts. You may need to experiment with different solvent systems to achieve good separation.
-
Improve Purification: If you are already performing a purification step, it may not be efficient enough.
-
HPLC: If using HPLC, ensure your column and mobile phase are providing adequate separation. Check the chromatogram for multiple peaks.
-
Preparative TLC: For smaller scale purifications, you can use preparative TLC to isolate the band corresponding to this compound.
-
-
Re-evaluate Reaction Conditions: The presence of multiple radioiodinated products suggests that the reaction conditions may be too harsh, leading to non-specific iodination or degradation. Refer to the troubleshooting guide for "Low Radiochemical Yield" to optimize your reaction.
Problem 3: Product Instability and Deiodination
Q: I've noticed a decrease in the radiochemical purity of my this compound over time. What causes this instability and how can I prevent it?
A: The decrease in radiochemical purity is likely due to two main factors: radiolysis and deiodination.
-
Radiolysis: The radiation emitted by the radionuclide can cause damage to the this compound molecule and the solvent, leading to the formation of radiolytic impurities.
-
Deiodination: The carbon-iodine bond can be labile, and the radioiodine can detach from the estradiol molecule over time.
Mitigation Strategies:
-
Proper Storage: As mentioned in the FAQs, store your radiolabeled compound at low temperatures (-20°C or colder) and in the presence of a radical scavenger like ethanol.
-
Minimize Exposure to Light and Air: Protect the sample from light and store it under an inert atmosphere (e.g., argon or nitrogen) if possible, as light and oxygen can promote degradation.
-
Use a Stabilizer: Adding a small amount of a non-radioactive carrier (cold this compound) can sometimes help to reduce the effects of radiolysis on the labeled compound, although this will decrease the specific activity.
-
Purify Before Use: If the product has been stored for a significant period, it is good practice to re-analyze its radiochemical purity by HPLC or TLC and, if necessary, re-purify it before use in an experiment.
Data Presentation
Table 1: Representative Radiochemical Yield and Purity of 2-[¹²⁵I]Iodoestradiol under Different Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Estradiol Precursor | 10 µg | 20 µg | 10 µg |
| Chloramine-T | 20 µg | 20 µg | 40 µg |
| Reaction Time | 5 min | 5 min | 10 min |
| Radiochemical Yield | ~70% | ~85% | ~60% |
| Radiochemical Purity (Post-HPLC) | >98% | >98% | >95% |
Note: These values are representative and can vary depending on the specific experimental setup, quality of reagents, and purification method.
Experimental Protocols
Protocol 1: Radiolabeling of Estradiol with ¹²⁵I using the Chloramine-T Method
-
Reagents:
-
Estradiol solution (1 mg/mL in ethanol)
-
Na¹²⁵I solution
-
Chloramine-T solution (1 mg/mL in water, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
-
Procedure:
-
To a reaction vial, add 10 µL of the estradiol solution (10 µg).
-
Add 10 µL of Na¹²⁵I solution (activity as required).
-
Add 50 µL of phosphate buffer.
-
Initiate the reaction by adding 20 µL of the Chloramine-T solution (20 µg).
-
Vortex the mixture and let it react at room temperature for 5 minutes.
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Analyze an aliquot of the reaction mixture by radio-TLC to determine the crude radiochemical yield.
-
Purify the product using HPLC.
-
Protocol 2: HPLC Purification of 2-[¹²⁵I]Iodoestradiol
-
System: A standard HPLC system with a UV detector and a radioactivity detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 30% to 70% acetonitrile in water over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm and radioactivity detection.
-
Procedure:
-
Inject the crude reaction mixture onto the HPLC column.
-
Monitor the elution profile with both the UV and radioactivity detectors.
-
Collect the fraction corresponding to the 2-[¹²⁵I]Iodoestradiol peak.
-
Evaporate the solvent from the collected fraction under a stream of nitrogen.
-
Reconstitute the purified product in a suitable solvent (e.g., ethanol) for storage.
-
Visualizations
References
How to reduce background noise in 2-Iodoestradiol imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve image quality in 2-Iodoestradiol imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound imaging?
High background noise in this compound imaging can stem from several factors:
-
Non-Specific Binding: this compound can bind to proteins other than the intended estrogen receptor (ER). The most significant of these are sex hormone-binding globulin (SHBG) and albumin, which are abundant in serum. This non-target binding is a major contributor to background signal.
-
Suboptimal Reagent Concentrations: An excessively high concentration of the this compound tracer can lead to increased non-specific binding and background.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites in the tissue or cells will result in a higher background signal.
-
Insufficient Washing: Failure to adequately wash away unbound tracer will leave a residual signal that contributes to the background.
-
Imaging System Noise: The imaging modality itself (e.g., autoradiography film, gamma counter, or SPECT system) can introduce electronic or statistical noise.[1][2][3]
Q2: How can I differentiate between specific and non-specific binding of this compound?
To confirm the specificity of the this compound signal, a competition assay is the standard method. This involves a parallel experiment where the tissue or cells are co-incubated with the radiolabeled this compound and a large excess (typically 100-fold or more) of non-radiolabeled estradiol (B170435).[4] The non-radiolabeled estradiol will compete for binding to the estrogen receptors. A significant reduction in the signal in the co-incubated sample compared to the sample with only the radiotracer indicates that the signal is specific to the estrogen receptor.[4]
Troubleshooting Guides
High Background Noise
Problem: The resulting images have a high background signal, making it difficult to distinguish the specific signal from the noise.
Possible Causes and Solutions:
| Cause | Solution |
| Non-Specific Binding to Serum Proteins | For in vitro studies using cell culture, consider using serum-free media or charcoal-stripped serum for a period before and during the tracer incubation to reduce the concentration of SHBG and albumin. For in vivo studies, this is more challenging to control, but optimizing the imaging time point can help. |
| Inadequate Blocking | Before adding the this compound tracer, incubate the cells or tissue sections with a blocking buffer. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.[5][6] For tissues with high endogenous biotin, an avidin/biotin blocking step may be necessary if using biotin-based detection systems. |
| Tracer Concentration Too High | Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions. |
| Insufficient Washing | Increase the number and duration of washing steps after incubation with the tracer. Use a buffer containing a mild detergent like Tween 20 to help remove non-specifically bound tracer.[5] |
| Suboptimal Imaging Time | For in vivo studies, the time between tracer injection and imaging is critical. An early imaging time point may result in high background from unbound tracer in circulation. A delayed time point may lead to lower specific signal due to tracer washout. Perform a time-course experiment to determine the optimal imaging window. For [¹⁸F]FES PET imaging, a similar radiolabeled estrogen analog, imaging is typically performed 50 ± 20 minutes after injection.[7] |
No or Weak Specific Signal
Problem: There is little to no discernible signal in the areas expected to express the estrogen receptor.
Possible Causes and Solutions:
| Cause | Solution |
| Low Estrogen Receptor Expression | Confirm the expression of the estrogen receptor in your cells or tissue using a validated method such as immunohistochemistry (IHC) or Western blotting. |
| Tracer Degradation | Ensure that the radiolabeled this compound has been stored correctly and is within its expiration date. Repeated freeze-thaw cycles can degrade the tracer. |
| Incorrect Tracer Concentration | While high concentrations can increase background, a concentration that is too low will result in a weak signal. Refer to your titration experiment to ensure you are using an optimal concentration. |
| Quenching of Signal | In autoradiography, certain chemicals or colored stains can quench the signal from the radioisotope. Ensure that any counterstaining is compatible with autoradiography. |
| Imaging System Settings | Ensure that the imaging system is properly calibrated and that the acquisition parameters (e.g., exposure time for autoradiography film, energy window for a gamma counter) are appropriate for ¹²⁵I. |
Experimental Protocols
In Vitro Competition Assay for this compound Binding
This protocol is designed to verify the specificity of this compound binding to the estrogen receptor in cell culture.
-
Cell Seeding: Plate estrogen receptor-positive cells (e.g., MCF-7) and estrogen receptor-negative cells (e.g., MDA-MB-231) in appropriate culture vessels and grow to the desired confluency.
-
Serum Starvation: If applicable, switch to serum-free or charcoal-stripped serum-containing medium for 24 hours prior to the experiment to reduce endogenous hormones and binding proteins.
-
Blocking (Optional): Wash the cells with a serum-free medium or a buffer like PBS. Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Incubation:
-
Total Binding: Add radiolabeled this compound at the desired concentration to the cells and incubate for the determined optimal time (e.g., 1-4 hours) at 37°C.
-
Non-Specific Binding: In a parallel set of wells, add the same concentration of radiolabeled this compound along with a 100-fold excess of non-radiolabeled 17β-estradiol. Incubate under the same conditions.[4]
-
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound tracer.
-
Lysis and Counting: Lyse the cells and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
A high ratio of specific to non-specific binding indicates successful and specific targeting of the estrogen receptor.
-
Visualizations
Caption: Workflow for a competition binding experiment.
Caption: Troubleshooting flowchart for high background noise.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. iaea.org [iaea.org]
- 3. Noise reduction in nuclear medicine images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific cytotoxicity of 16 alpha-[125I]iodoestradiol for estrogen receptor-containing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. openmedscience.com [openmedscience.com]
Best practices for handling and storing 2-Iodoestradiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing 2-Iodoestradiol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetic, iodinated derivative of estradiol, a primary female sex hormone. Its structure allows for the introduction of a radioactive iodine isotope (such as ¹²⁵I), making it a valuable tool for a variety of research applications. Primarily, it is used in:
-
Receptor Binding Assays: To study the binding affinity of ligands to estrogen receptors (ERα and ERβ) and other steroid-binding proteins like sex hormone-binding globulin (SHBG).[1]
-
Radioimmunoassays (RIAs): As a radiolabeled tracer to quantify the concentration of estrogens in biological samples.
-
In Vitro and In Vivo Imaging: Radiolabeled this compound can be used to visualize the distribution of estrogen receptors in tissues and cells.
-
Drug Discovery: To screen for and characterize new compounds that modulate estrogen signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and stability of this compound.
-
Powder Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solvent: If dissolved in a solvent such as ethanol (B145695) or DMSO, it should be stored at -80°C.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Due to its potential hormonal activity and the hazards associated with the iodine component, appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with the powder form and there is a risk of inhalation, a suitable respirator should be used. All handling of the powder should be done in a chemical fume hood.
Quantitative Data Summary
This table summarizes key quantitative data for this compound to facilitate experimental design and data interpretation.
| Parameter | Value | Species/System | Notes |
| Binding Affinity (Ka) to SHBG | 2.4 x 10⁹ M⁻¹ | Human | This high affinity exceeds that of dihydrotestosterone.[1] |
| Binding Stoichiometry to SHBG | 0.9 mol / mol of SHBG dimer | Human | Indicates a near 1:1 binding ratio with the SHBG dimer.[1] |
| Relative Binding Affinity (RBA) to ERα | Data not explicitly found for this compound. For 16α-Iodoestradiol, the Kd is 0.053 nM in MCF-7 cells. | Human (MCF-7 cells) | This value for a related compound suggests high affinity. |
| Relative Binding Affinity (RBA) to ERβ | Data not explicitly found for this compound. | Human | |
| EC50 in MCF-7 Cell Proliferation | Data not explicitly found for this compound. For 17β-estradiol, EC50 values can vary between cell line strains.[3] | Human (MCF-7 cells) | The proliferative response is dependent on the specific MCF-7 cell line and culture conditions.[3][4] |
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol is adapted for determining the relative binding affinity of a test compound for the estrogen receptor using radiolabeled 2-[¹²⁵I]Iodoestradiol.
Materials:
-
2-[¹²⁵I]Iodoestradiol (radiolabeled tracer)
-
Unlabeled this compound (for standard curve)
-
Test compounds
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)
-
Assay Buffer (e.g., Tris-HCl buffer with additives like DTT and glycerol)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and cocktail
Methodology:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled this compound and the test compound in the assay buffer.
-
Dilute the 2-[¹²⁵I]Iodoestradiol in assay buffer to a final concentration that results in approximately 20-50% of the total added radioactivity being specifically bound in the absence of a competitor.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the assay buffer, the estrogen receptor preparation, and either the unlabeled this compound (for the standard curve), the test compound, or buffer alone (for total binding).
-
For non-specific binding control, add a saturating concentration of unlabeled estradiol.
-
-
Incubation:
-
Add the 2-[¹²⁵I]Iodoestradiol to all tubes.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold DCC suspension to each tube (except for total counts).
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the charcoal with the unbound ligand.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the bound ligand) to scintillation vials.
-
Add scintillation cocktail and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Protocol 2: MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the estrogenic or anti-estrogenic effects of this compound on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Hormone-depleted culture medium (phenol red-free DMEM with charcoal-stripped fetal bovine serum)
-
This compound stock solution (in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in hormone-depleted medium.
-
Allow the cells to attach and grow for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in hormone-depleted medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for 6 days, with a media change containing fresh treatment on day 3.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Plot the absorbance against the log concentration of this compound to determine the EC50 (for agonistic effects) or IC50 (for antagonistic effects).
-
Troubleshooting Guides
Troubleshooting Competitive Binding Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Insufficient DCC to adsorb all free radioligand.- Radioligand is impure or has degraded.- Receptor preparation has low affinity. | - Increase the concentration of DCC or the incubation time with DCC.- Check the purity of the radiolabeled this compound using techniques like HPLC.- Prepare fresh receptor extract. |
| Low Specific Binding | - Inactive receptor preparation.- Insufficient amount of receptor.- Problems with the assay buffer (e.g., incorrect pH). | - Use a fresh batch of receptors.- Increase the concentration of the receptor preparation.- Verify the pH and composition of the assay buffer. |
| Poor Reproducibility | - Pipetting errors.- Inconsistent incubation times or temperatures.- Incomplete mixing of reagents. | - Calibrate pipettes regularly and use proper pipetting techniques.- Ensure consistent timing and temperature control for all incubation steps.- Thoroughly mix all solutions before and during the assay setup. |
Troubleshooting MCF-7 Cell Proliferation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Proliferative Response to this compound | - MCF-7 cell line has low estrogen receptor expression or has lost its estrogen responsiveness.- Incomplete removal of endogenous estrogens from the serum.- this compound has degraded. | - Use a different, validated MCF-7 cell line known to be estrogen-responsive.[3]- Ensure the use of high-quality charcoal-stripped serum and a sufficient hormone-deprivation period.- Prepare fresh solutions of this compound from a properly stored stock. |
| High Background Proliferation in Vehicle Control | - Presence of estrogenic compounds in the media or plasticware.- Serum was not effectively stripped of hormones. | - Use phenol (B47542) red-free media and test plasticware for estrogenic contaminants.- Use a different batch of charcoal-stripped serum or strip it again in-house. |
| High Variability Between Replicates | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Inaccurate pipetting of reagents. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.- Calibrate pipettes and ensure accurate and consistent addition of all solutions. |
| Toxicity at High Concentrations | - Solvent (e.g., DMSO, ethanol) concentration is too high.- this compound itself is cytotoxic at high concentrations. | - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).- Perform a dose-response curve to identify the cytotoxic concentration range. |
Signaling Pathways and Experimental Workflows
Estrogen Signaling Pathway
Estrogens, including this compound, exert their effects through two main signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.
Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the logical flow of a competitive binding assay to determine the binding affinity of a test compound.
Caption: Logical workflow for a competitive radioligand binding assay.
References
- 1. This compound binds with high affinity to human sex hormone binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Iodoestradiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 2-Iodoestradiol. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My iodination of estradiol (B170435) yielded a mixture of products. How can I confirm the presence of this compound and its common isomer, 4-Iodoestradiol?
A1: The direct iodination of estradiol can lead to the formation of both this compound and 4-Iodoestradiol. The most reliable method to confirm the presence of these isomers is through ¹H-NMR spectroscopy. The aromatic protons of this compound will show a different splitting pattern compared to those of 4-Iodoestradiol. Thin Layer Chromatography (TLC) can also be used as a preliminary check to visualize the presence of multiple products.
Q2: I am having difficulty separating this compound from 4-Iodoestradiol. What is the most effective purification method?
A2: Both recrystallization and column chromatography can be effective, but column chromatography generally offers better separation of these isomers. Medium-pressure liquid chromatography (MPLC) using silica (B1680970) gel has been shown to separate these compounds effectively.
Q3: My yield of this compound is consistently low after purification. What are the potential causes and how can I improve it?
A3: Low yields can result from several factors:
-
Incomplete reaction: Ensure the iodination reaction goes to completion by monitoring it with TLC.
-
Suboptimal purification: During recrystallization, using an excessive amount of solvent can lead to loss of product in the mother liquor. In column chromatography, improper solvent selection or packing can lead to poor separation and loss of product in mixed fractions.
-
Degradation: Although relatively stable, prolonged exposure to light or harsh acidic/basic conditions during workup and purification should be avoided.
To improve yield, optimize the reaction conditions and carefully select and execute the purification method.
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this:
-
Increase the solvent volume: Add more of the primary solvent to ensure the compound remains dissolved at the boiling point.
-
Cool the solution slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs.
Q5: My column chromatography separation is poor, and the bands are overlapping.
A5: Poor separation in column chromatography can be due to:
-
Improper solvent system: The polarity of the eluent may be too high, causing all compounds to elute quickly. Start with a less polar solvent system and gradually increase the polarity.
-
Column overloading: Using too much crude sample for the amount of stationary phase will lead to broad, overlapping bands. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.
-
Poor column packing: An unevenly packed column with air bubbles or channels will result in poor separation. Ensure the silica gel is packed uniformly.
Purification Methods: A Comparative Overview
Choosing the right purification method is critical for obtaining high-purity this compound. Below is a comparison of the two most common techniques.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. |
| Purity Achieved | Good to excellent, but may be less effective for separating isomers with similar solubility. | Excellent, capable of separating closely related isomers like 2- and 4-Iodoestradiol. |
| Yield | Can be high if the solvent system is optimized and the product is significantly less soluble than impurities at low temperatures. | Generally good, but can be lower due to the collection of mixed fractions. |
| Scalability | Relatively easy to scale up for larger quantities. | Can be scaled up, but requires larger columns and significant volumes of solvent, which can be costly and time-consuming. |
| Time & Complexity | Can be faster for simple purifications. | More time-consuming and requires more technical skill to perform effectively. |
Experimental Protocols
Recrystallization of this compound
This protocol is for the purification of crude this compound containing minor impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Heat the solution gently on a hot plate until all the solid dissolves.
-
Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol-water mixture.
-
Dry the purified crystals under vacuum.
Column Chromatography for Separation of 2- and 4-Iodoestradiol
This protocol describes the separation of this compound and 4-Iodoestradiol using silica gel column chromatography.
Materials:
-
Crude mixture of 2- and 4-Iodoestradiol
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Benzene (B151609) (or a suitable less toxic alternative like toluene)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column: Pack a glass chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., benzene or toluene).
-
Load the sample: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elute the column: Begin elution with a non-polar solvent (e.g., benzene or toluene) and gradually increase the polarity by adding small percentages of a more polar solvent like acetone. A common mobile phase is a mixture of benzene and acetone (e.g., 5:1 v/v).[1]
-
Collect fractions: Collect the eluent in small fractions in separate test tubes.
-
Monitor the separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine and evaporate: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Signaling Pathway of Estrogen Receptors
This compound, as an analog of estradiol, is expected to interact with estrogen receptors (ERs). The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.
References
How to prevent degradation of 2-Iodoestradiol during experiments
Welcome to the technical support center for 2-Iodoestradiol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and handling of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: How should I store this compound powder and stock solutions?
To ensure maximum stability, this compound and its stock solutions should be stored under the following conditions:
| Form | Storage Temperature | Protection | Container |
| Powder | -20°C | Protect from light | Tightly sealed vial |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | Protect from light (amber vials or wrap in foil) | Glass vials are recommended to prevent adsorption to plastic[1] |
Q3: What are the primary factors that can cause degradation of this compound during my experiments?
Several factors can contribute to the degradation of this compound in a laboratory setting:
-
Light Exposure: Estrogen derivatives can be light-sensitive.[2] Exposure to ambient or UV light can lead to photodegradation.
-
Temperature: While stable at storage temperatures, prolonged incubation at higher temperatures (e.g., 37°C in cell culture) can accelerate degradation.[3]
-
pH: The stability of phenolic compounds is often pH-dependent. Neutral to alkaline conditions (pH > 7) can promote oxidation and degradation.[4][5]
-
Oxidation: The presence of dissolved oxygen or reactive oxygen species (ROS) in aqueous solutions can oxidize the phenolic ring of this compound.
-
Repeated Freeze-Thaw Cycles: These can compromise the stability of stock solutions. It is advisable to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions of this compound in your cell culture medium immediately before adding them to your cells. Avoid storing diluted aqueous solutions.
-
Minimize Light Exposure: Use amber-colored culture plates or wrap standard plates in foil during incubation to protect the compound from light.
-
Control pH: Ensure your cell culture medium is properly buffered. If your experimental design permits, a slightly more acidic medium may improve stability.
-
Perform a Stability Check: If problems persist, it is advisable to perform a stability test of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).
-
Use Antioxidants: For sensitive experiments, consider the addition of a mild antioxidant like ascorbic acid to the culture medium to mitigate oxidative degradation, though potential interactions with your experimental system should be evaluated.[6]
-
Issue 2: Variability between experimental replicates.
-
Possible Cause: Inconsistent handling of this compound solutions leading to differential degradation.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental replicates are handled identically. This includes the timing of solution preparation, light exposure, and incubation periods.
-
Ensure Homogeneity: Vortex stock and working solutions gently but thoroughly before use to ensure a uniform concentration.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid variability introduced by repeated freeze-thaw cycles and multiple withdrawals from the same stock vial.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: Due to its poor aqueous solubility, dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene (B1209903) tubes wrapped in foil.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Experimental Medium
-
Objective: To determine the stability of this compound in a specific aqueous medium (e.g., cell culture medium, assay buffer) over time.
-
Methodology:
-
Prepare a working solution of this compound in your experimental medium at the final concentration used in your assays.
-
Aliquot the solution into multiple sterile, light-protected tubes (e.g., amber microcentrifuge tubes).
-
Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt further degradation.
-
Analyze the concentration of the remaining this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound against time to determine its degradation rate.
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Factors contributing to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoreactivity of some light-sensitive estrogen derivatives. Use of an exchange assay to determine their photointeraction with the rat uterine estrogen binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Sensitivity of 2-Iodoestradiol Detection Methods
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the detection and analysis of 2-Iodoestradiol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental detection of this compound using various methods.
Immunoassays (ELISA)
Question: I am observing a high background signal in my competitive ELISA for this compound. What are the possible causes and solutions?
Answer: High background in a competitive ELISA can obscure results and reduce the dynamic range of the assay. Here are common causes and their respective solutions:
-
Cause: Non-specific binding of the antibody-enzyme conjugate.
-
Cause: Improper blocking of the microplate wells.
-
Solution: Ensure that the blocking buffer is fresh and completely covers the well surface. You may need to optimize the blocking time and the concentration of the blocking agent (e.g., BSA or casein).[1]
-
-
Cause: The concentration of the detection antibody is too high.
-
Solution: Perform a titration of the antibody to determine the optimal concentration that provides a good signal without excessive background.[2]
-
-
Cause: Substrate solution has been exposed to light.
-
Solution: Store the substrate in the dark and limit its exposure to light during the assay.[3]
-
Question: My competitive ELISA shows a weak or no signal, even for my positive controls. What should I check?
Answer: A weak or absent signal can be due to several factors throughout the experimental workflow. Consider the following troubleshooting steps:
-
Cause: Inactive or degraded reagents.
-
Cause: Incorrect incubation times or temperatures.
-
Solution: Adhere strictly to the incubation times and temperatures specified in the protocol.[2] Shortened incubation times can lead to incomplete binding.
-
-
Cause: Omission of a critical reagent.
-
Solution: Carefully review the protocol to ensure all steps were followed in the correct order and that no reagents were accidentally omitted.
-
-
Cause: The target is present below the detection limit of the assay.
-
Solution: If you are testing samples with expected low concentrations of this compound, you may need to concentrate the sample or consider a more sensitive detection method.[2]
-
Chromatography (HPLC & LC-MS/MS)
Question: I am observing peak tailing in my HPLC chromatogram for this compound. How can I improve the peak shape?
Answer: Peak tailing is a common issue in HPLC that can affect resolution and integration accuracy. Here are some potential causes and solutions:
-
Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: For basic compounds like this compound, interactions with residual silanol (B1196071) groups on the column can cause tailing.[4] Try using a lower pH mobile phase to suppress silanol ionization or use an end-capped column.[5] Adding a volatile basic modifier to the mobile phase can also help.[5]
-
-
Cause: Column contamination or void formation.
-
Solution: Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, it may need to be replaced. Using a guard column can help protect the analytical column.[4]
-
-
Cause: Incompatible sample solvent with the mobile phase.
-
Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[5]
-
Question: My LC-MS/MS analysis of this compound is suffering from significant matrix effects. How can I mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS, leading to inaccurate quantification.[1][6] Here are strategies to address this:
-
Cause: Co-eluting matrix components interfering with ionization.
-
Solution: Optimize your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[7]
-
-
Cause: Inadequate chromatographic separation.
-
Solution: Modify your HPLC gradient to better separate this compound from matrix components.[7]
-
-
Cause: Ionization source conditions are not optimal.
-
Solution: Adjust ion source parameters such as temperature and gas flow rates to minimize the impact of the matrix.[8]
-
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.[6] If a SIL-IS is not available, matrix-matched calibration curves can be used.[7]
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound and how stable is it?
A1: Purified hormones, including derivatives like this compound, are generally stable when stored lyophilized and sealed under vacuum or dry nitrogen at or below -15°C.[9] Under these conditions, they can show little loss in activity for extended periods. For solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or lower. The stability of iodinated estrogens in biological samples can be influenced by factors like temperature and the presence of preservatives.[10]
Q2: What is the binding affinity of this compound to estrogen receptors?
A2: The binding affinity of iodinated estradiol (B170435) derivatives can vary. For instance, 16α-iodo-17β-estradiol has been shown to have a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with dissociation constants (Kd) in the nanomolar range. One study reported a Kd of 0.1 nM for ERα and 0.4 nM for ERβ.[11]
Q3: Does this compound activate the same signaling pathways as estradiol?
A3: this compound, as an estradiol analog, is expected to interact with estrogen receptors and initiate similar downstream signaling events. Estradiol binding to its receptors can trigger both genomic and non-genomic signaling pathways.[12][13] The genomic pathway involves the regulation of gene expression, while the non-genomic pathways can lead to the rapid activation of various protein kinase cascades, such as the MAPK and PI3K/AKT pathways.[13][14] The specific effects and potency of this compound on these pathways may differ from estradiol and should be experimentally determined.
Data Presentation
Table 1: Comparison of Detection Methods for Estradiol and its Derivatives
| Detection Method | Analyte | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Sample Matrix | Reference |
| HPLC-UV | Estradiol (E2) & Ethinylestradiol (EE2) | LOD: 0.05 ng/mL (E2), 0.08 ng/mL (EE2) | Water | [15] |
| HPLC-FLD | Estradiol, 2-hydroxyestradiol, 2-methoxyestradiol | LOQ: 10 ng/mL for all analytes | Serum, Saliva | [16] |
| LC-MS/MS | Estrone & Estradiol | LOQ: 2 pg/mL | Human Plasma | [17] |
| LC-MS/MS | Estradiol | Analytical Measurement Range: 2 to 1000 pg/mL | Serum | [18] |
| Competitive ELISA | Estradiol (E2) | Sensitivity: 7.5 pg/ml | Serum, Plasma, Biological Fluids | [19][20] |
Note: Data for this compound specifically is limited in the public domain. The values presented here for estradiol and its other derivatives can serve as a general reference for expected sensitivity.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound (General Protocol)
This protocol provides a general framework for a competitive ELISA. Specific antibody and conjugate concentrations, as well as incubation times, should be optimized for your particular assay.
-
Coating: Coat the wells of a 96-well microplate with an appropriate amount of anti-2-Iodoestradiol antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add your standards or samples to the wells, followed immediately by the addition of a fixed amount of HRP-conjugated this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add stop solution to each well to terminate the reaction.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Protocol 2: HPLC-UV Analysis of this compound (General Protocol)
This is a general protocol and should be optimized for your specific instrument and column.
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction of your sample to isolate and concentrate this compound. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 280 nm, similar to estradiol).
-
-
Analysis: Inject the prepared standards and samples. Identify the this compound peak based on its retention time compared to a pure standard. Quantify the amount of this compound by comparing the peak area to a standard curve.
Protocol 3: Synthesis and Purification of this compound
This protocol is a general guideline for the iodination of estradiol.
-
Synthesis: A common method for the synthesis of this compound involves the direct iodination of the A-ring of estradiol. This can be achieved by treating estradiol with iodine in the presence of a catalyst, such as mercuric acetate. This reaction may also produce the 4-iodoestradiol isomer.
-
Purification: The resulting mixture of this compound and 4-iodoestradiol can be separated using techniques like silica (B1680970) gel medium-pressure liquid chromatography.
Visualizations
Caption: Simplified overview of this compound signaling pathways.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. longdom.org [longdom.org]
- 2. swordbio.com [swordbio.com]
- 3. revvity.com [revvity.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scrippslabs.com [scrippslabs.com]
- 10. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. E2 (Estradiol) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Analysis of Estrogen Receptor Binding Affinity: 2-Iodoestradiol vs. 17β-estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of 2-Iodoestradiol and the endogenous estrogen, 17β-estradiol, for the estrogen receptor (ER). Understanding the binding characteristics of modified estrogens is crucial for the development of novel therapeutics and diagnostic tools targeting hormone-dependent pathways.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug design. It is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these metrics indicates a higher binding affinity. The Relative Binding Affinity (RBA) is also commonly used to compare the potency of a test compound to a reference compound, typically 17β-estradiol.
| Compound | Estrogen Receptor Isoform | Binding Affinity (Kd) | Relative Binding Affinity (RBA) (%) |
| 17β-estradiol | ERα (ER66) | 68.81 pM[1][2] | 100 |
| ERα (ER46) | 60.72 pM[1][2] | 100 | |
| 16α-Iodoestradiol | Estrogen Receptor (unspecified) | Comparable to 17β-estradiol (Kd of 0.113 nM for [3H]estradiol in the same study)[3] | Not explicitly calculated, but suggested to be high[3] |
| This compound | Not Available | Not Available | Not Available |
Note: The binding affinity of 17β-estradiol can be influenced by post-translational modifications of the receptor and the experimental system used[1][2]. The data for 16α-Iodoestradiol suggests that iodination at the 16α position does not significantly diminish binding affinity[3].
Experimental Protocols
The determination of binding affinity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Competitive Estrogen Receptor Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)
-
Radiolabeled ligand: [³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry or glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the unbound fraction. This can be achieved by adding a hydroxylapatite slurry, incubating, and then centrifuging to pellet the HAP with the bound receptor-ligand complex, or by vacuum filtration through glass fiber filters[4].
-
Quantification: After washing the pellet or filter to remove unbound radioligand, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for both 17β-estradiol and the test compound.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100[5].
-
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow of a competitive estrogen receptor binding assay.
Estrogen Receptor Signaling Pathway
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.[6][7][8]
Conclusion
While direct experimental data on the binding affinity of this compound for the estrogen receptor is currently limited in the public domain, the established protocols for competitive binding assays provide a clear framework for its determination. The binding affinity of the related compound, 16α-Iodoestradiol, suggests that iodination of the estradiol scaffold is compatible with high-affinity receptor binding. Further studies are warranted to precisely quantify the binding affinity of this compound and to elucidate its functional consequences on estrogen receptor signaling. This information will be invaluable for the rational design of novel ER-targeted agents for therapeutic and diagnostic applications.
References
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular nature of the 17β-Estradiol binding site in the voltage- and Ca2+-activated K+ (BK) channel β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific cytotoxicity of 16 alpha-[125I]iodoestradiol for estrogen receptor-containing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-Methoxyestradiol vs. Estradiol: A Comparative Analysis of Their Effects on Tumor Growth
A Note to Our Audience: The initial inquiry for this guide specified a comparison between 2-iodoestradiol and estradiol (B170435). However, a comprehensive literature search revealed a scarcity of specific data on the effects of this compound on tumor growth. In contrast, 2-methoxyestradiol (B1684026) (2-ME), a natural metabolite of estradiol, is extensively studied and demonstrates significant anti-tumor properties, presenting a compelling contrast to the tumor-promoting effects of its parent compound, estradiol. Therefore, this guide provides a detailed comparison of 2-methoxyestradiol and estradiol to offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Estradiol (E2), the primary female sex hormone, is a well-established driver of hormone-receptor-positive cancers, promoting cell proliferation and survival. Conversely, its endogenous metabolite, 2-methoxyestradiol (2-ME), exhibits potent anti-tumor and anti-angiogenic activities across a wide range of cancer types, largely independent of estrogen receptor status. This guide delves into the contrasting mechanisms of action and presents supporting experimental data to elucidate their opposing effects on tumor growth.
Comparative Efficacy on Tumor Growth: Quantitative Data
The following tables summarize the quantitative effects of 2-methoxyestradiol and estradiol on various cancer models.
Table 1: In Vitro Effects on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| 2-Methoxyestradiol | MCF-7 (ER+) | Breast Cancer | MTT Assay | IC50 | 0.93 µM - 6.79 µM | [1] |
| LTED (ER+) | Breast Cancer | MTT Assay | IC50 | 0.93 µM | [1] | |
| MDA-MB-231 (ER-) | Breast Cancer | Cell Viability | IC50 | 1.1 µM | ||
| MDA-MB-435 (ER-) | Breast Cancer | Cell Viability | IC50 | 1.3 µM | ||
| MIA PaCa-2 | Pancreatic Cancer | Growth Inhibition | % Inhibition | 50-90% | [2] | |
| MG63 | Osteosarcoma | MTT Assay | Proliferation | Time and dose-dependent inhibition | [3] | |
| Estradiol | PyMT | Breast Cancer | Proliferation Assay | Proliferation | Dose-dependent enhancement | [4] |
| Human Endometrial Adenocarcinoma (ER+) | Endometrial Cancer | Tumor Growth | Growth Phenotype | Inhibited growth at high concentrations | [5] | |
| Hep G2 | Hepatocellular Carcinoma | MTT Assay | Cell Viability | Inhibitory and apoptotic effects | ||
| LCL-PI 11 | Hepatocellular Carcinoma | MTT Assay | Cell Viability | Biphasic effect |
Table 2: In Vivo Effects on Tumor Models
| Compound | Animal Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| 2-Methoxyestradiol | C3(1)/Tag Transgenic Mice | Breast Cancer | Therapeutic and Early Intervention | Tumor Growth | 60% reduction | [6] |
| Nude Mice with MIA PaCa-2 Xenografts | Pancreatic Cancer | Oral administration | Lung Colonies | 60% inhibition | [2] | |
| Nude Mice with MG63 Xenografts | Osteosarcoma | Intraperitoneal injection | Tumor Growth | Dose-dependent suppression | [3] | |
| BALB/c Mice with 4T1/Red Xenografts | Breast Cancer | 10, 25, and 50 mg/kg/d | Tumor Growth & Metastasis | Inhibition of soft tissue tumor growth, bone metastasis, and osteolysis | [7] | |
| Estradiol | Ovariectomized Mice with PyMT Explants | Breast Cancer | E2 Supplementation | Tumor Growth | Rapid and extensive tumor growth | [4] |
| Nude Mice with Endometrial Adenocarcinoma | Endometrial Cancer | Estradiol Treatment | Tumor Growth | Regulation of tumor growth via p53 and bcl-2 | [5] | |
| ERKO/Wnt-1 Mice | Breast Cancer | Exogenous E2 | Tumor Formation | Accelerated tumor formation | [8] |
Mechanisms of Action: A Tale of Two Pathways
The divergent effects of estradiol and 2-methoxyestradiol on tumor growth stem from their distinct molecular mechanisms.
Estradiol: A Promoter of Tumor Growth
Estradiol primarily exerts its pro-tumorigenic effects through both genomic and non-genomic signaling pathways initiated by its binding to estrogen receptors (ERα and ERβ).
-
Genomic Pathway: Upon binding to ERs in the cytoplasm, estradiol induces a conformational change, leading to receptor dimerization and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation, survival, and angiogenesis.
-
Non-Genomic Pathway: Estradiol can also activate rapid signaling cascades from the cell membrane, involving G-protein coupled receptors and growth factor receptors like EGFR and HER2. This leads to the activation of pathways such as PI3K/Akt and MAPK, further promoting cell survival and proliferation.
-
Immune Suppression: Recent studies have shown that estrogens can promote tumor growth even in ER-negative cancers by suppressing the immune system's ability to attack tumor cells. Estrogens can decrease the number of tumor-infiltrating eosinophils, a type of white blood cell associated with better cancer outcomes.[9][10]
2-Methoxyestradiol: An Inhibitor of Tumor Growth
In contrast to estradiol, 2-methoxyestradiol's anti-cancer effects are primarily mediated through pathways independent of estrogen receptors.[11]
-
Microtubule Disruption: 2-ME binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization.[1][12] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[3][13]
-
Induction of Apoptosis: 2-ME induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate death receptor 5, activate caspases, and decrease the expression of anti-apoptotic proteins like Bcl-2.[3][13][14]
-
Anti-Angiogenesis: 2-ME is a potent inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by downregulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]
-
Induction of Oxidative Stress: 2-ME can induce the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LTED, MG63) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2-methoxyestradiol or estradiol for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) for inhibitory compounds.
In Vivo Tumor Xenograft Model
This model is used to evaluate the effect of compounds on tumor growth in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., MIA PaCa-2, MG63) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject the prepared cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer 2-methoxyestradiol or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Conclusion
The available scientific evidence clearly delineates the opposing roles of estradiol and its metabolite, 2-methoxyestradiol, in the context of cancer. Estradiol, through its interaction with estrogen receptors and modulation of the immune system, acts as a potent promoter of tumor growth, particularly in hormone-sensitive cancers. In stark contrast, 2-methoxyestradiol emerges as a promising anti-cancer agent with a multi-faceted mechanism of action that includes microtubule disruption, induction of apoptosis, and inhibition of angiogenesis, all independent of estrogen receptor signaling. This comparative analysis underscores the critical importance of understanding the specific activities of estrogen metabolites and provides a strong rationale for the continued investigation of 2-methoxyestradiol and similar compounds as potential cancer therapeutics.
References
- 1. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antitumor activity of 2-methoxyestradiol in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estradiol regulates tumor growth by influencing p53 and bcl-2 expression in human endometrial adenocarcinomas grown in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct tumor stage-specific inhibitory effects of 2-methoxyestradiol in a breast cancer mouse model associated with Id-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol suppresses osteolytic breast cancer tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of estrogen on breast cancer development: role of estrogen receptor independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell | Duke Government Relations [govrelations.duke.edu]
- 10. scitechdaily.com [scitechdaily.com]
- 11. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 14. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of 2-Iodoestradiol: A Comparative Guide Based on its Analogue, 2-Methoxyestradiol
A comprehensive review of the available scientific literature did not yield significant studies on the anti-proliferative effects of 2-Iodoestradiol. However, its close structural analogue, 2-Methoxyestradiol (B1684026) (2-ME), has been extensively investigated as a potential anti-cancer agent. This guide provides a detailed comparison of 2-ME's anti-proliferative efficacy against other established chemotherapeutic agents, supported by experimental data and detailed methodologies. The information presented herein, while focused on 2-ME, offers valuable insights into the potential mechanisms and efficacy that could be extrapolated for the study of this compound.
Comparative Efficacy of 2-Methoxyestradiol
2-Methoxyestradiol, an endogenous metabolite of 17β-estradiol, has demonstrated potent anti-proliferative effects across a variety of cancer cell lines.[1][2] Its mechanism of action is often independent of estrogen receptors, making it a candidate for treating hormone-insensitive cancers.[3][4]
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the inhibitory concentrations (IC50) of 2-Methoxyestradiol in different cancer cell lines, providing a benchmark for its potency.
| Cell Line | Cancer Type | 2-Methoxyestradiol IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 1.5 | [4] |
| MDA-MB-231 | Breast Cancer (ER-) | 1.1 | [4] |
| MDA-MB-435 | Breast Cancer (ER-) | 1.3 | [4] |
| LNCaP | Prostate Cancer | Not Specified | [1] |
| DU145 | Prostate Cancer | Not Specified | [1] |
| HEC-1-A | Endometrial Cancer | Not Specified | [2] |
| RL95-2 | Endometrial Cancer | Not Specified | [2] |
| CEM | T-cell Leukemia | Not Specified | [5] |
Synergistic Effects with Chemotherapeutic Agents
Studies have explored the combination of 2-ME with conventional chemotherapy drugs to enhance their anti-tumor activity.
| Combination Agent | Cancer Cell Lines | Observed Effect | Reference |
| Paclitaxel | HEC-1-A, RL95-2 | Synergistic | [2] |
| Cisplatin | HEC-1-A, RL95-2 | Additive | [2] |
| Doxorubicin | HEC-1-A, RL95-2 | Antagonistic | [2] |
Mechanism of Action: Signaling Pathways and Cellular Effects
2-Methoxyestradiol exerts its anti-proliferative effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][5]
Caption: 2-ME induced G2/M cell cycle arrest pathway.
The induction of apoptosis by 2-ME involves both intrinsic and extrinsic pathways, characterized by the activation of caspases and release of cytochrome c.[5][6]
Caption: Intrinsic and extrinsic apoptosis pathways activated by 2-ME.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the anti-proliferative effects of 2-Methoxyestradiol are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-Methoxyestradiol or a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[7]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of the cell membrane and Propidium Iodide to identify cells with compromised membrane integrity.
Workflow:
Caption: Workflow for apoptosis assay using Annexin V and PI.
Protocol:
-
Harvest approximately 1-5x10^5 cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. 2-methoxyestradiol blocks cell-cycle progression at G(2)/M phase and inhibits growth of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of 2-methoxyestradiol alone and in combination with chemotherapeutic agents on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-Iodoestradiol and 2-Methoxyestradiol: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of estradiol (B170435) metabolites and synthetic derivatives is critical for exploring novel therapeutic avenues. This guide provides a detailed, evidence-based comparison of 2-Iodoestradiol and 2-Methoxyestradiol (B1684026), two derivatives of 17β-estradiol with markedly different biological activities and research applications.
While both molecules share a common steroidal backbone, their functional modifications at the C2 position of the A-ring result in profoundly distinct mechanisms of action, receptor affinities, and therapeutic potential. 2-Methoxyestradiol (2-ME2) has been extensively investigated as a multi-modal anti-cancer agent with activities largely independent of classical estrogen receptors. In contrast, this compound is primarily characterized as a potent estrogen receptor ligand, with its main application being a research tool for in vivo imaging of estrogen receptor-positive tissues. This guide synthesizes the available experimental data to illuminate their key differences and guide future research.
At a Glance: Key Physicochemical and Biological Differences
| Feature | This compound | 2-Methoxyestradiol (2-ME2) |
| Primary Role | Synthetic Estrogen Receptor (ER) Ligand; Imaging Agent. | Endogenous Estradiol Metabolite; Anti-cancer & Anti-angiogenic Agent.[1][2][3] |
| Mechanism of Action | ER-dependent signaling.[4] | Primarily ER-independent; Microtubule disruption, HIF-1α inhibition.[2][5][6] |
| Estrogen Receptor Affinity | High affinity for ERα and ERβ.[7] | Very low affinity for ERα and ERβ (500-3200 fold lower than estradiol).[1][8] |
| Antiproliferative Activity | Data not widely available; presumed to have estrogenic (proliferative) effects in ER+ cells. | Potent inhibitor of proliferation in a wide range of cancer and endothelial cells.[5][8] |
| Clinical Status | Research tool for preclinical imaging.[4] | Investigated in clinical trials (Panzem®), but development was halted due to poor bioavailability.[1][3][9] |
Comparative Analysis of Biological Activity
Table 1: Receptor Binding Affinity
A primary differentiator between the two compounds is their interaction with estrogen receptors. This compound is a potent ligand, making it suitable for tracing receptor location and density. Conversely, 2-ME2's biological effects are largely mediated through targets other than the classical nuclear estrogen receptors.
| Compound | Receptor | Binding Affinity (Ki / Kd) | Reference |
| This compound | ERα / ERβ | Potent binding; used for receptor imaging. Specific Ki/Kd values are not as widely published as for its 16α isomer. | [4] |
| 2-Methoxyestradiol | ERα | ~21 nM (Ki) | [8] |
| ERβ | ~417 nM (Ki) | [8] | |
| GPER | ~10 nM (agonist activity) | [1] |
Table 2: In Vitro Antiproliferative Activity (IC50)
The antiproliferative capacity of 2-ME2 has been extensively documented across numerous cancer cell lines. This effect is central to its investigation as a therapeutic agent. Data on the antiproliferative activity of this compound is scarce, as its high ER affinity suggests it would likely promote, rather than inhibit, proliferation in estrogen-dependent cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Methoxyestradiol | MDA-MB-435 | Melanoma | 1.38 | [5] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [5] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~1.1 - 5.0 | ||
| MCF-7 | Breast Adenocarcinoma | ~1.5 - 6.8 | ||
| This compound | Various | - | Data not available | - |
Mechanisms of Action and Signaling Pathways
The distinct biological outcomes of this compound and 2-Methoxyestradiol stem from their fundamentally different molecular mechanisms. This compound acts as a classical estrogen, initiating gene transcription through nuclear estrogen receptors. In contrast, 2-ME2's primary anti-cancer effects are ER-independent, involving the disruption of the cellular cytoskeleton and inhibition of key pro-tumorigenic signaling.
Pharmacokinetics and In Vivo Studies
Both molecules face significant challenges in clinical translation due to rapid metabolism.
-
This compound : When used in vivo as a radiotracer, it is rapidly metabolized.[4] This leads to high levels of radioactive metabolites circulating in the blood, resulting in low tumor-to-blood ratios and poor imaging contrast.[4]
-
2-Methoxyestradiol : Despite promising preclinical efficacy in tumor models, its clinical development was hampered by very poor oral bioavailability and extensive metabolic breakdown.[1][3] This has spurred the development of more stable analogues to improve its pharmacokinetic profile.[1][9]
Experimental Protocols
Protocol 1: Antiproliferative MTS Assay (for 2-Methoxyestradiol)
This protocol is used to determine the IC50 value of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 2-Methoxyestradiol in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.[10]
Protocol 2: In Vivo Biodistribution Study (for Radioiodinated this compound)
This protocol is used to assess the tumor-targeting potential of radiolabeled this compound.
-
Animal Model: Use female immunodeficient mice (e.g., nude mice) bearing estrogen receptor-positive tumor xenografts (e.g., MCF-7).
-
Radiotracer Administration: Inject a known quantity of [125I]-2-Iodoestradiol (typically 1-10 µCi) into each mouse via tail vein injection.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Tissue Harvesting: Dissect key organs and tissues (tumor, blood, muscle, fat, liver, kidneys, uterus).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Determine the tumor-to-tissue ratios (e.g., tumor-to-blood, tumor-to-muscle) to evaluate targeting specificity.[4]
Experimental and Logical Workflow
The evaluation of compounds like this compound and 2-Methoxyestradiol follows a logical progression from initial in vitro characterization to more complex in vivo validation.
Summary and Future Directions
The comparative analysis of this compound and 2-Methoxyestradiol reveals two molecules with divergent paths in biomedical research.
-
2-Methoxyestradiol is a well-characterized anti-cancer agent whose therapeutic potential is defined by its ER-independent, anti-proliferative, and anti-angiogenic activities.[2][11] The primary obstacle to its clinical success has been its unfavorable pharmacokinetic profile. Future research is focused on developing next-generation analogues with improved stability and bioavailability to harness its potent anti-tumor mechanisms.[1][9]
-
This compound remains a valuable tool for basic research, serving as a high-affinity ligand for probing and imaging estrogen receptor biology.[4] Its utility is also limited by rapid metabolism. There is a significant knowledge gap regarding its potential biological activities beyond classical estrogenic signaling. Future studies could explore whether this compound, or derivatives thereof, possess any unique, non-canonical activities that have been overlooked.
References
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol--biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of [16 alpha-125I]iodoestradiol in human ovarian tumors in vivo and correlation with estrogen receptor content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 16α-Iodo-E2 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
2-Iodoestradiol: A Comparative Analysis of its Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Iodoestradiol with other key steroid hormone receptors, including the Androgen Receptor (AR), Progesterone (B1679170) Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). Due to a lack of direct quantitative binding data for this compound with these receptors in the current scientific literature, this guide utilizes data for its parent compound, 17β-estradiol, as a surrogate to provide an informed perspective on potential cross-reactivity. The guide also offers detailed experimental protocols for assessing steroid receptor binding affinity, enabling researchers to conduct their own cross-reactivity studies.
Executive Summary
This compound, an iodinated derivative of estradiol (B170435), is primarily recognized for its high affinity for the Estrogen Receptor (ER). However, the potential for this compound to interact with other steroid receptors is a critical consideration in its development as a selective therapeutic or research tool. While direct binding data for this compound is scarce, the known cross-reactivity of estradiol with other steroid receptors suggests a possibility of off-target effects. This guide summarizes the available data for estradiol and presents a framework for the experimental evaluation of this compound's steroid receptor binding profile.
Comparative Binding Affinity
The following table summarizes the relative binding affinity (RBA) of 17β-estradiol to various steroid receptors. It is important to note that these values are indicative and can vary depending on the experimental conditions. The lack of data for this compound highlights a significant knowledge gap.
| Compound | Estrogen Receptor (ERα) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| 17β-Estradiol | 100% (Reference) | ~10%[1] | Binding Observed[2][3][4] | Low to Negligible | Low to Negligible |
| This compound | High Affinity (Data not shown) | No Data Available | No Data Available | No Data Available | No Data Available |
Note: The binding of estradiol to the progesterone receptor has been documented, though quantitative RBA values are not consistently reported in the literature.[2][3][4] The interaction of estradiol with glucocorticoid and mineralocorticoid receptors appears to be more related to signaling pathway crosstalk rather than direct competitive binding.
Steroid Receptor Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for the Androgen, Progesterone, Glucocorticoid, and Mineralocorticoid receptors. Understanding these pathways is crucial for interpreting the potential functional consequences of off-target binding by compounds such as this compound.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Progesterone Receptor (PR) Signaling Pathway.[5][6][7]
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.[8][9][10][11][12]
References
- 1. From estrogen to androgen receptor: A new pathway for sex hormones in prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of estrogen and progesterone receptors and the dissociated regulation of growth and progesterone receptor stimulation by estrogen in MDA-MB-134 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen and progesterone receptors: from molecular structures to clinical targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. mdpi.com [mdpi.com]
Unveiling the Specificity of 2-Iodoestradiol for Estrogen Receptor Alpha: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise targeting of estrogen receptor alpha (ERα) is crucial for therapeutic advancements in hormone-dependent cancers and other endocrine-related disorders. This guide provides an objective comparison of 2-Iodoestradiol's specificity for ERα against other selective ligands, supported by experimental data and detailed protocols.
This compound, a derivative of estradiol, has demonstrated a notable preference for estrogen receptor alpha (ERα) over its beta isoform (ERβ). This selectivity is critical for dissecting the distinct physiological roles of the two receptors and for the development of targeted therapies. This guide delves into the binding affinity of this compound and compares it with other well-characterized ERα-selective compounds.
Comparative Analysis of ERα-Selective Ligands
The following table summarizes the binding affinities of this compound and other representative ERα-selective ligands. The data, presented as dissociation constants (Kd), inhibition constants (Ki), and relative binding affinities (RBA), highlight the varying degrees of selectivity and potency.
| Compound | Type | ERα Binding Affinity | ERβ Binding Affinity | Selectivity (ERα/ERβ) |
| 17β-Estradiol | Endogenous Agonist | Kd: ~0.1-0.2 nM | Kd: ~0.2-0.5 nM | ~1-2 fold |
| This compound (16α-Iodo-17β-estradiol) | Agonist | Kd: 0.1 nM [1][2] | Kd: 0.4 nM [1][2] | ~4-10 fold [3] |
| Propyl Pyrazole Triol (PPT) | Agonist | RBA: ~49% (of Estradiol)[4][5]; Kd: 2 nM[6] | RBA: ~0.12% (of Estradiol)[4] | ~410 fold [4][5] |
| Methyl-Piperidino-Pyrazole (MPP) | Antagonist | Ki: 2.7 nM [7] | Ki: 1800 nM | >200 fold [8][9] |
| 16α-Lactone-17β-estradiol (16α-LE2) | Agonist | RBA: 14.6-57% (of Estradiol)[10] | RBA: 0.089% (of Estradiol)[10] | ~131 fold [10] |
Note: Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity where a lower value indicates a higher affinity. RBA (Relative Binding Affinity) is expressed as a percentage of the binding affinity of 17β-Estradiol.
Experimental Protocols
The determination of ligand binding affinity and functional activity is paramount in drug discovery. Below are detailed methodologies for two key experiments cited in this guide.
1. Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the Ki of this compound for ERα and ERβ.
-
Materials:
-
Purified recombinant human ERα and ERβ protein.
-
Radioligand: [³H]-17β-Estradiol.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled 17β-Estradiol.
-
Assay Buffer: Tris-HCl buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
-
Procedure:
-
A constant concentration of ERα or ERβ protein and [³H]-17β-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound (or reference compound) are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the functional response (agonist or antagonist activity) of a compound by quantifying the activation of a reporter gene under the control of an estrogen response element (ERE).
-
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound on ERα-mediated transcription.
-
Materials:
-
A suitable mammalian cell line (e.g., HeLa, HEK293, or MCF-7) stably transfected with:
-
An expression vector for human ERα.
-
A reporter plasmid containing a luciferase gene downstream of an ERE-containing promoter.
-
-
Cell culture medium and reagents.
-
Test compound: this compound.
-
Control compounds: 17β-Estradiol (agonist control), Fulvestrant (antagonist control).
-
Luciferase assay reagent.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
For agonist testing, cells are treated with increasing concentrations of this compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of 17β-Estradiol and increasing concentrations of this compound.
-
After an incubation period (typically 18-24 hours), the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
For agonist activity, the EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.
-
For antagonist activity, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.
-
Visualizing ERα Signaling and Experimental Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the ERα signaling pathway and a typical experimental workflow for assessing ligand specificity.
References
- 1. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a putative ERα antagonist, MPP, on food intake in cycling and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
2-Iodoestradiol vs. Other Halogenated Estrogens: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate halogenated estrogen analogs is critical for studies ranging from receptor binding assays to in vivo imaging. This guide provides a comprehensive comparison of 2-iodoestradiol with other halogenated estrogens, focusing on their performance in various research applications, supported by experimental data.
Halogenation of estradiol (B170435) at various positions on its steroid nucleus has been a key strategy to modulate its biological activity, metabolic stability, and utility as a research tool. Among these, this compound has been investigated for its potential in radiolabeling and imaging studies. However, its performance relative to other halogenated estrogens, such as fluoro-, chloro-, and bromo-substituted analogs, warrants a detailed comparison to inform experimental design.
Estrogen Receptor Binding Affinity: A Quantitative Comparison
The primary mechanism of action for estrogens is their interaction with estrogen receptors (ERs), primarily ERα and ERβ. The relative binding affinity (RBA) of a ligand for these receptors is a crucial parameter in determining its estrogenic potency. A competitive binding assay is commonly employed to determine the RBA, where the test compound's ability to displace a radiolabeled estrogen (e.g., [3H]estradiol) from the receptor is measured.
Generally, ortho-fluorinated estrogens exhibit very high binding affinity for the estrogen receptor, in some cases even exceeding that of estradiol itself[1]. In contrast, bromo- and iodo-substituted estradiols at the 2- and 4-positions demonstrate considerably lower binding affinities[1]. A consistent trend observed is that 4-substituted estradiols have a greater affinity for the estrogen receptor than their corresponding 2-substituted isomers[1].
| Compound | Position of Halogen | Halogen | Relative Binding Affinity (RBA) (%) vs. Estradiol (100%) | Reference |
| Estradiol | - | - | 100 | [1] |
| 2-Fluoroestradiol | 2 | F | High (Specific value not provided) | [1] |
| 4-Fluoroestradiol | 4 | F | High (Specific value not provided) | [1] |
| 2-Bromoestradiol | 2 | Br | Considerably lower than fluoro analogs | [1] |
| 4-Bromoestradiol | 4 | Br | Higher than 2-bromoestradiol | [1] |
| This compound | 2 | I | Considerably lower than fluoro analogs | [1] |
| 4-Iodoestradiol | 4 | I | Higher than this compound | [1] |
| 16α-Bromoestradiol | 16 | Br | Comparable to Estradiol | [1] |
| 16α-Iodoestradiol | 16 | I | Comparable to Estradiol | [1] |
Table 1: Relative Binding Affinity of Halogenated Estrogens for the Estrogen Receptor. This table summarizes the general trends in binding affinity based on the type and position of the halogen substituent. Note that specific quantitative values for direct comparison of all compounds in a single study are limited in the available literature.
In Vivo Performance: Biodistribution and Uterotrophic Activity
The in vivo behavior of halogenated estrogens is critical for applications such as PET and SPECT imaging, as well as for understanding their physiological and potential therapeutic effects. Key in vivo parameters include biodistribution (the uptake and retention in various tissues) and uterotrophic activity (the ability to stimulate uterine growth in immature or ovariectomized animals), a classic measure of estrogenic potency.
Radiolabeled estrogens are instrumental in these studies. For instance, 16α-[18F]fluoroestradiol ([18F]FES) is a well-established PET imaging agent for detecting ER-positive breast tumors. Comparative studies of radioiodinated estrogens, such as 2-[125I]iodoestradiol, are essential to evaluate their potential as alternative imaging agents, particularly for SPECT imaging.
| Radiotracer | Target Tissue | Uptake (%ID/g) | Time Point | Species | Reference |
| 17α-Z-[125I]iodovinyloestradiol | Uterus | High (Specific value not provided) | 4 hr | Rat | [2] |
| 16α-[125I]iodoestradiol | Uterus | High (Specific value not provided) | 4 hr | Rat | [2] |
| 17α-E-[125I]iodovinyloestradiol | Uterus | Lower than Z-isomer and 16α-iodo | 4 hr | Rat | [2] |
Table 2: Comparative in vivo uptake of radioiodinated estrogens in immature female rats. This table highlights the differential uptake of various radioiodinated estrogen analogs in the uterus. The data suggests that the stereochemistry and position of the radioiodine substituent significantly impact target tissue accumulation.
Signaling Pathways
Upon binding to the estrogen receptor, halogenated estrogens, like estradiol, can initiate a cascade of molecular events. These signaling pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: This classical pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene expression.
Non-Genomic Pathway: This rapid signaling pathway is initiated by estrogen receptors located at the cell membrane or in the cytoplasm. It involves the activation of various kinase cascades, such as the PI3K/Akt and MAPK pathways, which can, in turn, influence cellular processes and also modulate genomic signaling.
The specific halogen substituent and its position can potentially influence the conformation of the estrogen receptor, leading to differential recruitment of co-activator and co-repressor proteins. This can result in altered downstream gene expression profiles and, consequently, different biological responses. However, detailed studies on the differential effects of a wide range of A-ring halogenated estrogens on these signaling pathways are an area of ongoing research.
Figure 1: Generalized Estrogen Signaling Pathway. This diagram illustrates the genomic and non-genomic signaling pathways initiated by the binding of a halogenated estrogen to the estrogen receptor.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.
Materials:
-
Purified estrogen receptor (e.g., from rat uterine cytosol or recombinant human ERα)
-
Radiolabeled estradiol (e.g., [3H]estradiol)
-
Test compounds (this compound and other halogenated estrogens)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and counter
Procedure:
-
A fixed concentration of the estrogen receptor and radiolabeled estradiol are incubated together.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
After incubation, the receptor-bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).
-
The amount of radioactivity in the receptor-bound fraction is measured by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Figure 2: Experimental Workflow for Competitive Estrogen Receptor Binding Assay. This diagram outlines the key steps involved in determining the relative binding affinity of a test compound.
In Vivo Biodistribution Study
This study is performed to determine the uptake and retention of a radiolabeled compound in various tissues over time.
Materials:
-
Radiolabeled test compound (e.g., 125I-labeled this compound)
-
Animal model (e.g., immature female rats)
-
Anesthesia
-
Gamma counter
Procedure:
-
The radiolabeled compound is administered to the animals (e.g., via intravenous or intraperitoneal injection).
-
At various time points post-injection, animals are euthanized.
-
Tissues of interest (e.g., uterus, ovaries, muscle, blood, liver, kidneys) are dissected, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
To assess receptor-mediated uptake, a blocking study can be performed where a group of animals is pre-treated with a high dose of unlabeled estradiol before administration of the radiolabeled compound.
Synthesis of Halogenated Estrogens
The synthesis of A-ring halogenated estradiols is typically achieved through direct halogenation of estradiol.
Synthesis of 2- and 4-Bromoestradiol: A common method for the bromination of estradiol-17β involves the use of 2,4,4,6-tetrabromocyclohexa-2,5-dienone as the brominating agent, which yields a mixture of 2- and 4-bromoestradiols[3][4][5]. These isomers can then be separated by techniques such as fractional crystallization.
Synthesis of 2-Chloroestradiol (B1204031): The synthesis of 2-chloroestradiol can be achieved through various methods, often involving the direct chlorination of estradiol or a protected derivative using a suitable chlorinating agent.
Conclusion
The choice between this compound and other halogenated estrogens depends heavily on the specific research application. For studies requiring high estrogen receptor binding affinity, fluoro-substituted estrogens, particularly at the 4-position, appear to be superior. However, the larger atomic size of iodine in this compound makes it suitable for radiolabeling with gamma-emitting isotopes like 123I or 125I for SPECT imaging or autoradiography, respectively. Bromo- and chloro-analogs offer intermediate properties.
Ultimately, the selection of a halogenated estrogen should be guided by a careful consideration of the desired binding affinity, the requirements for radiolabeling, and the specific goals of the in vitro or in vivo study. Further head-to-head comparative studies providing quantitative data on a wider range of halogenated estrogens are needed to build a more complete picture of their relative performance.
References
- 1. scispace.com [scispace.com]
- 2. 17 alpha-Z-[125I]iodovinyloestradiol and its 3-acetate: chemical synthesis in vivo distribution studies in the rat. Comparison of tissue accumulation and metabolic stability with 17 alpha-E-[125I]iodovinyl and 16 alpha-[125I]iodo oestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved synthesis of 2- and 4-bromoestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of 2- and 4-bromoestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
A Comparative Analysis of 2-Iodoestradiol: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo efficacy of 2-Iodoestradiol, a synthetic derivative of estradiol (B170435). Due to the limited availability of direct experimental data for this compound, this guide draws comparative insights from its closely related and extensively studied analogue, 2-Methoxyestradiol (B1684026) (2-ME2). This approach aims to provide a valuable resource for researchers by highlighting potential mechanisms and experimental considerations.
In Vitro Efficacy: Promising Antiproliferative and Pro-Apoptotic Effects
In vitro studies on estradiol derivatives, particularly 2-Methoxyestradiol, have demonstrated significant potential in cancer cell lines. These compounds are known to exert antiproliferative, antiangiogenic, and pro-apoptotic effects.[1][2] The primary mechanism of action is believed to be independent of estrogen receptors (ERs), distinguishing it from the hormonal activity of its parent compound, estradiol.[1]
The cytotoxic effects of 2-ME2 have been observed in a variety of cancer cell lines, including breast cancer, osteosarcoma, lung cancer, and melanoma.[1][3] The antiproliferative activity is often attributed to the disruption of microtubule function, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[3][4]
Key In Vitro Mechanisms of Action (Inferred from 2-Methoxyestradiol):
-
Microtubule Disruption: Similar to other microtubule inhibitors, 2-ME2 is thought to bind to tubulin, preventing the formation of functional microtubules. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.[1]
-
Induction of Apoptosis: 2-ME2 has been shown to induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.[3][5]
-
Anti-angiogenic Effects: 2-ME2 can inhibit the proliferation and migration of endothelial cells, a crucial step in angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2]
In Vivo Efficacy: The Challenge of Bioavailability
A significant challenge in translating the promising in vitro results of estradiol derivatives to in vivo models is their pharmacokinetic profile, particularly low oral bioavailability.[6] Studies on 2-Methoxyestradiol have shown that despite potent in vitro activity, its in vivo efficacy can be limited due to rapid metabolism and clearance.[7]
In animal models, the administration of 2-ME2 has produced mixed results. While some studies have reported tumor growth inhibition in xenograft models, others have observed a lack of efficacy, which is often attributed to the inability to achieve and maintain therapeutic concentrations of the drug within the tumor tissue.[3][7] Furthermore, at certain concentrations, 2-ME2 has been reported to have estrogenic effects that could potentially support the growth of ER-positive tumors.[7]
To overcome the issue of poor bioavailability, researchers have developed derivatives such as 2-methoxyestradiol-bis-sulphamate (2MEBM), which has demonstrated enhanced in vivo antitumor activity compared to the parent compound. This highlights the critical importance of formulation and drug delivery in realizing the therapeutic potential of this class of compounds.
Data Summary
Table 1: Comparison of In Vitro and In Vivo Efficacy (Based on 2-Methoxyestradiol as a surrogate for this compound)
| Feature | In Vitro | In Vivo |
| Efficacy | Often potent antiproliferative and pro-apoptotic activity in various cancer cell lines. | Efficacy can be limited and variable, highly dependent on the animal model and drug formulation. |
| Mechanism | Disruption of microtubules, induction of apoptosis, anti-angiogenesis.[1][2] | Similar mechanisms are presumed, but achieving effective concentrations at the tumor site is a major hurdle. |
| Challenges | - | Poor oral bioavailability, rapid metabolism, and potential for off-target estrogenic effects.[6][7] |
| Key Metrics | IC50 values (typically in the µM range for 2-ME2). | Tumor growth inhibition (TGI), pharmacokinetic parameters (Cmax, AUC). |
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT or WST-8 Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, U2OS for osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or a control compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or WST-8) is added to each well, and the plates are incubated for a further 2-4 hours. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of a compound in an animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10]
-
Tumor Cell Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, the tumors are excised and weighed.
-
Toxicology Assessment: The body weight of the mice is monitored as an indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Visualizations
Caption: General experimental workflow for drug efficacy testing.
Caption: Postulated signaling pathway for this compound.
References
- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativescripts.net [creativescripts.net]
- 3. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of radiation effects in vitro by the estrogen metabolite 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling estrogen receptor-positive breast cancers in mice: Is it the best we can do? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of 2-Iodoestradiol and tamoxifen in breast cancer cells
A Comparative Analysis of Efficacy and Cellular Mechanisms
In the landscape of breast cancer therapeutics, particularly for estrogen receptor-positive (ER+) subtypes, endocrine therapy remains a cornerstone of treatment. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a long-standing key player. This guide provides a head-to-head comparison of Tamoxifen with 2-Iodoestradiol, an iodinated derivative of estradiol (B170435), in the context of their effects on breast cancer cells. This analysis is aimed at researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to delineate the mechanisms, efficacy, and potential therapeutic applications of these compounds.
Executive Summary
This guide delves into the comparative effects of this compound and Tamoxifen on breast cancer cells, with a focus on the well-characterized MCF-7 cell line. While extensive data is available for Tamoxifen, detailing its cytostatic and cytotoxic effects, information on the direct pharmacological actions of non-radiolabeled this compound is limited. The primary cytotoxic effects of this compound reported in the literature are attributed to its radiolabeled form, which induces cell death through targeted radiation. In contrast, Tamoxifen's multifaceted mechanism involves competitive estrogen receptor binding, leading to cell cycle arrest and induction of apoptosis. This comparison will, therefore, juxtapose the well-established profile of Tamoxifen with the known estrogenic properties of estradiol derivatives like this compound, highlighting their divergent approaches to impacting breast cancer cell fate.
Mechanism of Action
This compound: As a derivative of estradiol, this compound is expected to exert its biological effects primarily through the estrogen receptor (ER). Iodinated estrogens have been shown to bind to the ER and can elicit estrogenic responses.[1] This suggests that, in its non-radiolabeled form, this compound likely acts as an ER agonist, mimicking the effects of estradiol. This would involve binding to ERα and/or ERβ, leading to the transcription of estrogen-responsive genes that can promote cell proliferation in ER+ breast cancer cells.[2][3]
Tamoxifen: Tamoxifen is a SERM, exhibiting tissue-specific estrogen agonist and antagonist activities. In breast tissue, it acts predominantly as an antagonist, competitively binding to the estrogen receptor and blocking the proliferative signals of endogenous estrogens.[4] However, it also possesses partial agonist activity. Its active metabolite, 4-hydroxytamoxifen, has a significantly higher affinity for the estrogen receptor.[5] Beyond its receptor-mediated effects, at pharmacological concentrations, Tamoxifen can induce apoptosis through ER-independent mechanisms, including the activation of signaling pathways like ERK1/2 and disruption of mitochondrial function.[4][6]
Comparative Efficacy in Breast Cancer Cells
Due to the limited availability of data on the direct, non-radiochemical cytotoxic effects of this compound, a direct quantitative comparison of its anti-cancer efficacy with Tamoxifen is challenging. The available information on radiolabeled 16α-[125I]iodoestradiol demonstrates potent and specific cytotoxicity to ER+ MCF-7 cells, causing a nearly 5-log reduction in the surviving cell fraction.[7] This effect, however, is a result of targeted radiation damage and not a pharmacological property of the molecule itself.
In contrast, Tamoxifen's efficacy is well-documented through extensive in vitro studies.
Cell Viability and Cytotoxicity
The following table summarizes the inhibitory concentration (IC50) values for Tamoxifen and its active metabolite in MCF-7 cells from various studies.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Tamoxifen | MCF-7 | 4.506 µg/mL (~12.1 µM) | 24 hours | [5] |
| Tamoxifen | MCF-7 | 10.045 µM | Not Specified | [8] |
| 4-hydroxytamoxifen | MCF-7 | 0.5 µM | Not Specified | [9] |
| 4-hydroxytamoxifen | MCF-7 | 19.35 µM | 24 hours | [10] |
| 4-hydroxytamoxifen | MCF-7 | 21.42 µM | 48 and 72 hours | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Apoptosis Induction
This compound: There is a lack of direct evidence for apoptosis induction by non-radiolabeled this compound. As an estrogen agonist, it would be expected to promote cell survival and inhibit apoptosis in ER+ cells under normal conditions.
Tamoxifen: Tamoxifen is a known inducer of apoptosis in breast cancer cells.[6][11] At pharmacological concentrations, it can trigger cell death through both ER-dependent and ER-independent pathways.[4] Mechanisms include the activation of the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, as well as the modulation of signaling cascades involving ERK1/2.[5][6][12] Studies have shown that Tamoxifen treatment leads to a significant increase in the late apoptotic cell population in MCF-7 cells.[12]
Cell Cycle Arrest
This compound: As an estrogen agonist, this compound would be expected to promote cell cycle progression, similar to estradiol, which stimulates the transition from the G1 to the S phase.
Tamoxifen: A primary mechanism of Tamoxifen's cytostatic effect is the induction of cell cycle arrest, predominantly in the G0/G1 phase.[6][13] This is a consequence of its antagonistic effect on the estrogen receptor, blocking the signals required for cell cycle progression. However, some studies also report a G2/M arrest with long-term Tamoxifen treatment.[14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or Tamoxifen) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as required and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway.
Experimental Workflow for Comparative Analysis
Caption: General Experimental Workflow.
Conclusion
This comparative guide highlights the distinct mechanistic profiles of this compound and Tamoxifen in the context of ER+ breast cancer cells. Tamoxifen is a well-characterized SERM with proven efficacy in inhibiting cell proliferation through cell cycle arrest and inducing apoptosis. Its dual antagonistic and partial agonistic activities, along with its ER-independent effects, contribute to its complex but effective therapeutic profile.
The role of non-radiolabeled this compound, in contrast, remains largely undefined in the public domain. Based on its structural similarity to estradiol and the known activity of other iodinated estrogens, it is hypothesized to act as an estrogen receptor agonist, which would generally promote the growth of ER+ breast cancer cells. The potent cytotoxicity observed with its radiolabeled counterpart is a function of targeted radiation and does not reflect its intrinsic pharmacological properties.
References
- 1. Biologic activity of the iodoestrogens and their use in breast cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a direct growth-stimulating effect of estradiol on human MCF-7 cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. oaepublish.com [oaepublish.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Specific cytotoxicity of 16 alpha-[125I]iodoestradiol for estrogen receptor-containing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tamoxifen promotes apoptosis and inhibits invasion in estrogen‑positive breast cancer MCF‑7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Mechanism of 2-Iodoestradiol: A Comparative Guide to Replicating Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on the mechanism of action of 2-Iodoestradiol, also known as 16α-Iodoestradiol. We present a comparative analysis with other estrogen receptor ligands, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate the replication and extension of these seminal studies.
This compound is a potent synthetic estrogen that has been utilized in research to probe the intricacies of estrogen receptor (ER) signaling. Its mechanism of action, like other estrogens, is primarily mediated through its interaction with the two main estrogen receptor subtypes: ERα and ERβ. Understanding its specific binding affinities and downstream effects is crucial for elucidating the nuanced roles of these receptors in various physiological and pathological processes.
Comparative Performance with Other Estrogen Receptor Ligands
The biological activity of this compound is best understood in the context of its comparison with the endogenous estrogen, 17β-estradiol, and other selective estrogen receptor modulators (SERMs).
Binding Affinity to Estrogen Receptors
The initial step in the mechanism of action of any estrogenic compound is its binding to the estrogen receptors. The affinity of this compound for ERα and ERβ has been quantified in several studies and compared to that of estradiol (B170435).
| Compound | ERα Binding Affinity (Kd, nM) | ERβ Binding Affinity (Kd, nM) |
| This compound (16α-Iodoestradiol) | ~0.1 - 0.6 | ~0.24 - 0.4 |
| 17β-Estradiol | ~0.1 | ~0.1 |
Table 1: Comparative binding affinities of this compound and 17β-Estradiol for Estrogen Receptor α and β. Data compiled from multiple sources.
These data indicate that this compound exhibits a high affinity for both ERα and ERβ, with some studies suggesting a slight preference for ERα. Its affinity is comparable to that of the natural ligand, 17β-estradiol.
In Vivo Estrogenic Activity
Beyond receptor binding, the functional consequence of ligand interaction is a critical aspect of its mechanism. The uterotrophic assay in rats, a classic in vivo test for estrogenic activity, has been used to assess the potency of this compound.
| Compound | Uterine Weight Increase |
| This compound (unlabeled) | Active |
| 17β-Estradiol | Active |
Table 2: In vivo estrogenic activity of this compound and 17β-Estradiol as determined by the rat uterotrophic assay.
Published findings confirm that unlabeled this compound is an active estrogen in vivo, capable of stimulating uterine growth in ovariectomized rats, a hallmark of estrogenic action[1].
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for cornerstone experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is fundamental for determining the relative binding affinity of a test compound for the estrogen receptor.
Objective: To measure the ability of this compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to ERα and ERβ.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or other competitor compounds.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, which represents the amount of radioligand bound to the estrogen receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is used to calculate the relative binding affinity (RBA).
Competitive Binding Assay Workflow
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.
Objective: To determine if this compound can induce the expression of a reporter gene under the control of an estrogen-responsive element (ERE).
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) downstream of an ERE-containing promoter.
-
Treatment: The transfected cells are treated with varying concentrations of this compound, a known agonist (e.g., 17β-estradiol), a known antagonist (e.g., fulvestrant), or a vehicle control.
-
Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.
-
Data Analysis: The fold induction of reporter gene activity relative to the vehicle control is calculated to determine the agonistic or antagonistic activity of the test compound.
Reporter Gene Assay Principle
Signaling Pathways of this compound
The binding of this compound to estrogen receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical, or genomic, pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to EREs on the DNA and modulates the transcription of target genes. This process typically occurs over hours and leads to changes in protein synthesis that mediate the long-term effects of estrogens.
Genomic Estrogen Signaling Pathway
Non-Genomic Signaling Pathway
In addition to the genomic pathway, estrogens can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These actions involve the activation of various kinase signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. While specific studies on the non-genomic signaling of this compound are limited, it is presumed to follow the general mechanism of other estrogens.
Non-Genomic Estrogen Signaling Pathway
Conclusion
This guide provides a foundational understanding of the mechanism of action of this compound based on published findings. The provided data tables and experimental protocols offer a starting point for researchers seeking to replicate and build upon this knowledge. Further investigation into the specific downstream signaling pathways activated by this compound and more extensive comparative studies with a broader range of SERMs are warranted to fully elucidate its unique pharmacological profile.
References
2-Iodoestradiol: A Comparative Analysis of On-Target and Off-Target Effects Versus Estradiol
A detailed examination of 2-Iodoestradiol reveals a complex pharmacological profile with notable differences in binding affinities and potential for off-target interactions when compared to its parent compound, estradiol (B170435). While direct comparative data on its estrogen receptor (ER) mediated signaling and metabolic stability remains limited, existing evidence suggests that the introduction of an iodine atom at the C2 position significantly alters its interaction with key biological molecules, warranting careful consideration in research and therapeutic development.
Executive Summary
Comparative Binding Affinities
A primary determinant of a hormone's biological activity is its affinity for its cognate receptors. While estradiol is the prototypical ligand for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), the binding characteristics of this compound are less well-defined in publicly available literature. However, a significant off-target interaction has been identified that differentiates it from estradiol.
| Compound | Target | Binding Affinity (Kd or Ka) | Reference |
| This compound | Human Sex Hormone-Binding Globulin (SHBG) | Ka = 2.4 x 109 M-1 | [1] |
| Dihydrotestosterone (B1667394) | Human Sex Hormone-Binding Globulin (SHBG) | Lower than this compound | [1] |
| Estradiol | Human Sex Hormone-Binding Globulin (SHBG) | Lower than Dihydrotestosterone | [1] |
Table 1: Comparative Binding Affinities for Human Sex Hormone-Binding Globulin (SHBG). Note the exceptionally high affinity of this compound for SHBG, a key plasma protein that regulates the bioavailability of sex steroids.
This high affinity for SHBG suggests that a significant portion of this compound in circulation would be protein-bound, potentially reducing its free concentration and availability to interact with estrogen receptors and other targets.[1]
Signaling Pathways and Potential for Off-Target Effects
Estradiol elicits its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of estradiol to nuclear ERα and ERβ, which then act as transcription factors to regulate gene expression. Non-genomic signaling is initiated by membrane-associated estrogen receptors and involves the rapid activation of various intracellular signaling cascades.
Due to the lack of direct comparative studies, the precise impact of the 2-iodo substitution on these signaling pathways remains to be fully elucidated. However, the distinct binding profile of this compound, particularly its high affinity for SHBG, suggests the potential for altered downstream effects compared to estradiol.
Potential Off-Target Signaling via SHBG
The high-affinity interaction with SHBG is a notable off-target effect. SHBG itself can initiate signaling cascades upon steroid binding, independent of classical estrogen receptors. Therefore, this compound could potentially trigger SHBG-mediated signaling pathways to a greater extent than estradiol.
Metabolic Stability and Deiodination
The metabolic fate of this compound, particularly the stability of the carbon-iodine bond, is a critical factor in determining its in vivo activity and potential for off-target effects. Deiodinases are enzymes that can remove iodine from molecules, and their activity could potentially convert this compound back to estradiol.
While studies on the metabolism of 2-fluoroestradiol suggest that the position of halogenation influences metabolic pathways, there is currently no direct experimental data available on the deiodination of this compound in biological systems. The susceptibility of this compound to deiodinases remains a key area for future investigation.
Experimental Protocols
Competitive Binding Assay for SHBG
Objective: To determine the binding affinity of this compound for human SHBG.
Methodology:
-
Purified human SHBG is incubated with a fixed concentration of radiolabeled dihydrotestosterone ([³H]DHT).
-
Increasing concentrations of unlabeled this compound or estradiol are added to compete for binding to SHBG.
-
The mixture is incubated at 37°C to reach equilibrium.
-
Dextran-coated charcoal is used to separate bound from free radioligand.
-
The amount of bound [³H]DHT is quantified by liquid scintillation counting.
-
The affinity constant (Ka) or inhibition constant (Ki) is calculated from the competition curve.[1]
In Vitro Deiodination Assay
Objective: To assess the potential for enzymatic deiodination of this compound.
Methodology:
-
This compound is incubated with human liver microsomes or recombinant deiodinase enzymes (e.g., DIO1, DIO2, DIO3) in a suitable buffer containing necessary cofactors (e.g., dithiothreitol).
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped, and the mixture is extracted to separate the parent compound from potential metabolites.
-
The presence of estradiol in the reaction mixture is analyzed using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Conclusion and Future Directions
The available evidence strongly indicates that this compound possesses a distinct pharmacological profile compared to estradiol, primarily driven by its exceptionally high affinity for SHBG. This off-target interaction has significant implications for its bioavailability and potential to activate SHBG-mediated signaling pathways.
Crucially, there is a clear need for further research to fill the existing knowledge gaps. Direct comparative studies are required to:
-
Determine the binding affinities of this compound for ERα and ERβ.
-
Characterize its effects on both genomic and non-genomic estrogen receptor signaling pathways.
-
Investigate its metabolic stability and susceptibility to deiodination in vitro and in vivo.
A comprehensive understanding of these factors is essential for the accurate interpretation of experimental results and for guiding the potential development of this compound as a research tool or therapeutic agent. Researchers utilizing this compound should be mindful of its high SHBG affinity and consider its potential to act through mechanisms independent of classical estrogen receptors.
References
Validating 2-Iodoestradiol: A Comparative Guide Using Estrogen Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected effects of 2-Iodoestradiol and the well-characterized 17β-estradiol in wild-type versus estrogen receptor (ER) knockout mouse models. While direct experimental data on the administration of this compound to ER knockout mice is limited in publicly available literature, this document serves as a valuable resource by summarizing the established phenotypes of these models and the known effects of 17β-estradiol. This allows for a foundational understanding and a framework for designing future validation studies for this compound and other novel estrogenic compounds.
Introduction to this compound and the Importance of Knockout Model Validation
This compound is a synthetic, iodinated derivative of estradiol. Its utility in research often stems from the ability to radiolabel it with isotopes of iodine for imaging and receptor binding assays. Validating the in vivo effects of such compounds is crucial to ensure they act via the intended pathways. Estrogen receptor knockout (ERKO) mouse models, specifically ERα knockout (αERKO), ERβ knockout (βERKO), and ERα/β double knockout (αβERKO) mice, are indispensable tools for this purpose. By comparing the physiological and behavioral responses to a compound in wild-type mice versus mice lacking one or both estrogen receptors, researchers can definitively determine the involvement of these receptors in mediating the compound's effects.
Estrogen Signaling Pathways
Estrogens, including 17β-estradiol, exert their effects through two primary signaling pathways:
-
Genomic (Nuclear) Signaling: Estrogen binds to ERα or ERβ in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This pathway is responsible for the long-term effects of estrogens.
-
Non-Genomic (Membrane) Signaling: A subpopulation of estrogen receptors located at the plasma membrane can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, upon estrogen binding. These rapid effects can influence various cellular processes and can also indirectly affect gene expression.
Figure 1: Simplified diagrams of the genomic and non-genomic estrogen signaling pathways.
Comparative Phenotypes of Estrogen Receptor Knockout Mice
Understanding the baseline phenotypes of ERKO mice is fundamental to interpreting the results of compound administration studies. The following table summarizes key characteristics of αERKO and βERKO mice.
| Feature | Wild-Type (WT) | ERα Knockout (αERKO) | ERβ Knockout (βERKO) |
| Uterine Development | Normal, responsive to estrogen | Hypoplastic, unresponsive to estrogen-induced growth[1][2] | Normal, responsive to estrogen-induced growth[1] |
| Ovarian Function | Normal estrous cycles, ovulation | Anovulatory, hemorrhagic cystic follicles[3] | Reduced fertility, normal estrous cycles but sub-optimal ovulation[3] |
| Mammary Gland | Normal ductal development | Rudimentary ductal system, fails to develop[3] | Normal ductal development, impaired alveolar development during pregnancy |
| Bone Homeostasis | Maintained bone density | Reduced bone mineral density, shorter bones[3] | Normal bone density |
| Anxiety-like Behavior | Modulated by estrogen levels | No significant change in anxiety-like behavior[4] | Increased anxiety-like behavior, less responsive to anxiolytic effects of estrogen[4][5] |
| Male Fertility | Fertile | Infertile, abnormal sperm and testes development[3] | Fertile |
Validating Compound Effects: A Comparative Framework
The following tables provide a framework for comparing the expected outcomes of this compound administration to the known effects of 17β-estradiol in wild-type and ERKO mouse models.
Uterine Wet Weight - A Marker of Estrogenic Activity
The uterotrophic assay is a standard measure of estrogenic activity. An increase in uterine weight indicates a proliferative response mediated by ERα.
| Animal Model | 17β-Estradiol Treatment | Expected Outcome with this compound (Hypothetical) |
| Wild-Type (Ovariectomized) | Significant increase in uterine weight | Significant increase in uterine weight (if ERα agonist) |
| αERKO (Ovariectomized) | No significant increase in uterine weight[1] | No significant increase in uterine weight (validates ERα-dependency) |
| βERKO (Ovariectomized) | Significant increase in uterine weight[1] | Significant increase in uterine weight (suggests primary action is not via ERβ for this endpoint) |
Anxiety-Like Behavior - Assessing Neuroactive Effects
Estrogens have well-documented effects on mood and anxiety, with ERβ playing a significant role in mediating anxiolytic effects.
| Animal Model | 17β-Estradiol Treatment | Expected Outcome with this compound (Hypothetical) |
| Wild-Type (Ovariectomized) | Dose-dependent effects; low doses are often anxiolytic[6][7] | Anxiolytic or anxiogenic effects depending on ER subtype affinity |
| αERKO (Ovariectomized) | Minimal effect on anxiety-like behavior[4] | Minimal effect (if effects are primarily ERβ-mediated) |
| βERKO (Ovariectomized) | Anxiolytic effects are attenuated or absent[5][6][7] | Attenuated or absent anxiolytic effects (validates ERβ-dependency) |
Experimental Protocols
The following are generalized protocols for the in vivo administration of an estrogenic compound to mice. Note: These protocols should be adapted and optimized for the specific compound, vehicle, and research question.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for injection.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, corn oil, or a solution of ethanol (B145695) and saline)
-
Sterile glass vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound powder.
-
Add the sterile vehicle to the vial.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming may aid dissolution in oil-based vehicles.
-
If using an aqueous-based vehicle, first dissolve the this compound in a small amount of ethanol before adding the sterile saline.
-
Sterile-filter the final solution into a new sterile vial.
-
Store at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment.
Administration to Mice
a) Subcutaneous (s.c.) Injection:
-
Dosage: Dose will be compound-specific and should be determined through dose-response studies. For estrogens, doses can range from 0.1 to 100 µg/kg.
-
Procedure:
-
Restrain the mouse.
-
Lift the loose skin between the shoulder blades to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
b) Intraperitoneal (i.p.) Injection:
-
Dosage: Similar to s.c. injection, but may require adjustment based on bioavailability.
-
Procedure:
-
Restrain the mouse with its head tilted downwards.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen.
-
Aspirate to check for urine or intestinal contents.
-
Inject the solution.
-
Experimental Workflow for Validating Compound Effects
The following diagram illustrates a typical workflow for validating the effects of a novel compound like this compound using knockout models.
Figure 2: A generalized experimental workflow for validating the effects of a compound using knockout mice.
Conclusion and Future Directions
The use of ER knockout mouse models is a powerful and necessary step in validating the mechanism of action of novel estrogenic compounds like this compound. While direct experimental evidence for this compound in these models is currently lacking, the extensive characterization of αERKO and βERKO mice in response to 17β-estradiol provides a robust framework for predicting and interpreting future results.
Researchers investigating this compound are strongly encouraged to utilize these knockout models to:
-
Confirm ER-dependency: Demonstrate that the observed effects are absent in the relevant knockout model.
-
Dissect ER subtype selectivity: Determine whether the effects are mediated primarily through ERα, ERβ, or a combination of both.
-
Investigate non-classical pathways: The use of double knockout mice can help to uncover potential effects that are not mediated by either of the classical estrogen receptors.
By conducting such studies, the scientific community can build a more complete understanding of the pharmacology of this compound, paving the way for its confident use in a variety of research and clinical applications.
References
- 1. 17α-estradiol promotes ovarian aging in growth hormone receptor knockout mice, but not wild-type littermates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of 11 beta-methoxy-[16 alpha-123I] iodoestradiol and its interaction with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor transcription and transactivation: Estrogen receptor knockout mice - what their phenotypes reveal about mechanisms of estrogen action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Estrogenic responses in estrogen receptor-α deficient mice reveal a distinct estrogen signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of single and compound knockouts of estrogen receptors alpha (ERalpha) and beta (ERbeta) on mouse reproductive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Iodinated Estradiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of iodinated estradiol (B170435) derivatives in various cancer cell lines. Due to the limited availability of published data on 2-Iodoestradiol, this document focuses primarily on the more extensively studied compound, 16α-Iodoestradiol, and other relevant radioiodinated estradiol analogs. The information presented is intended to assist researchers in understanding the potential of these compounds in cancer research and drug development.
The data herein is compiled from various studies and presented to facilitate a comparative understanding of the cytotoxic and estrogenic effects of these compounds. While direct comparative studies under identical experimental conditions are scarce, this guide synthesizes the available quantitative data to offer a valuable resource.
Comparative Efficacy of Iodinated Estradiol Derivatives in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of iodinated estradiol derivatives on different cancer cell lines. The primary focus is on breast cancer cell lines, which are the most studied models for these compounds.
Table 1: Cytotoxicity of 16α-[¹²⁵I]Iodoestradiol in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | Treatment | Observation Period | Cell Survival (% of Control) | Reference |
| MCF-7 | Positive | 16α-[¹²⁵I]Iodoestradiol | 8 weeks | 10% | [1] |
| MCF-7 | Positive | 16α-[¹²⁵I]Iodoestradiol + 100-fold excess 17β-estradiol | 8 weeks | 77% | [1] |
| MDA-MB-231 | Negative | 16α-[¹²⁵I]Iodoestradiol | 8 weeks | Similar to competed MCF-7 cells | [1] |
This data highlights the specific cytotoxicity of 16α-[¹²⁵I]Iodoestradiol to ER-positive breast cancer cells.
Table 2: Effects of 16α-Iodoestradiol on Cell Proliferation and Estrogenic Response in ER-Positive Breast Cancer Cell Lines
| Cell Line | Parameter | Treatment | Result | Reference |
| MCF-7 | Thymidine (B127349) Incorporation | 16α-Iodoestradiol | Induces thymidine incorporation | |
| MCF-7 | Cell Growth | 16α-Iodoestradiol | Stimulates cell growth | |
| MCF-7 | Progesterone (B1679170) Receptor Induction | 16α-Iodoestradiol | Induces progesterone receptor synthesis | |
| ZR-75-1 | Estrogen Receptor Binding | 16α-[¹²⁵I]Iodoestradiol | Binds to specific estrogen receptors with comparable affinity to estradiol | |
| ZR-75-1 | Estrogenic Effects | 16α-Iodoestradiol | Induces a full range of estrogenic effects |
Table 3: Binding Affinities of Various Radioiodinated Estradiol Derivatives to Estrogen Receptors in MCF-7 Cells
| Compound | Binding Affinity (Kd or IC50) | Reference |
| [¹³¹I]EITE | 36.47 nM (IC50) | [2] |
| [¹³¹I]MITE | 61.83 nM (IC50) | [2] |
EITE and MITE are novel PEGylated ethinylestradiol derivatives. This data indicates their ability to bind to estrogen receptors in MCF-7 cells.
Experimental Protocols
This section provides an overview of the methodologies likely employed in the cited studies. These are generalized protocols based on standard laboratory practices.
Cell Culture
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line, ER-positive.
-
ZR-75-1: Human breast cancer cell line, ER-positive.
-
MDA-MB-231: Human breast adenocarcinoma cell line, ER-negative.
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability and Cytotoxicity Assays
-
Clonogenic Assay (Colony Formation Assay):
-
Cells are seeded at a low density in 6-well plates or culture dishes.
-
After attachment, cells are treated with the test compound (e.g., 16α-[¹²⁵I]Iodoestradiol) with or without a competitor (e.g., 17β-estradiol).
-
The cells are incubated for a specified period (e.g., 8 weeks for long-term cytotoxicity studies) to allow for colony formation.
-
Colonies are fixed with a solution like methanol/acetic acid and stained with a dye such as crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of control cells.
-
Cell Proliferation Assay
-
Thymidine Incorporation Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound (e.g., 16α-Iodoestradiol) for a specific duration.
-
During the final hours of incubation (typically 4-6 hours), [³H]-thymidine is added to each well.
-
Actively proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cells are harvested, and the unincorporated [³H]-thymidine is washed away.
-
The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. An increase in counts per minute (CPM) indicates an increase in cell proliferation.
-
Estrogen Receptor Binding Assay
-
Sucrose (B13894) Density Gradient Centrifugation:
-
Cell lysates (cytosol) containing estrogen receptors are prepared.
-
The cytosol is incubated with a radiolabeled ligand (e.g., 16α-[¹²⁵I]Iodoestradiol) in the presence or absence of a non-labeled competitor to determine specific binding.
-
The incubate is layered on top of a sucrose gradient (e.g., 5-20%).
-
The gradients are centrifuged at high speed for several hours.
-
The receptor-ligand complexes sediment through the gradient based on their size and shape.
-
Fractions are collected from the bottom of the tube and the radioactivity in each fraction is measured. The sedimentation coefficient (S value) of the receptor can be determined by comparison with known standards.
-
Progesterone Receptor Induction Assay
-
ER-positive cells (e.g., MCF-7) are treated with the test compound (e.g., 16α-Iodoestradiol) for a specified period (e.g., 24-48 hours).
-
Total cell lysates are prepared.
-
The expression level of the progesterone receptor is determined by Western blotting using a specific anti-progesterone receptor antibody. An increase in the progesterone receptor protein level indicates an estrogenic response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of estrogenic compounds and a typical experimental workflow for assessing the effects of iodinated estradiol derivatives.
Caption: Estrogen signaling pathway of iodinated estradiol derivatives.
Caption: Experimental workflow for assessing iodoestradiol effects.
Conclusion
The available evidence suggests that iodinated estradiol derivatives, particularly 16α-Iodoestradiol, exhibit potent and specific effects on estrogen receptor-positive breast cancer cells. These compounds can induce a range of estrogenic responses, including cell proliferation at low concentrations, while radioiodinated versions demonstrate significant cytotoxicity, making them promising candidates for both diagnostic imaging and targeted radiotherapy of ER-positive tumors.
The lack of data on this compound and the absence of direct comparative studies between different iodinated analogs highlight a gap in the current research landscape. Further investigation into the structure-activity relationships of various iodinated estradiol derivatives is warranted to fully elucidate their therapeutic potential and to develop novel agents with improved efficacy and specificity for the treatment of hormone-dependent cancers. Researchers are encouraged to utilize the methodologies outlined in this guide to expand upon the existing knowledge base.
References
A Comparative Guide to the Estrogenic Activity of 2-Iodoestradiol and Estradiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estradiol (B170435) is the most potent naturally occurring estrogen, mediating its effects through binding to and activating estrogen receptors α (ERα) and β (ERβ). Its halogenated derivative, 2-Iodoestradiol, is a synthetic compound whose estrogenic potential is not well-documented in publicly available research. Studies on other iodinated estradiol analogs, such as 16α-Iodoestradiol, have shown that substitutions can alter receptor binding affinity and selectivity. Notably, this compound has been reported to exhibit a high affinity for sex hormone-binding globulin (SHBG), which may influence its bioavailability and interaction with estrogen receptors. A comprehensive assessment of this compound's estrogenic activity would require direct comparative studies using the standardized assays detailed in this guide.
Data Presentation: A Framework for Comparison
A direct quantitative comparison of the estrogenic activity of this compound and Estradiol would necessitate data from various in vitro and in vivo assays. The following tables are presented as a template for how such data, if available, would be structured for a clear and concise comparison.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Target Receptor | Relative Binding Affinity (RBA %) [Estradiol = 100%] | IC50 (nM) |
| Estradiol | ERα | 100 | Value |
| ERβ | 100 | Value | |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available |
Relative Binding Affinity (RBA) is a measure of a compound's ability to displace a radiolabeled ligand from the estrogen receptor, relative to Estradiol.
Table 2: Comparative Potency in Functional Assays
| Assay Type | Cell Line/Model | Parameter | Estradiol | This compound |
| Reporter Gene Assay | e.g., MCF-7, T47D | EC50 (nM) | Value | Data not available |
| Cell Proliferation Assay (E-SCREEN) | e.g., MCF-7 | EC50 (nM) | Value | Data not available |
| In Vivo Uterotrophic Assay | Immature Rat/Mouse | Relative Potency | 1 | Data not available |
EC50 represents the concentration of a compound that induces a response halfway between the baseline and maximum response.
Experimental Protocols
The assessment of estrogenic activity relies on a tiered approach, typically beginning with in vitro assays and progressing to in vivo models for confirmation. Below are detailed methodologies for key experiments.
Estrogen Receptor (ER) Competitive Ligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
-
Materials:
-
Source of Estrogen Receptors (e.g., rat uterine cytosol, recombinant human ERα or ERβ)
-
Radiolabeled Estradiol (e.g., [³H]-17β-estradiol)
-
Test compounds (Estradiol and this compound)
-
Assay Buffer
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal for separation of bound and free ligand.
-
Scintillation counter.
-
-
Procedure:
-
A fixed concentration of ER and radiolabeled estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand using HAP or charcoal.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) that is under the control of an estrogen response element (ERE).
-
Materials:
-
A suitable cell line that expresses estrogen receptors (e.g., MCF-7, T47D) or a cell line co-transfected with an ER expression vector.
-
A reporter plasmid containing an ERE linked to a reporter gene (e.g., pERE-tk-luc).
-
Cell culture medium and reagents.
-
Test compounds.
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
-
-
Procedure:
-
Cells are plated and transfected with the reporter plasmid (if not stably transfected).
-
Cells are then treated with various concentrations of the test compounds.
-
After an incubation period (typically 24-48 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.
-
The concentration-response curve is plotted, and the EC50 value is determined.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay is based on the principle that estrogenic compounds stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 cells.
-
Hormone-free cell culture medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum).
-
Test compounds.
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a colorimetric assay like MTT or SRB).
-
-
Procedure:
-
MCF-7 cells are seeded in multi-well plates in their regular growth medium.
-
After cell attachment, the medium is replaced with hormone-free medium to synchronize the cells and reduce basal proliferation.
-
Cells are then exposed to a range of concentrations of the test compounds.
-
After a defined period of incubation (typically 6-7 days), the cell number is determined.
-
The proliferative effect is calculated relative to a negative (vehicle) control and a positive (estradiol) control. The EC50 for proliferation is then determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for estrogenic activity and a typical workflow for an in vitro assay.
While Estradiol is a well-characterized estrogen, the estrogenic activity of this compound remains largely undefined in the public scientific domain. The experimental protocols and signaling pathways described herein provide a robust framework for the direct, quantitative comparison of these two compounds. Future research focusing on generating comparative data, particularly regarding estrogen receptor binding affinity and functional estrogenic potency in cell-based and in vivo assays, is necessary to fully elucidate the biological activity of this compound. Such data would be invaluable to researchers in endocrinology, toxicology, and drug development.
Safety Operating Guide
Proper Disposal of 2-Iodoestradiol: A Guide for Laboratory Professionals
The correct and safe disposal of 2-Iodoestradiol is crucial for ensuring laboratory safety and environmental protection. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it necessitates handling as hazardous waste.[1] Adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Waste Segregation and Container Management
Proper segregation of waste at the point of generation is the first step in a compliant disposal process. All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Solid Waste: Contaminated PPE, absorbent paper, weigh boats, and other disposable lab supplies.
-
Liquid Waste: Unused or expired solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps: Contaminated needles, pipette tips, and broken glass. These must be placed in a designated puncture-resistant sharps container.[3]
Waste must be collected in containers that are chemically compatible and in good condition, with secure, leak-proof screw-on caps.[3][4] To prevent accidental spills, these primary containers should be stored in a designated hazardous waste storage area with secondary containment, such as a chemically resistant tray or tub.[3][5]
Hazardous Waste Labeling and Storage
Each waste container must be clearly labeled with a "Hazardous Waste" tag.[5][6] The label must include the following information:
-
Full chemical name: "this compound" and any other constituents in a mixture. Abbreviations are not permitted.[6]
-
The quantity of the waste.
-
The date of waste generation.[6]
-
The location of origin (e.g., laboratory room number).[6]
-
The name and contact information of the principal investigator.[6]
Store waste containers in a cool, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Method | Approved Waste Disposal Plant / Licensed Contractor | [1][5] |
| PPE Requirement | Safety Goggles, Gloves, Impervious Clothing | [1][2] |
| Container Type | Chemically Compatible, Leak-Proof with Screw-on Cap | [3][4] |
| Labeling | "Hazardous Waste" with Full Chemical Name, Date, Origin | [5][6] |
| Storage | Designated Area with Secondary Containment | [3][5] |
| Incompatible Materials | Strong Acids/Alkalis, Strong Oxidizing/Reducing Agents | [1] |
Decontamination and Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Wearing full PPE, absorb the spill with an inert material such as diatomite or universal binders.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste. Decontaminate the affected surfaces by scrubbing with alcohol and collect the cleaning materials for disposal as hazardous waste.[1]
Non-disposable equipment, such as glassware, must be thoroughly decontaminated. A common procedure involves an initial rinse with a suitable solvent (e.g., ethanol), which is collected as hazardous liquid waste, followed by washing with laboratory detergent and water.[5]
Final Disposal Procedure
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[5][6][7] The final step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[6] The EHS department will work with an approved and licensed waste disposal contractor to ensure the material is managed and disposed of in compliance with all local, state, and federal regulations.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound|24381-12-2|MSDS [dcchemicals.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
